Raloxifene 4'-glucuronide
Beschreibung
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35NO10S/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXYPEXOSLGZKH-WKRHDJAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35NO10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312492 | |
| Record name | Raloxifene 4′-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182507-22-8 | |
| Record name | Raloxifene 4′-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182507-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Raloxifene 4'-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182507228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Raloxifene 4′-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RALOXIFENE 4'-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ95WFT3LZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Raloxifene 4'-Glucuronide: Chemical Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene (B1678788), a second-generation selective estrogen receptor modulator (SERM), is primarily utilized for the prevention and treatment of osteoporosis in postmenopausal women. Its therapeutic efficacy is intrinsically linked to its metabolism, which predominantly occurs via glucuronidation. This technical guide provides a comprehensive overview of Raloxifene 4'-glucuronide, a major metabolite of Raloxifene. The document details its chemical structure, physicochemical properties, and the signaling pathways it influences. Furthermore, it outlines key experimental protocols for its synthesis and analysis, offering a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.
Chemical Identity and Physicochemical Properties
This compound is formed by the enzymatic conjugation of a glucuronic acid moiety to the 4'-hydroxyl group of the raloxifene molecule. This metabolic transformation significantly alters the physicochemical properties of the parent compound, impacting its solubility, and pharmacokinetic profile.
Chemical Structure
The chemical structure of this compound is presented below:
IUPAC Name: 4-[6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyl β-D-glucopyranosiduronic acid[1]
Chemical Formula: C₃₄H₃₅NO₁₀S[1][2]
SMILES: C1CCN(CC1)CCOc2ccc(cc2)C(=O)c3c4ccc(cc4sc3-c5ccc(cc5)O[C@H]6--INVALID-LINK--O)O6)O)O">C@@HO)O[2]
InChI: InChI=1S/C34H35NO10S/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1[2]
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 649.71 g/mol | [2] |
| CAS Number | 182507-22-8 | [1] |
| Appearance | Solid | [1] |
| Solubility | DMSO: slightly soluble, Methanol: slightly soluble | [1] |
| Stability | Stable for at least 4 years when stored at -20°C | [1] |
Biological Activity and Signaling Pathways
Raloxifene and its metabolites, including this compound, exert their biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ.[3] The tissue-specific effects of SERMs are a result of differential receptor conformation upon ligand binding, leading to the recruitment of distinct co-regulatory proteins and subsequent modulation of gene expression. This compound has been shown to bind to the estrogen receptor, albeit with a lower affinity than the parent compound, with a reported IC50 value of 370 nM.[1][4]
Raloxifene's mechanism of action involves two primary signaling pathways:
-
Classical Estrogen Response Element (ERE)-Dependent Pathway: In this pathway, the Raloxifene-ER complex binds directly to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[5]
-
ERE-Independent (Tethering) Pathway: Raloxifene-bound ER can also modulate gene expression without direct DNA binding by interacting with other transcription factors, such as AP-1 (Activator Protein-1), which are already bound to their respective DNA response elements.[6][7] This interaction, often referred to as "tethering," can lead to either agonistic or antagonistic effects depending on the cellular context.[6][7]
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound, crucial for researchers investigating its pharmacological properties.
Synthesis of this compound
Objective: To synthesize this compound from Raloxifene using a recombinant human UGT enzyme.
Materials:
-
Raloxifene hydrochloride
-
Recombinant human UGT1A8 or UGT1A10 enzyme preparation (e.g., microsomes from baculovirus-infected insect cells)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Alamethicin
-
Formic acid
-
Water, HPLC grade
Procedure:
-
Preparation of Reaction Mixture:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl₂ (10 mM)
-
Recombinant UGT enzyme (final concentration to be optimized, e.g., 0.1-0.5 mg/mL microsomal protein)
-
Alamethicin (50 µg/mg protein) to activate the enzyme.
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add Raloxifene (dissolved in a minimal amount of DMSO or methanol, final concentration typically in the low micromolar range, e.g., 10-50 µM) to the pre-incubated mixture.
-
Initiate the glucuronidation reaction by adding UDPGA (final concentration typically 2-5 mM).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 30-120 minutes). The optimal incubation time should be determined empirically.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a small percentage of formic acid (e.g., 0.1%).
-
-
Sample Preparation for Analysis:
-
Vortex the mixture vigorously to precipitate proteins.
-
Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis by HPLC or LC-MS/MS.
-
Purification (Optional): For obtaining a purified sample of this compound, the reaction mixture can be scaled up, and the product can be purified using preparative reverse-phase HPLC.
Analytical Methods
Accurate and sensitive analytical methods are essential for the quantification of this compound in biological matrices and for monitoring its formation in in vitro assays. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.
Objective: To quantify this compound in a given sample using LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Waters BEH C18) is commonly used.[12]
-
Mobile Phase: A gradient elution using a two-solvent system is typical:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: The specific gradient will depend on the column dimensions and HPLC system but generally involves a gradual increase in the percentage of Solvent B to elute the analyte.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.[13]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a deuterated analog) are monitored.
-
The precursor ion ([M+H]⁺) for this compound is m/z 650.
-
A common product ion for fragmentation is m/z 474, corresponding to the aglycone (Raloxifene).
-
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.
Sample Preparation:
-
Plasma/Urine Samples: Solid-phase extraction (SPE) or protein precipitation followed by centrifugation is typically employed to remove proteins and other interfering substances.[13][14]
-
In Vitro Samples: As described in the synthesis protocol, protein precipitation with acetonitrile is usually sufficient.
Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and biological interactions of this compound. The summarized data in tabular format, along with the detailed experimental protocols for its synthesis and analysis, offer a practical resource for researchers. The visualization of the key signaling pathways provides a clear conceptual framework for understanding its mechanism of action. A thorough understanding of this major metabolite is crucial for a complete picture of the pharmacology of Raloxifene and for the development of future SERMs with improved therapeutic profiles.
References
- 1. caymanchem.com [caymanchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of estrogen receptor α by raloxifene through an activating protein-1-dependent tethering mechanism in human cervical epithelial cancer cells: a role for c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Estrogen Receptor α by Raloxifene Through an Activating Protein-1-Dependent Tethering Mechanism in Human Cervical Epithelial Cancer Cells: A Role for c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Glucuronide Conjugates: An In-depth Technical Guide to the Primary Metabolites of Raloxifene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raloxifene (B1678788), a second-generation selective estrogen receptor modulator (SERM), is extensively metabolized in the body, primarily through glucuronidation. This process significantly influences its bioavailability and pharmacokinetic profile. This technical guide provides a comprehensive overview of the primary metabolites of Raloxifene, focusing on their formation, quantitative characteristics, and the experimental methodologies used for their characterization. Furthermore, it elucidates the key signaling pathways modulated by Raloxifene, offering a deeper understanding of its mechanism of action.
Introduction to Raloxifene Metabolism
Raloxifene undergoes extensive first-pass metabolism, with less than 1% of an oral dose remaining as the unconjugated parent drug in plasma.[1][2] The primary metabolic pathway is glucuronidation, a phase II metabolic reaction, which occurs in the liver and intestines.[1][3] This process is not mediated by the cytochrome P450 enzyme system.[1] The main metabolites identified are raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6,4'-diglucuronide.[1][2] These glucuronide conjugates are subject to interconversion with the parent drug through enterohepatic cycling, which prolongs the plasma elimination half-life of Raloxifene.[2]
Primary Metabolites of Raloxifene
The principal metabolites of Raloxifene are its glucuronide conjugates.
-
Raloxifene-4'-glucuronide: This is one of the two primary monoglucuronide metabolites.[4][5]
-
Raloxifene-6-glucuronide: The other major monoglucuronide metabolite.[4][5]
-
Raloxifene-6,4'-diglucuronide: A diglucuronide conjugate formed from Raloxifene.[1][6]
Data Presentation: Quantitative Characteristics of Raloxifene Metabolites
The following tables summarize the key quantitative data related to the formation and activity of the primary Raloxifene metabolites.
Table 1: Kinetic Parameters of Raloxifene Glucuronidation by UGT Isoforms
| UGT Isoform | Metabolite Formed | Km (μM) | Vmax (nmol/min/mg protein) |
| UGT1A1 | Raloxifene-6-glucuronide | ~10 | Not specified |
| Raloxifene-4'-glucuronide | ~10 | Not specified | |
| UGT1A8 | Raloxifene-6-glucuronide | 7.9 | 0.61 |
| Raloxifene-4'-glucuronide | 59 | 2.0 | |
| UGT1A10 | Raloxifene-4'-glucuronide | Not specified | Not specified |
Data compiled from Kemp et al., 2002 and Sun et al., 2013.[4][5]
Table 2: Estrogen Receptor Binding Affinity of Raloxifene and its Metabolites
| Compound | IC50 (μM) for Estrogen Receptor |
| Raloxifene-4'-glucuronide | 370[4] |
| Raloxifene-6-glucuronide | 290[5] |
IC50 represents the concentration of the compound that inhibits 50% of the binding of a ligand to the estrogen receptor.
Experimental Protocols
This section details the methodologies for key experiments involved in the characterization of Raloxifene metabolites.
In Vitro Raloxifene Glucuronidation Assay
This protocol is adapted from studies investigating Raloxifene metabolism in human liver and intestinal microsomes.[3][5]
Objective: To determine the kinetic parameters (Km and Vmax) of Raloxifene glucuronidation by specific UGT enzymes.
Materials:
-
Human liver or intestinal microsomes (or recombinant UGT enzymes)
-
Raloxifene
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (pH 7.4)
-
Formic acid
-
Internal standard (e.g., formononetin)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing microsomes (or recombinant UGT), MgCl2, and Raloxifene in Tris-HCl buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding UDPGA.
-
Incubate the reaction for a specific time period (e.g., 60 minutes) at 37°C.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard and formic acid.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the formation of raloxifene-6-glucuronide and raloxifene-4'-glucuronide.
-
Perform kinetic analysis by incubating with a range of Raloxifene concentrations to determine Km and Vmax values using Michaelis-Menten kinetics.
Quantification of Raloxifene and its Metabolites in Human Plasma
This protocol is based on validated LC-MS/MS methods for the analysis of Raloxifene and its glucuronide metabolites in plasma.[4][7]
Objective: To accurately measure the concentrations of Raloxifene, raloxifene-4'-glucuronide, and raloxifene-6-glucuronide in human plasma samples.
Materials:
-
Human plasma samples
-
Raloxifene, raloxifene-4'-glucuronide, and raloxifene-6-glucuronide analytical standards
-
Deuterated internal standards (e.g., raloxifene-d4, raloxifene-6-glucuronide-d4, raloxifene-4'-glucuronide-d4)
-
Acetonitrile
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
-
LC-MS/MS system
Procedure:
-
Spike plasma samples with internal standards.
-
Perform sample clean-up using either protein precipitation (e.g., with acetonitrile) or solid-phase extraction.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 or PFP column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile).
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Construct calibration curves using analytical standards to determine the concentrations of the analytes in the plasma samples.
Signaling Pathways and Mechanism of Action
Raloxifene's biological effects are mediated through its interaction with estrogen receptors (ERs), acting as a selective modulator. Its metabolites, while having significantly lower binding affinity for the ER, are present in much higher concentrations in the plasma. The interconversion of these metabolites back to Raloxifene in various tissues may contribute to its overall pharmacological activity.[8]
Metabolic Pathway of Raloxifene
The following diagram illustrates the primary metabolic fate of Raloxifene.
Caption: Metabolic pathway of Raloxifene to its primary glucuronide metabolites.
Raloxifene Signaling Pathway
Raloxifene exerts its tissue-selective effects by binding to estrogen receptors and modulating gene expression. One key pathway involves the upregulation of Transforming Growth Factor-beta 3 (TGF-β3).
Caption: Simplified signaling pathway of Raloxifene in bone cells leading to the upregulation of TGF-β3.
Conclusion
The primary metabolites of Raloxifene are its glucuronide conjugates, with raloxifene-4'-glucuronide and raloxifene-6-glucuronide being the most significant. The formation of these metabolites is a critical determinant of Raloxifene's pharmacokinetics. Understanding the enzymes involved, the kinetic parameters of their formation, and the methodologies for their analysis is essential for drug development and clinical research. Furthermore, elucidating the signaling pathways, such as the modulation of TGF-β3, provides insight into the molecular mechanisms underlying the therapeutic effects of Raloxifene. This guide serves as a foundational resource for professionals engaged in the study and development of selective estrogen receptor modulators.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Raloxifene and n-Acetylcysteine Ameliorate TGF-Signalling in Fibroblasts from Patients with Recessive Dominant Epidermolysis Bullosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Age-and Region-Dependent Disposition of Raloxifene in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Raloxifene and n-Acetylcysteine Ameliorate TGF-Signalling in Fibroblasts from Patients with Recessive Dominant Epidermolysis Bullosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Formation of Raloxifene 4'-Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raloxifene (B1678788), a second-generation selective estrogen receptor modulator (SERM), is primarily used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[1][2][3] Its systemic bioavailability is low (approximately 2%) despite rapid oral absorption, owing to extensive first-pass metabolism.[4][5] The predominant metabolic pathway is glucuronidation, leading to the formation of two major metabolites: Raloxifene-4'-glucuronide (Ral-4'-G) and Raloxifene-6-glucuronide (Ral-6-G).[1][4] This technical guide provides an in-depth overview of the in vivo formation of Raloxifene 4'-glucuronide, the principal metabolite, summarizing key quantitative data, detailing experimental protocols, and visualizing the metabolic and experimental workflows.
Metabolic Pathway of Raloxifene Glucuronidation
Raloxifene undergoes extensive glucuronidation, a phase II metabolic reaction, catalyzed by UDP-glucuronosyltransferases (UGTs). This process primarily occurs in the liver and intestines.[6][7][8] The two main products are Raloxifene-4'-glucuronide and Raloxifene-6-glucuronide, with the 4'-glucuronide being the more abundant metabolite found in plasma.[1][9] Unconjugated raloxifene accounts for less than 1% of the substance in human plasma.[1][4] A third metabolite, Raloxifene-6,4'-diglucuronide, has also been detected.[4]
The formation of these glucuronides is catalyzed by several UGT enzymes. The primary enzymes involved are from the UGT1A family, specifically UGT1A1, UGT1A8, UGT1A9, and UGT1A10.[1][7][8] Notably, UGT1A8 and UGT1A10, which are expressed extrahepatically (e.g., in the jejunum), play a significant role in the intestinal first-pass metabolism of raloxifene, with a preference for forming the 4'-glucuronide.[8][10][11] Hepatic UGTs, such as UGT1A1 and UGT1A9, are also involved, with UGT1A1 primarily contributing to the formation of the 6-glucuronide.[1][8][10]
Below is a diagram illustrating the metabolic pathway of Raloxifene to its glucuronide metabolites.
Quantitative Data on this compound Formation
The following tables summarize the key quantitative data related to the formation of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Enzyme Kinetics of this compound Formation
| UGT Isoform | Apparent Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint) (μl/min/mg) | Source |
| UGT1A8 | 59 | 2.0 | - | [8][11] |
| UGT1A10 | - | - | - | Major contributor[11] |
| Human Intestinal Microsomes | - | - | 95 | [8][11] |
Note: Kinetic parameters for UGT1A1 could not be determined due to limited substrate solubility.[8] Data for UGT1A10 Vmax and Km were not explicitly found in the provided search results.
Table 2: In Vivo Pharmacokinetic Parameters of Raloxifene and its Glucuronides
| Species | Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | Oral Bioavailability (%) | Source |
| Raloxifene | ||||||
| Human | 60 mg tablet | - | - | - | ~2 | [4][5] |
| Rat (Male Wistar-Hannover) | Microcrystalline cellulose | - | - | 4.0 ± 0.5 | 2.6 ± 0.4 | [12] |
| Rat (Male Wistar-Hannover) | Solid capsule with HBenBCD | - | - | 2.5 ± 0.5 | 7.7 ± 2.1 | [12] |
| Raloxifene Glucuronides | ||||||
| Human | - | Ral-4'-G is the major metabolite | Ral-4'-G:Ral-6-G ratio ~8:1 in plasma | - | - | [1] |
| Pig | Intra-jejunal administration | High concentration of R-4-G in portal vein | AUC(0-6h) ratio R-4-G/raloxifene >100 | - | ~7 | [6] |
| Rat (Male Wistar-Hannover) | Solid capsule with HBenBCD | 12-fold increase vs. without HBenBCD | 6.5-fold increase vs. without HBenBCD | - | - | [12] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the study of this compound formation.
In Vitro Glucuronidation Assay Using Human Liver and Intestinal Microsomes
This protocol is adapted from studies characterizing raloxifene glucuronidation in vitro.[8]
Objective: To determine the kinetics of this compound formation in human liver and intestinal microsomes and to identify the UGT enzymes involved.
Materials:
-
Human liver microsomes (HLM) and human intestinal microsomes (HIM)
-
Raloxifene hydrochloride
-
UDP-glucuronic acid (UDPGA)
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer
-
Formic acid
-
Internal standard (e.g., Raloxifene-d4)
Procedure:
-
Microsome Activation: Pre-incubate microsomes (e.g., 0.1 mg/mL protein) with alamethicin (a pore-forming agent to activate UGTs) in Tris-HCl buffer containing MgCl2 on ice.
-
Incubation: Add Raloxifene (at various concentrations to determine kinetics) to the activated microsome mixture and pre-warm at 37°C.
-
Initiation of Reaction: Start the glucuronidation reaction by adding UDPGA.
-
Termination of Reaction: After a specified incubation time, terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of this compound.
Below is a diagram of the in vitro glucuronidation assay workflow.
In Vivo Pharmacokinetic Study in Animal Models
This protocol is a generalized representation based on studies conducted in pigs and rats.[6][12]
Objective: To determine the pharmacokinetic profile of Raloxifene and its glucuronide metabolites, including this compound, following oral or other routes of administration.
Materials:
-
Animal model (e.g., pigs, rats)
-
Raloxifene formulation
-
Blood collection supplies (e.g., catheters, tubes with anticoagulant)
-
Centrifuge
-
Sample storage freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Acclimatize animals to laboratory conditions. For specific studies, surgical procedures such as catheterization of blood vessels (e.g., jugular vein, portal vein) may be necessary.
-
Dosing: Administer the Raloxifene formulation to the animals (e.g., oral gavage, intra-jejunal infusion).
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Sample Analysis: Thaw plasma samples and prepare them for analysis (e.g., protein precipitation or solid-phase extraction). Quantify the concentrations of Raloxifene and its glucuronide metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate pharmacokinetic parameters such as AUC, Cmax, and Tmax.
LC-MS/MS Method for Quantification of Raloxifene and its Glucuronides
This is a representative method based on published analytical procedures.[1][13][14]
Instrumentation:
-
Ultra-high performance liquid chromatograph (UPLC) or High-performance liquid chromatograph (HPLC)
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, PFP).[13]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Appropriate for the column dimensions.
-
Column Temperature: Controlled for reproducibility.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive or negative electrospray ionization.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Sample Preparation:
-
Plasma: Protein precipitation with acetonitrile or solid-phase extraction (SPE).[13]
-
Urine: Solid-phase extraction.[14]
Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and matrix effects.[14]
Conclusion
The in vivo formation of this compound is a critical determinant of the drug's pharmacokinetics and bioavailability. This metabolite is formed predominantly through the action of UGT enzymes, with a significant contribution from extrahepatic metabolism in the intestine, particularly by UGT1A8 and UGT1A10. The extensive first-pass glucuronidation leads to low systemic exposure of the parent drug. A thorough understanding of this metabolic pathway, supported by robust in vitro and in vivo experimental data, is essential for drug development professionals working with Raloxifene and other compounds that undergo significant glucuronidation. The methodologies and data presented in this guide provide a comprehensive resource for researchers in this field.
References
- 1. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Research Portal [rex.libraries.wsu.edu]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. The Pharmacokinetics of Raloxifene and Its Interaction with Apigenin in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extensive intestinal glucuronidation of raloxifene in vivo in pigs and impact for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacokinetics of raloxifene in male Wistar-Hannover rats: influence of complexation with hydroxybutenyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Raloxifene 4'-Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raloxifene (B1678788), a selective estrogen receptor modulator (SERM), undergoes extensive first-pass metabolism, with Raloxifene 4'-glucuronide being a primary metabolite. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its interaction with the estrogen receptor and its metabolic formation. Quantitative data from in vitro studies are summarized, and detailed experimental protocols for key assays are provided. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug metabolism, and endocrinology.
Introduction
Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this population.[1][2] Its therapeutic effects are mediated through its interaction with estrogen receptors (ERs), acting as an agonist in some tissues (e.g., bone) and an antagonist in others (e.g., breast and uterus).[1] However, the oral bioavailability of raloxifene is low (approximately 2%) due to extensive first-pass glucuronidation in the intestine and liver.[3][4] This metabolic process leads to the formation of several glucuronide conjugates, with this compound being a major circulating metabolite.[5][6] Understanding the biological activity of this metabolite is crucial for a complete picture of raloxifene's pharmacology and its overall clinical effects.
Quantitative Data Summary
The biological activity of this compound has been characterized primarily through in vitro assays. The following tables summarize the key quantitative data regarding its estrogen receptor binding affinity and the kinetics of its formation.
Table 1: Estrogen Receptor Binding Affinity
| Compound | IC50 (Estrogen Receptor) | Relative Anti-estrogenic Activity |
| Raloxifene | Not explicitly stated in provided results | ~100-fold higher than this compound[6][7] |
| This compound | 370 µM[8] | ~1/100th of Raloxifene[6][7] |
Table 2: Kinetic Parameters for the Formation of this compound by UDP-Glucuronosyltransferase (UGT) Isoforms
| UGT Isoform | Apparent K_m (µM) | Apparent V_max (nmol/min/mg) |
| UGT1A8 | 59[8][9] | 2.0[8][9] |
| UGT1A10 | Forms only the 4'-glucuronide[9] | Not explicitly stated in provided results |
| UGT1A1 | Catalyzes the formation of both 6- and 4'-glucuronides[9] | Not explicitly stated in provided results |
Signaling Pathways and Metabolic Fate
The biological activity of this compound is intrinsically linked to the estrogen signaling pathway and its metabolic formation from the parent drug.
Interaction with the Estrogen Signaling Pathway
Raloxifene exerts its effects by binding to estrogen receptors, which are ligand-activated transcription factors. The binding of a ligand to the ER induces a conformational change, leading to dimerization and subsequent binding to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. The tissue-selective effects of SERMs like raloxifene are attributed to the differential recruitment of co-activator and co-repressor proteins to the ER-ligand complex in different cell types.
While this compound also binds to the estrogen receptor, its significantly higher IC50 value indicates a much lower binding affinity compared to raloxifene. This suggests that at physiological concentrations, its direct contribution to the modulation of estrogen signaling is likely minimal. The primary biological relevance of this compound in vivo appears to be as a major, but largely inactive, metabolite of raloxifene.
References
- 1. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raloxifene: results from the MORE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of intestinal glucuronidation on the pharmacokinetics of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extensive intestinal glucuronidation of raloxifene in vivo in pigs and impact for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [rex.libraries.wsu.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Glucuronidation Pathways of Raloxifene in Humans
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Raloxifene (B1678788), a second-generation selective estrogen receptor modulator (SERM), is a critical therapeutic agent for the prevention and treatment of osteoporosis and the reduction of breast cancer risk in postmenopausal women.[1] Its clinical efficacy is intrinsically linked to its metabolic fate, which is dominated by extensive first-pass glucuronidation. This process, occurring primarily in the liver and intestine, leads to the formation of two major metabolites: raloxifene-6-glucuronide (ral-6-Gluc) and raloxifene-4'-glucuronide (ral-4'-Gluc).[1] In human plasma, unconjugated raloxifene accounts for less than 1% of the circulating dose, with the glucuronide conjugates comprising approximately 99%.[1] The formation of these metabolites is catalyzed by a specific set of UDP-glucuronosyltransferase (UGT) enzymes, with significant contributions from both hepatic and extra-hepatic isoforms. Understanding the nuances of these pathways, including the kinetic parameters of the involved enzymes and the influence of genetic polymorphisms, is paramount for predicting drug disposition, interindividual variability in response, and potential drug-drug interactions.
Raloxifene Glucuronidation: The Core Metabolic Pathways
Raloxifene undergoes glucuronidation at two primary sites: the hydroxyl group at the 6-position and the hydroxyl group at the 4'-position of the molecule.[1] This results in the formation of raloxifene-6-β-glucuronide (M1) and raloxifene-4'-β-glucuronide (M2), respectively.[2] In vivo, raloxifene-4'-glucuronide is the predominant metabolite, with a plasma ratio of approximately 8:1 for ral-4'-Gluc to ral-6-Gluc.[1][3]
The key enzymes responsible for raloxifene glucuronidation belong to the UGT1A subfamily.[1] These enzymes exhibit tissue-specific expression and differential activity towards the two glucuronidation sites.
-
Hepatic Glucuronidation: The liver is a major site of raloxifene metabolism. The primary hepatic UGTs involved are UGT1A1 and UGT1A9 .[1][4] UGT1A1 is the most active hepatic enzyme for the formation of ral-6-Gluc.[1] Both UGT1A1 and UGT1A9 contribute to the formation of ral-4'-Gluc in the liver.[1]
-
Extra-hepatic (Intestinal) Glucuronidation: The intestine, particularly the jejunum, plays a crucial role in the extensive first-pass metabolism of raloxifene.[5][6] The key extra-hepatic UGTs are UGT1A8 and UGT1A10 .[1][5] UGT1A8 is highly active in forming both ral-6-Gluc and ral-4'-Gluc, while UGT1A10 primarily catalyzes the formation of ral-4'-Gluc.[5][7] The intrinsic clearance of raloxifene is significantly higher in intestinal microsomes compared to liver microsomes, highlighting the importance of intestinal metabolism in its presystemic clearance.[5]
Notably, UGT2B enzymes do not exhibit detectable activity towards raloxifene.[1]
References
- 1. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raloxifene glucuronidation in human intestine, kidney, and liver microsomes and in human liver microsomes genotyped for the UGT1A1*28 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
The Pivotal Role of UGT Enzymes in Raloxifene 4'-Glucuronide Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene (B1678788), a second-generation selective estrogen receptor modulator (SERM), is a cornerstone in the prevention and treatment of osteoporosis and the prevention of invasive breast cancer in postmenopausal women. Its pharmacokinetic profile is characterized by extensive first-pass metabolism, with glucuronidation being the principal metabolic pathway. This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, leads to the formation of two primary metabolites: raloxifene-6-glucuronide and raloxifene-4'-glucuronide. The 4'-glucuronide is the major circulating metabolite in plasma.[1] A thorough understanding of the specific UGT enzymes responsible for raloxifene 4'-glucuronide formation is paramount for predicting drug-drug interactions, understanding interindividual variability in drug response, and optimizing therapeutic outcomes. This technical guide provides an in-depth overview of the UGT enzymes involved in this critical metabolic step, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
UGT Isoforms in this compound Formation
The formation of this compound is a multi-enzyme process involving several UGT1A isoforms. The relative contribution of each isoform is tissue-dependent, with distinct patterns observed in the liver and the intestine.
Key UGT Isoforms:
-
UGT1A1: While being a major hepatic UGT, it also contributes to raloxifene 4'-glucuronidation.[1]
-
UGT1A8: This is a key extrahepatic UGT isoform, predominantly expressed in the gastrointestinal tract, and plays a significant role in the intestinal first-pass metabolism of raloxifene to its 4'-glucuronide.[2][3]
-
UGT1A9: Another important hepatic UGT that contributes to the formation of this compound.[1]
-
UGT1A10: This is an extrahepatic UGT, primarily found in the intestine, and is a major contributor to the formation of this compound during its initial pass through the gut wall.[3][4]
The contribution of the intestine to the presystemic clearance of raloxifene is significant, with UGT1A8 and UGT1A10 being the primary enzymes responsible for the high levels of this compound formed in the jejunum.[3][4] In contrast, hepatic glucuronidation is mainly mediated by UGT1A1 and UGT1A9.[1]
Quantitative Data on Raloxifene 4'-Glucuronidation
The following tables summarize the kinetic parameters for the formation of this compound by the key UGT isoforms. This data is essential for building pharmacokinetic models and predicting the metabolic fate of raloxifene.
Table 1: Kinetic Parameters of Recombinant UGT Isoforms for this compound Formation
| UGT Isoform | Km (μM) | Vmax (pmol/min/mg) | Vmax/Km (μL/min/mg) | Source |
| UGT1A1 | ~10 | Not specified | Not specified | [1] |
| UGT1A8 | 59 | 2.0 nmol/min/mg | 33.9 | [3] |
| UGT1A9 | Not specified | Not specified | Higher than UGT1A1 | [1] |
| UGT1A10 | Lower than UGT1A8 | Not specified | Highest activity | [1] |
Note: Kinetic parameters can vary between studies due to different experimental conditions. The data presented here is a synthesis from multiple sources for comparative purposes.
Table 2: Raloxifene Glucuronidation in Human Tissue Preparations
| Tissue Preparation | Metabolite | Intrinsic Clearance (CLint) (μL/min/mg) | Source |
| Human Liver Microsomes | Raloxifene-4'-glucuronide | Significantly lower than intestine | [3] |
| Human Intestinal Microsomes | Raloxifene-4'-glucuronide | 95 | [3] |
Signaling Pathways Regulating UGT1A Expression
The expression of UGT1A genes is a complex process regulated by a network of transcription factors and nuclear receptors. This regulation can be influenced by genetic polymorphisms, endogenous signaling molecules, and xenobiotics, leading to interindividual differences in raloxifene metabolism.
Key Regulatory Pathways:
-
Aryl Hydrocarbon Receptor (AhR): AhR is a ligand-activated transcription factor that can be activated by environmental pollutants and dietary compounds. Activation of AhR can lead to the induction of UGT1A genes.
-
Constitutive Androstane Receptor (CAR): CAR is a nuclear receptor that plays a crucial role in the detoxification of xenobiotics. It can be activated by a wide range of compounds and induces the expression of several drug-metabolizing enzymes, including UGT1A isoforms.
-
Pregnane (B1235032) X Receptor (PXR): PXR is another key nuclear receptor that senses the presence of foreign chemicals and upregulates the expression of genes involved in their metabolism and elimination, including UGT1A genes.
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors involved in lipid metabolism and inflammation, and they have also been shown to regulate the expression of certain UGT1A isoforms.
-
Epigenetic Regulation: DNA methylation and microRNAs are also emerging as important regulators of UGT1A gene expression, adding another layer of complexity to the control of raloxifene metabolism.[5]
Caption: Regulation of UGT1A Gene Expression.
Experimental Protocols
Reproducible and robust experimental protocols are essential for studying the role of UGT enzymes in raloxifene metabolism. Below are detailed methodologies for key in vitro experiments.
Protocol 1: Raloxifene Glucuronidation Assay using Human Liver Microsomes (HLM)
This protocol is designed to determine the rate of this compound formation in a pool of human liver microsomes, representing the average hepatic metabolism.
Materials:
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
Raloxifene hydrochloride
-
UDP-glucuronic acid (UDPGA), trisodium (B8492382) salt
-
Magnesium chloride (MgCl2)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Raloxifene-d4 (internal standard)
-
Purified water, HPLC grade
Procedure:
-
Microsome Activation: Thaw HLM on ice. To activate the microsomes and expose the UGT active sites, pre-incubate the HLM (final concentration 0.25-0.5 mg/mL) with alamethicin (final concentration 25-50 µg/mg protein) in Tris-HCl buffer for 15 minutes on ice.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Activated HLM
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl2 (10 mM)
-
Raloxifene (at various concentrations, e.g., 1-100 µM, dissolved in a minimal amount of DMSO, final DMSO concentration <0.5%)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the glucuronidation reaction by adding a pre-warmed solution of UDPGA (final concentration 2-5 mM). The final reaction volume is typically 100-200 µL.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (raloxifene-d4).
-
Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the formation of this compound.
Caption: HLM Glucuronidation Assay Workflow.
Protocol 2: Raloxifene Glucuronidation Assay with Recombinant UGT Enzymes
This protocol allows for the characterization of individual UGT isoforms' contributions to this compound formation.
Materials:
-
Recombinant human UGT enzymes (e.g., UGT1A1, UGT1A8, UGT1A9, UGT1A10) expressed in a suitable system (e.g., baculovirus-infected insect cells), from a commercial source.
-
All other reagents as listed in Protocol 1.
Procedure:
-
Enzyme Preparation: Thaw the recombinant UGT enzyme preparations on ice.
-
Reaction Mixture Preparation: The reaction mixture is prepared similarly to the HLM assay, but with the specific recombinant UGT isoform (e.g., 10-50 µg of microsomal protein) instead of HLM.
-
Assay Conditions: The remainder of the procedure (pre-incubation, reaction initiation, incubation, termination, and analysis) is identical to the HLM protocol.
-
Kinetic Analysis: To determine Km and Vmax, the assay is performed with a range of raloxifene concentrations, and the resulting data are fitted to the Michaelis-Menten equation using appropriate software.
Caption: Recombinant UGT Assay Workflow.
Protocol 3: LC-MS/MS Analysis of Raloxifene and its 4'-Glucuronide
This protocol provides a general framework for the sensitive and specific quantification of raloxifene and its 4'-glucuronide.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes. A typical gradient might be: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Raloxifene: Precursor ion (Q1) m/z 474.2 -> Product ion (Q3) m/z 112.1
-
Raloxifene-4'-glucuronide: Precursor ion (Q1) m/z 650.2 -> Product ion (Q3) m/z 474.2
-
Raloxifene-d4 (IS): Precursor ion (Q1) m/z 478.2 -> Product ion (Q3) m/z 112.1
-
-
Instrument Parameters: Source temperature, ion spray voltage, and collision energy should be optimized for maximum sensitivity for each analyte.
Conclusion
The glucuronidation of raloxifene to its 4'-glucuronide is a complex metabolic process mediated by multiple UGT1A isoforms, with significant contributions from both hepatic and intestinal enzymes. UGT1A8 and UGT1A10 in the intestine are critical for the extensive first-pass metabolism, while UGT1A1 and UGT1A9 play a major role in the liver. The expression of these enzymes is tightly regulated by a network of nuclear receptors and other signaling pathways, which can be a source of interindividual variability in drug response. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the intricacies of raloxifene metabolism and its clinical implications. A deeper understanding of these processes will ultimately contribute to the safer and more effective use of this important therapeutic agent.
References
- 1. Regulation of the human UGT1A1 gene by nuclear receptors constitutive active/androstane receptor, pregnane X receptor, and glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear Receptor Regulation of the UDP-Glucuronosyltransferase 1 Locus and the Role of the Pregnane X Receptor as a Tissue-Specific Master Regulator - ProQuest [proquest.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Xenobiotic Nuclear Receptor-Mediated Regulation of UDP-Glucuronos...: Ingenta Connect [ingentaconnect.com]
- 5. Epigenetics and microRNAs in UGT1As - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacological Effects of Raloxifene Metabolites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Raloxifene (B1678788), a selective estrogen receptor modulator (SERM), is extensively metabolized into glucuronide conjugates, primarily raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6,4'-diglucuronide. These metabolites constitute the vast majority of circulating raloxifene-related compounds in plasma. While generally considered to have significantly lower direct pharmacological activity at the estrogen receptor compared to the parent drug, their high concentrations and potential for tissue-specific deconjugation back to active raloxifene contribute significantly to the overall pharmacological profile of the drug. This guide provides a comprehensive technical overview of the pharmacological effects of these metabolites, including their binding affinities, in vitro potency, the enzymatic pathways governing their formation, and their role in the tissue-selective actions of raloxifene. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development efforts in this area.
Metabolism of Raloxifene
Following oral administration, raloxifene undergoes extensive first-pass metabolism, with unconjugated raloxifene accounting for less than 1% of the total radiolabeled material in plasma.[1] The primary metabolic pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver and intestines.[2][3] This process involves the covalent attachment of glucuronic acid to the hydroxyl groups of raloxifene.
The major metabolites identified are:
-
Raloxifene-4'-glucuronide (R-4'-G)
-
Raloxifene-6-glucuronide (R-6-G)
-
Raloxifene-6,4'-diglucuronide
The formation of these metabolites is mediated by several UGT isoforms, with UGT1A1, UGT1A8, UGT1A9, and UGT1A10 being the most significant.[2][3] Intestinal glucuronidation, particularly by UGT1A8 and UGT1A10, plays a crucial role in the presystemic clearance of raloxifene.[3]
Quantitative Pharmacological Data
The glucuronide metabolites of raloxifene exhibit markedly reduced affinity for the estrogen receptor (ER) and lower potency in in vitro functional assays compared to the parent compound.
Table 1: Estrogen Receptor Binding Affinity of Raloxifene and its Metabolites
| Compound | Estrogen Receptor (ER) IC50 | Reference |
| Raloxifene | 0.40 ± 0.35 nM | [4] |
| Raloxifene-4'-glucuronide | 37 nM | [4] |
| Raloxifene-6-glucuronide | 290 nM | [4] |
Table 2: In Vitro Potency of Raloxifene and its Metabolites
| Assay | Compound | Potency | Reference |
| MCF-7 Cell Proliferation Inhibition | Raloxifene | High | [5] |
| Raloxifene Glucuronides | >100-fold less potent than Raloxifene | [5] | |
| Osteoclast-mediated Bone Resorption Inhibition | Raloxifene | High | [5] |
| Raloxifene Glucuronides | Less effective than Raloxifene | [5] | |
| TGF-β3 Production in Bone Cells | Raloxifene | Agonist | [5] |
| Raloxifene Glucuronides | Less effective than Raloxifene | [5] |
Table 3: Kinetic Parameters of UGT Isoforms in Raloxifene Glucuronidation
| UGT Isoform | Metabolite Formed | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Reference |
| UGT1A8 | Raloxifene-6-glucuronide | 7.9 | 0.61 | [6] |
| Raloxifene-4'-glucuronide | 59 | 2.0 | [6] | |
| UGT1A1 | Raloxifene-6-glucuronide & Raloxifene-4'-glucuronide | ~10 | Not Determined | [4] |
| UGT1A10 | Raloxifene-4'-glucuronide | Low KM | High Activity | [4] |
Signaling Pathways
The tissue-selective effects of raloxifene are a result of its differential modulation of estrogen receptor signaling in various target tissues. While the direct activity of the glucuronide metabolites on these pathways is minimal, their conversion back to raloxifene allows them to indirectly influence these signaling cascades.
Agonistic Action in Bone
In bone, raloxifene acts as an ER agonist, promoting bone health through multiple mechanisms.
Raloxifene binding to the ER in bone cells leads to the activation of Transforming Growth Factor-β3 (TGF-β3) gene expression, which in turn inhibits osteoclast differentiation and activity.[1][7] Additionally, raloxifene modulates the RANKL/OPG signaling pathway, decreasing the expression of the pro-resorptive cytokine RANKL and increasing the expression of its decoy receptor, osteoprotegerin (OPG), further inhibiting osteoclastogenesis.[8]
Antagonistic Action in Breast Tissue
In breast tissue, raloxifene acts as an ER antagonist, inhibiting the growth of estrogen-sensitive cancer cells.
Raloxifene competes with estrogen for binding to ERα in breast epithelial cells. The resulting raloxifene-ER complex adopts a conformation that is unable to efficiently recruit co-activators necessary for the transcription of estrogen-responsive genes that drive cell proliferation.[9]
Experimental Protocols
Estrogen Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the estrogen receptor.
Materials:
-
Recombinant human ERα and ERβ
-
[3H]-Estradiol
-
Test compounds (Raloxifene and its metabolites)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, combine a fixed concentration of recombinant ER, a fixed concentration of [3H]-Estradiol, and varying concentrations of the test compound in assay buffer.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Add scintillation cocktail to the bound fraction.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Estradiol.
MCF-7 Cell Proliferation Assay (MTT Assay)
This assay measures the effect of compounds on the proliferation of estrogen-receptor-positive human breast cancer cells.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with a medium containing serial dilutions of the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for inhibition of cell proliferation.[10]
Osteoclast Activity Assay (Pit Formation Assay)
This assay assesses the ability of compounds to inhibit bone resorption by osteoclasts.
Materials:
-
Bone marrow cells from long bones of mice or rats
-
M-CSF (Macrophage colony-stimulating factor)
-
RANKL (Receptor activator of nuclear factor-kappa B ligand)
-
Dentin or bone slices
-
Test compounds
-
TRAP (tartrate-resistant acid phosphatase) staining kit
-
Microscope
Procedure:
-
Culture bone marrow cells on dentin or bone slices in the presence of M-CSF and RANKL to induce osteoclast formation.
-
After osteoclasts have formed, add the test compounds at various concentrations.
-
Continue the culture for several days to allow for bone resorption.
-
Remove the cells from the slices and stain the slices with a solution (e.g., toluidine blue) to visualize the resorption pits.
-
Quantify the resorbed area using image analysis software.
-
Alternatively, fix and stain the cells for TRAP, a marker of osteoclasts, to assess the effect of the compounds on osteoclast number and morphology.[11]
TGF-β3 Production Assay (ELISA)
This protocol outlines the quantification of TGF-β3 secreted by bone cells in response to treatment.
Materials:
-
Osteoblastic cell line (e.g., U2OS)
-
Cell culture medium
-
Test compounds
-
Human TGF-β3 ELISA kit
-
Microplate reader
Procedure:
-
Seed osteoblastic cells in a multi-well plate and grow to near confluence.
-
Treat the cells with test compounds for a specified duration (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Activate latent TGF-β3 in the supernatant by acidification (e.g., with HCl) followed by neutralization (e.g., with NaOH/HEPES).[1]
-
Perform the TGF-β3 ELISA according to the manufacturer's instructions. This typically involves adding the activated supernatant to a plate pre-coated with a TGF-β3 capture antibody, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
Measure the absorbance at 450 nm and calculate the concentration of TGF-β3 based on a standard curve.[1]
Experimental and Analytical Workflow
The study of raloxifene metabolites requires a multi-step workflow from in vitro characterization to in vivo analysis.
This workflow begins with in vitro studies to characterize the metabolism, receptor binding, and functional activity of the metabolites. These data inform the design of in vivo studies in relevant animal models. Pharmacokinetic analysis of plasma and tissue concentrations of both the parent drug and its metabolites is crucial and is typically performed using sensitive LC-MS/MS methods.[12] Pharmacodynamic assessments then correlate these concentrations with physiological effects. A key aspect of this workflow is the investigation of tissue-specific deconjugation of the glucuronide metabolites back to active raloxifene by β-glucuronidase, which can help explain the tissue-selective actions of the drug.[13]
Conclusion
The pharmacological effects of raloxifene are a composite of the actions of the parent drug and its extensively formed glucuronide metabolites. While the metabolites themselves exhibit low intrinsic activity at the estrogen receptor, their high circulating levels and the potential for their conversion back to active raloxifene in target tissues underscore their importance in the overall therapeutic profile of the drug. A thorough understanding of the metabolism, pharmacokinetics, and tissue-specific activity of these metabolites is essential for the development of new SERMs with improved efficacy and safety profiles. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for continued research in this critical area of drug development.
References
- 1. biomol.com [biomol.com]
- 2. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The effect of tamoxifen and raloxifene on estrogen metabolism and endometrial cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ELISA Protocol [protocols.io]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human TGF-β3(Transforming Growth Factor Beta 3) ELISA Kit - Elabscience® [elabscience.com]
- 9. Raloxifene and its role in breast cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. The selective estrogen receptor modulator raloxifene regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Role of Gut Microbial β-Glucuronidase in Estrogen Reactivation and Breast Cancer [frontiersin.org]
The Discovery and Identification of Raloxifene Glucuronides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene (B1678788), a second-generation selective estrogen receptor modulator (SERM), is utilized for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women. Its therapeutic efficacy is significantly influenced by its metabolic fate. Raloxifene undergoes extensive first-pass metabolism, with less than 1% of the parent drug found unconjugated in systemic circulation. The primary metabolic pathway is glucuronidation, a phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process results in the formation of more polar, water-soluble glucuronide conjugates that are readily eliminated from the body. Understanding the formation and identification of these metabolites is crucial for comprehending the pharmacokinetics and overall disposition of raloxifene.
This technical guide provides an in-depth overview of the discovery and identification of raloxifene glucuronides. It details the key enzymes involved, summarizes the quantitative data on their formation, outlines the experimental protocols for their characterization, and provides visual representations of the metabolic pathways and analytical workflows.
Metabolic Pathway of Raloxifene Glucuronidation
Raloxifene is primarily metabolized to two main glucuronide conjugates: raloxifene-6-β-glucuronide (Ral-6-Gluc) and raloxifene-4'-β-glucuronide (Ral-4'-Gluc).[1] A diglucuronide, raloxifene-6,4'-diglucuronide, has also been identified.[2] In human plasma, raloxifene-4'-glucuronide is the major metabolite, with a plasma ratio of approximately 8:1 for raloxifene-4'-glucuronide to raloxifene-6-glucuronide.[1]
The formation of these glucuronides is catalyzed by several UGT enzymes, with prominent roles played by both hepatic and extra-hepatic isoforms. The key enzymes involved are:
-
UGT1A1: Primarily a hepatic enzyme, it is the most active in forming raloxifene-6-glucuronide.[1]
-
UGT1A8: An extra-hepatic enzyme, particularly active in the intestine, which contributes significantly to the formation of both raloxifene-6-glucuronide and raloxifene-4'-glucuronide.[1][3]
-
UGT1A9: A hepatic enzyme that plays a role in the formation of both glucuronides.[1]
-
UGT1A10: An extra-hepatic enzyme that specifically catalyzes the formation of raloxifene-4'-glucuronide.[3]
The metabolic conversion of raloxifene to its primary glucuronide metabolites is depicted in the following signaling pathway diagram.
Caption: Metabolic pathway of Raloxifene to its primary glucuronide metabolites.
Quantitative Data on Raloxifene Glucuronidation
The kinetic parameters for the formation of raloxifene glucuronides by the primary UGT enzymes have been characterized in several studies. This data is essential for understanding the relative contribution of each enzyme to the overall metabolism of raloxifene.
Table 1: Kinetic Parameters of Raloxifene Glucuronidation by Recombinant UGT Enzymes
| UGT Isoform | Metabolite | Apparent Km (µM) | Vmax (nmol/min/mg protein) |
| UGT1A1 | Ral-6-Gluc | ~10 | - |
| UGT1A1 | Ral-4'-Gluc | ~10 | - |
| UGT1A8 | Ral-6-Gluc | 7.9 | 0.61 |
| UGT1A8 | Ral-4'-Gluc | 59 | 2.0 |
Data sourced from references[1][3]. Note: Kinetic parameters for UGT1A1 could not be determined in one study due to limited substrate solubility[3].
Table 2: Intrinsic Clearance of Raloxifene Glucuronidation in Human Microsomes
| Microsome Source | Metabolite | Intrinsic Clearance (µL/min/mg) |
| Intestinal | Ral-6-Gluc | 17 |
| Intestinal | Ral-4'-Gluc | 95 |
Data sourced from reference[3].
Experimental Protocols
The identification and quantification of raloxifene and its glucuronide metabolites are primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections detail the typical experimental procedures.
Sample Preparation
From Human Plasma:
-
Protein Precipitation: To 125 µL of plasma from untreated individuals, spike with the standard working solution of raloxifene and its glucuronides, and the deuterated internal standards.[1] Add 375 µL of an extraction solution (e.g., methanol (B129727):acetonitrile (B52724):formic acid, 49.9:49.9:0.2) to precipitate proteins.[1]
-
Centrifugation: Vortex the mixture and centrifuge at 13,000 x g for 20 minutes at 4°C.[1]
-
Drying and Reconstitution: Transfer the supernatant to a new tube and dry it. Reconstitute the residue in 125 µL of a reconstitution solution (e.g., acetonitrile:water:formic acid, 50.0:49.9:0.1).[1]
From Human Urine:
-
Enzymatic Hydrolysis (for total raloxifene): To a 500 µL aliquot of urine, add 200 µL of phosphate (B84403) buffer (pH 6.9), 12 µL of β-glucuronidase, and an internal standard.[4] Incubate the mixture for 30 minutes at 50°C to hydrolyze the glucuronide conjugates.[4]
-
pH Adjustment and Extraction: Adjust the pH of the hydrolyzed sample by adding 200 µL of carbonate buffer (pH 10).[4] Extract the analytes with 3 mL of tert-butyl methyl ether (TBME) by vortexing for 3 minutes.[4]
-
Centrifugation and Evaporation: Centrifuge to separate the phases, transfer the organic layer to a new tube, and evaporate to dryness.[4]
-
Reconstitution: Reconstitute the residue in 50 µL of the mobile phase for LC-MS/MS analysis.[4]
Solid Phase Extraction (SPE) from Human Plasma:
-
Pre-treatment: Add 300 µL of 2.0% formic acid to 295 µL of blank human plasma. For standards and quality control samples, add 6 µL of standard spiking solution and 20 µL of internal standard solution.[5]
-
SPE Cartridge Conditioning: Condition a SOLAµ SCX 96-well plate by passing 200 µL of methanol followed by 200 µL of water through each well.[5]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE plate.[5]
-
Washing: Wash the cartridge with 200 µL of water containing 2.0% formic acid, followed by 200 µL of methanol.[5]
-
Elution: Elute the analytes with 2 x 75 µL of methanol containing 5.0% ammonia.[5]
-
Dilution: Add 50 µL of water with 6.0% formic acid to each eluted sample before injection.[5]
LC-MS/MS Analysis
Instrumentation: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source is commonly used.[5]
Chromatographic Separation:
-
Column: A reversed-phase column, such as a Hypersil GOLD PFP or a Waters ACQUITY UPLC BEH C18, is typically employed.[1][5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate, pH 5.0, or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used to separate the analytes.[1][6]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.[1]
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI) is generally used.[5]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[5]
Table 3: MRM Transitions for Raloxifene and its Glucuronides
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Raloxifene | 474.2 | 112.1 / 112.2 |
| Raloxifene-d4 (Internal Standard) | 478.2 | 116.1 |
| Raloxifene-4'-glucuronide (R4G) | 650.2 | 112.0 |
| Raloxifene-6-glucuronide (R6G) | 650.2 | 112.0 |
Data sourced from references[5][6]. Note that the two glucuronide isomers have the same precursor and product ions and are distinguished by their chromatographic retention times.
The following diagram illustrates a typical experimental workflow for the identification and quantification of raloxifene glucuronides.
Caption: General experimental workflow for Raloxifene glucuronide analysis.
Conclusion
The discovery and identification of raloxifene glucuronides have been pivotal in elucidating the metabolic profile and pharmacokinetic variability of this important therapeutic agent. The characterization of the key UGT enzymes involved and the development of robust LC-MS/MS methods for their quantification have provided a solid foundation for further research in drug metabolism and clinical pharmacology. This technical guide offers a comprehensive overview of the core principles and methodologies, serving as a valuable resource for professionals in the field of drug development and biomedical research.
References
- 1. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Enhanced oral bioavailability of levormeloxifene and raloxifene by nanoemulsion: simultaneous bioanalysis using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Raloxifene 4'-Glucuronide: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Raloxifene (B1678788) 4'-glucuronide, a primary metabolite of the selective estrogen receptor modulator (SERM), Raloxifene. This document collates critical data, including its physicochemical properties, metabolic pathways, and biological activity, into a structured format for easy reference and comparison. Detailed experimental methodologies and visual representations of key processes are included to support further research and development.
Core Compound Data
Quantitative data for Raloxifene 4'-glucuronide are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 182507-22-8 | [1][2][3] |
| Molecular Weight | 649.7 g/mol | [1][2] |
| Molecular Formula | C₃₄H₃₅NO₁₀S | [1] |
| Estrogen Receptor IC₅₀ | 370 nM | [3] |
Metabolic Profile and Bioactivity
Raloxifene undergoes extensive first-pass metabolism, primarily through glucuronidation, resulting in the formation of this compound and Raloxifene-6-glucuronide.[4] Unconjugated Raloxifene accounts for less than 1% of the total radiolabeled substance in plasma.[4] The glucuronide conjugates are subject to interconversion and enterohepatic cycling, which extends the plasma elimination half-life of Raloxifene to 27.7 hours after oral administration.[4]
The formation of this compound is predominantly mediated by the UDP-glucuronosyltransferase (UGT) enzymes UGT1A1, UGT1A8, and UGT1A10.[1][3] The gastrointestinal tract, particularly the jejunum, is a significant site of this metabolic conversion, with UGT1A8 and UGT1A10 being key contributors to presystemic clearance.[1][5]
Compared to the parent compound, this compound exhibits a significantly lower affinity for the estrogen receptor, with an IC₅₀ value of 370 nM.[3] Studies in human breast cancer cells (MCF-7) have shown that the glucuronide conjugates have minimal affinity for the estrogen receptor and are over a hundred times less potent at inhibiting cell proliferation than Raloxifene.[2]
Experimental Protocols
In Vitro Glucuronidation Assay
This protocol outlines a general method for assessing the in vitro glucuronidation of Raloxifene to form this compound using tissue S9 fractions.
Materials:
-
Raloxifene
-
Tissue S9 fractions (e.g., liver, intestine)
-
Magnesium chloride (MgCl₂)
-
Saccharolactone
-
Alamethicin
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with 0.6% formic acid
-
Internal standard (e.g., formononetin)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing tissue S9 fractions, 5 mM MgCl₂, 4.4 mM saccharolactone, 0.022 mg/ml alamethicin, and 3.5 mM UDPGA in a 50 mM potassium phosphate buffer (pH 7.4).[6]
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding Raloxifene at various concentrations (e.g., 0.125 to 25 µM).[6]
-
Incubate the mixture for 60 minutes at 37°C.[6]
-
Terminate the reaction by adding 100 µL of acetonitrile solution containing 0.6% formic acid and the internal standard.[6]
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.
Visualized Pathways and Workflows
Metabolic Pathway of Raloxifene
The following diagram illustrates the primary metabolic conversion of Raloxifene to its glucuronide metabolites.
Caption: Metabolic conversion of Raloxifene.
Experimental Workflow for In Vitro Glucuronidation Assay
This diagram outlines the key steps in the experimental protocol for determining the rate of Raloxifene glucuronidation.
Caption: In vitro glucuronidation assay workflow.
Raloxifene and Metabolite Interaction with Estrogen Receptor
This diagram illustrates the differential activity of Raloxifene and its 4'-glucuronide metabolite on the estrogen receptor.
Caption: Raloxifene vs. metabolite receptor activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Age-and Region-Dependent Disposition of Raloxifene in Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Fate of Selective Estrogen Receptor Modulators: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolism of selective estrogen receptor modulators (SERMs), a class of compounds with tissue-specific estrogen receptor agonist and antagonist effects. Understanding the metabolic pathways, the enzymes involved, and the resulting metabolites is critical for the development of safer and more effective SERMs. This document details the metabolism of key SERMs, presents comparative pharmacokinetic data, outlines common experimental protocols, and visualizes the core metabolic and signaling pathways.
Core Metabolic Pathways of SERMs
The metabolism of SERMs is a complex process that primarily occurs in the liver and intestines, involving both Phase I and Phase II reactions. These transformations are crucial as they can significantly alter the biological activity, potency, and clearance of the parent drug.
Phase I Metabolism: This phase involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. For SERMs, oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system are of paramount importance.[1][2] Different CYP isozymes are responsible for the metabolism of various SERMs, and genetic polymorphisms in these enzymes can lead to significant inter-individual variability in drug response.[2]
Phase II Metabolism: In this phase, the parent drug or its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate their excretion. The primary Phase II reaction for many SERMs is glucuronidation , catalyzed by UDP-glucuronosyltransferases (UGTs) .[3][4] Sulfation, another conjugation reaction, can also occur.
Metabolism of Key Selective Estrogen Receptor Modulators
This section details the metabolic pathways of four prominent SERMs: tamoxifen (B1202), raloxifene (B1678788), bazedoxifene (B195308), and lasofoxifene.
Tamoxifen
Tamoxifen is extensively metabolized, primarily by CYP enzymes, into several active metabolites that are more potent than the parent drug itself.[2] The two major metabolic pathways are N-demethylation and 4-hydroxylation.
-
N-demethylation , primarily catalyzed by CYP3A4 and CYP3A5 , is the main metabolic route, accounting for approximately 92% of tamoxifen metabolism. This pathway leads to the formation of N-desmethyltamoxifen .
-
4-hydroxylation , a minor pathway contributing to about 7% of metabolism, is predominantly catalyzed by CYP2D6 . This reaction produces 4-hydroxytamoxifen (B85900) , a metabolite with 30- to 100-fold greater antiestrogenic potency than tamoxifen.
-
A crucial secondary metabolite, endoxifen (4-hydroxy-N-desmethyltamoxifen) , is formed through the hydroxylation of N-desmethyltamoxifen by CYP2D6 and the demethylation of 4-hydroxytamoxifen by CYP3A4 . Endoxifen is considered the primary active metabolite responsible for the clinical efficacy of tamoxifen due to its high affinity for the estrogen receptor and its ability to induce proteasomal degradation of the receptor.
Raloxifene
In contrast to tamoxifen, raloxifene's metabolism is dominated by Phase II glucuronidation, with little to no involvement of the cytochrome P450 system.[4] This extensive first-pass metabolism in the intestine and liver results in a low oral bioavailability of approximately 2%.[5]
-
The primary metabolites are raloxifene-6-glucuronide and raloxifene-4'-glucuronide .[4]
-
The formation of these glucuronides is catalyzed by several UGT isoforms, including UGT1A1, UGT1A8, and UGT1A9 .[4] UGT1A1 is a key hepatic enzyme, while UGT1A8 is prominent in the intestine.[4]
Bazedoxifene
Similar to raloxifene, bazedoxifene undergoes extensive metabolism primarily through glucuronidation, with minimal CYP-mediated oxidation.[3]
-
The major circulating metabolite is bazedoxifene-5-glucuronide , with plasma concentrations approximately 10-fold higher than the parent drug.[3]
-
The UGT enzymes responsible for this conjugation are primarily located in the intestinal wall, with UGT1A8 and UGT1A10 playing significant roles.[3]
Lasofoxifene
Lasofoxifene's metabolism involves both Phase I and Phase II reactions. It has a higher oral bioavailability compared to other SERMs due to increased resistance to intestinal glucuronidation.[6]
-
Phase I oxidation is mediated by hepatic CYP3A4/CYP3A5 and CYP2D6 .
-
Phase II conjugation reactions include both glucuronidation and sulfation . The glucuronidation is catalyzed by a range of UGTs in both the liver (UGT1A1, UGT1A3, UGT1A6, and UGT1A9) and the intestine (UGT1A8 and UGT1A10).
Data Presentation: Comparative Pharmacokinetics
The following tables summarize key pharmacokinetic parameters for the parent drugs and their major metabolites. These values are approximate and can vary based on the study population and design.
Table 1: Pharmacokinetic Parameters of Parent SERMs
| Parameter | Tamoxifen | Raloxifene | Bazedoxifene | Lasofoxifene |
| Oral Bioavailability (%) | ~100% | ~2%[5] | ~6%[3] | Significantly higher than raloxifene[6] |
| Tmax (hours) | ~4.25[2] | ~1 | ~2.5[4] | ~6-7 |
| Half-life (t½) (hours) | 5-7 days (parent) | ~27.7[7] | ~30[3] | ~165-252[8][9] |
| Apparent Oral Clearance (CL/F) | Low | 44.1 L/kg/hr[7] | High | ~6.6 L/hr |
| Volume of Distribution (Vd/F) | Large | 2348 L/kg[7] | 14.7 L/kg[3] | 1350 L |
| Primary Metabolism | CYP2D6, CYP3A4/5 | UGTs | UGTs | CYP3A4/5, CYP2D6, UGTs |
Table 2: Pharmacokinetic Parameters of Major Metabolites
| Metabolite | Parent Drug | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (hours) |
| Endoxifen | Tamoxifen | ~40 (for a 20mg dose of tamoxifen)[10] | Varies significantly with CYP2D6 genotype | Longer than tamoxifen |
| 4-hydroxytamoxifen | Tamoxifen | Lower than Endoxifen | Lower than Endoxifen | - |
| N-desmethyltamoxifen | Tamoxifen | Higher than Endoxifen and 4-OH-Tam | Higher than Endoxifen and 4-OH-Tam | ~14 days |
| Raloxifene Glucuronides | Raloxifene | - | - | Parallel decline with parent drug |
| Bazedoxifene-5-glucuronide | Bazedoxifene | - | ~10x higher than parent drug[3] | - |
Experimental Protocols
The study of SERM metabolism relies on a combination of in vitro and in vivo experimental models.
In Vitro Metabolism Assay using Human Liver Microsomes (HLM)
This protocol is designed to assess the metabolic stability of a SERM and identify its primary metabolites.
-
Preparation of Reagents:
-
Prepare a stock solution of the test SERM in a suitable solvent (e.g., DMSO).
-
Thaw cryopreserved Human Liver Microsomes (HLM) on ice.
-
Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate (B84403) buffer.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the HLM suspension and the SERM working solution in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A control incubation without the NADPH system should be included to assess non-NADPH dependent degradation.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a quenching solution, typically ice-cold acetonitrile (B52724) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent drug and identify and quantify any formed metabolites.
-
Metabolite Identification using HPLC-MS/MS
This protocol outlines the general steps for identifying unknown metabolites from in vitro or in vivo samples.
-
Sample Preparation:
-
Extract the metabolites from the biological matrix (e.g., plasma, urine, microsomal incubation) using protein precipitation or liquid-liquid extraction.
-
Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.
-
-
HPLC Separation:
-
Inject the prepared sample onto a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18 reverse-phase).
-
Use a gradient elution program with a binary solvent system (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the parent drug from its metabolites.
-
-
Mass Spectrometry Detection:
-
The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
Acquire data in full scan mode to detect all ions within a specified mass range.
-
Perform data-dependent MS/MS scans, where the most intense ions from the full scan are fragmented to obtain structural information.
-
-
Data Analysis:
-
Process the raw data using specialized software to identify potential metabolites based on their mass shifts from the parent drug and their fragmentation patterns.
-
Compare the observed fragmentation patterns with those predicted for likely metabolic transformations (e.g., hydroxylation, demethylation, glucuronidation) to confirm the metabolite structures.
-
SERM Signaling Pathways
SERMs exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The tissue-specific effects of SERMs arise from their ability to induce different conformational changes in the ER, leading to the recruitment of distinct sets of co-activator and co-repressor proteins in different cell types.
-
Agonist Action: In tissues like bone, the SERM-ER complex recruits co-activators, leading to the transcription of estrogen-responsive genes and producing estrogen-like effects.
-
Antagonist Action: In breast tissue, the SERM-ER complex preferentially binds to co-repressors, blocking the transcription of genes that promote cell proliferation.
References
- 1. agilent.com [agilent.com]
- 2. Tamoxifen to raloxifene and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of estrogens and selective estrogen receptor modulators (SERMs) used for menopausal hormone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Breast Cancer Prevention: Tamoxifen and Raloxifene | American Cancer Society [cancer.org]
- 6. benchchem.com [benchchem.com]
- 7. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS: Advanced Approach in Metabolomics Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 10. Selective estrogen receptor modulators and the combination therapy conjugated estrogens/bazedoxifene: A review of effects on the breast - PubMed [pubmed.ncbi.nlm.nih.gov]
Enterohepatic Recirculation of Raloxifene and its Glucuronides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raloxifene (B1678788), a second-generation selective estrogen receptor modulator (SERM), is primarily used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[1][2][3][4][5] Despite its rapid oral absorption of approximately 60%, raloxifene's absolute bioavailability is a mere 2%.[3][5][6][7][8][9] This significant discrepancy is attributed to extensive first-pass metabolism, predominantly through glucuronidation, and subsequent enterohepatic recycling.[6][7][10][11] This guide provides an in-depth technical overview of the enterohepatic circulation of raloxifene and its glucuronide metabolites, consolidating key quantitative data, detailing experimental methodologies, and visualizing the complex pathways involved. Understanding these processes is critical for optimizing drug delivery, predicting drug-drug interactions, and explaining the high interindividual variability observed in raloxifene's pharmacokinetics.[12][13]
Introduction: The Raloxifene Paradox
Raloxifene's pharmacological activity is well-established, but its clinical pharmacokinetics are complex.[11] After oral administration, raloxifene is quickly absorbed but is immediately subject to extensive conjugation by UDP-glucuronosyltransferase (UGT) enzymes in the intestine and liver.[1][14][15] This process converts the parent drug into its major metabolites: raloxifene-6-glucuronide (Ral-6-G) and raloxifene-4'-glucuronide (Ral-4'-G), as well as a diglucuronide metabolite (raloxifene-6,4'-diglucuronide).[1][10][16] These glucuronides, which constitute about 99% of the circulating dose, are then excreted into the bile, beginning a cycle of recirculation.[1][2][10]
This enterohepatic recycling, involving biliary excretion of the glucuronides, hydrolysis by gut microbiota, and reabsorption of the parent raloxifene, significantly prolongs the drug's elimination half-life to approximately 27.7 hours and contributes to the multiple peaks observed in its plasma concentration-time profile.[10][11][13] This intricate process is a key determinant of raloxifene's overall exposure and therapeutic effect.
Biochemical Pathways and Key Players
The enterohepatic recycling of raloxifene is a multi-step process involving several key enzymes and transporters.
Glucuronidation: The First Pass
Upon absorption, raloxifene is extensively metabolized by UGT enzymes.
-
Intestinal Metabolism: The intestine plays a significant role in the presystemic clearance of raloxifene.[14][15][17][18] Extra-hepatic UGTs, particularly UGT1A8 and UGT1A10, are highly active in the jejunum.[1][2][14] UGT1A8 catalyzes the formation of both Ral-6-G and Ral-4'-G, while UGT1A10 primarily forms Ral-4'-G.[14]
-
Hepatic Metabolism: In the liver, UGT1A1 and UGT1A9 are the primary enzymes responsible for raloxifene glucuronidation.[1][2][19] UGT1A1 is the most active enzyme for the formation of Ral-6-G.[1]
Biliary Excretion: The Role of Efflux Transporters
The glucuronide metabolites are actively transported from the hepatocytes into the bile.
-
MRP2 and MRP3: Multidrug resistance-associated proteins 2 and 3 (MRP2 and MRP3) have been identified as key efflux transporters for all raloxifene glucuronides.[12][13][20] MRP2, located on the apical membrane of hepatocytes, facilitates excretion into the bile.[13]
Intestinal Hydrolysis: Gut Microbiota at Work
Once in the intestine, the glucuronide conjugates are hydrolyzed back to the parent raloxifene by β-glucuronidase enzymes produced by the gut microbiota.[13] This deglucuronidation is a critical step that allows for the reabsorption of active raloxifene.[13] The high variability in gut microbial activity among individuals may contribute to the observed interindividual differences in raloxifene pharmacokinetics.[12][13]
Reabsorption: The Role of Influx Transporters
The liberated raloxifene is then reabsorbed from the intestine back into the portal circulation. Additionally, the monoglucuronides can be taken up by hepatocytes via specific influx transporters.
-
OATP1B1, OATP1B3, and OATP2B1: Organic anion transporting polypeptides OATP1B1, OATP1B3, and OATP2B1 have been identified as influx transporters for raloxifene monoglucuronides into the liver.[12][13][20]
The following diagram illustrates the complete enterohepatic circulation pathway of raloxifene.
Caption: Enterohepatic circulation pathway of raloxifene.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of raloxifene and its glucuronides in humans and rats.
Table 1: Pharmacokinetic Parameters of Raloxifene in Humans
| Parameter | Value | Reference(s) |
| Absolute Bioavailability | ~2% | [3][5][6][7][8][9] |
| Oral Absorption | ~60% | [1][3][4][6][8] |
| Unconjugated Raloxifene in Plasma | < 1% of total radiolabeled material | [1][10] |
| Excretion in Feces | Primary route | [1][5][10] |
| Excretion in Urine (as glucuronides) | < 6% of dose | [1][10] |
| Excretion in Urine (unchanged) | < 0.2% | [1][5] |
| Plasma Elimination Half-life | ~27.7 - 32.5 hours | [3][10] |
| Apparent Oral Clearance | 44.1 L/kg/hr | [10] |
| Apparent Volume of Distribution | 2348 L/kg | [3][10] |
Table 2: Pharmacokinetic Parameters of Raloxifene in Rats
| Parameter | Value | Species/Model | Reference(s) |
| Bioavailability | ~39% | Rat | [7] |
| Absolute Oral Bioavailability (4-week old) | 3.5-fold higher than 11-week old | F344 rats | [8][21] |
| Half-life (IV bolus, 2 mg/kg) | 5.9 ± 1.16 h (11-week old) | F344 rats | [21] |
| Half-life (IV bolus, 2 mg/kg) | 3.7 ± 0.68 h (4-week old) | F344 rats | [21] |
| Fa Fg (Fraction absorbed x Intestinal availability) | 0.63 | Gunn rats (UGT1A deficient) | [17][22] |
| Fh (Hepatic availability) | 0.43 | Gunn rats (UGT1A deficient) | [17][22] |
| AUC ratio (glucuronides/unchanged drug) - Systemic | 129 | Eisai hyperbilirubinemic rats (MRP2 deficient) | [17][22] |
| AUC ratio (glucuronides/unchanged drug) - Systemic | ~10 | Wild-type Sprague-Dawley rats | [17][22] |
Experimental Protocols
The study of raloxifene's enterohepatic recycling involves a combination of in vivo pharmacokinetic studies and in vitro mechanistic assays.
In Vivo Pharmacokinetic Studies in Rats
These studies are crucial for understanding the overall disposition of the drug in a living system.
Caption: General workflow for an in vivo pharmacokinetic study.
Detailed Methodology:
-
Animal Model: Wistar, Sprague-Dawley, or F344 rats are commonly used.[8][22][23] Specialized models like Gunn rats (deficient in UGT1A) and Eisai hyperbilirubinemic rats (deficient in MRP2) are used to investigate the specific roles of these proteins.[17][22]
-
Drug Administration: For oral studies, raloxifene is typically dissolved in a vehicle like ethanol:PEG400:cellulose and administered via oral gavage (e.g., 10 mg/kg).[8] For intravenous studies, raloxifene is administered via the tail vein (e.g., 2 mg/kg).[8]
-
Sample Collection: Blood samples are collected at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, and 24 hours).[8] Plasma is separated by centrifugation.[8] For detailed intestinal and hepatic metabolism studies, portal and systemic blood can be sampled.[17][22]
-
Sample Preparation: A protein precipitation step is often employed. For instance, a mixture of solvents is used to precipitate plasma proteins.[24][25] Solid Phase Extraction (SPE) can also be used for sample clean-up and concentration.[6][16]
-
Analytical Method: Quantification of raloxifene and its glucuronide and sulfate (B86663) metabolites is achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][11][16][24][25] This technique offers high sensitivity and selectivity.[16][24]
-
Chromatography: Separation is typically performed on a C18 or PFP column with a gradient elution using a mobile phase of acetonitrile (B52724) and water with a modifier like formic acid.[6][24][25]
-
Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, often using negative ionization for the metabolites.[24]
-
In Vitro Metabolism and Transport Assays
These assays help to elucidate the specific enzymes and transporters involved in raloxifene's disposition.
-
Microsomal Incubations:
-
Objective: To determine the kinetics of glucuronidation in the liver and intestine.
-
Protocol:
-
Human liver or intestinal microsomes are incubated with raloxifene at various concentrations.[14][15][18][19]
-
The reaction is initiated by adding the cofactor UDPGA (uridine 5'-diphosphoglucuronic acid).
-
The reaction is stopped, and the formation of raloxifene glucuronides is quantified by LC-MS/MS.
-
Kinetic parameters (Km and Vmax) are then calculated.[14]
-
-
-
Recombinant UGT Enzyme Assays:
-
Objective: To identify the specific UGT isoforms responsible for raloxifene metabolism.
-
Protocol:
-
-
Transporter Assays:
-
Objective: To identify the transporters involved in the efflux and influx of raloxifene and its glucuronides.
-
Protocol:
-
Conclusion and Future Directions
The enterohepatic recycling of raloxifene is a complex and highly efficient process that dominates its pharmacokinetic profile. The interplay between extensive first-pass glucuronidation in the intestine and liver, biliary excretion via MRP transporters, and subsequent reactivation by gut microbiota creates a dynamic system that significantly extends the drug's half-life while severely limiting its oral bioavailability.
For drug development professionals, a thorough understanding of this pathway is essential. Key considerations include:
-
Drug-Drug Interactions: Co-administration of drugs that inhibit or induce UGT enzymes, MRP transporters, or alter the gut microbiome could significantly impact raloxifene's exposure.
-
Formulation Strategies: Novel drug delivery systems aimed at bypassing first-pass metabolism or enhancing lymphatic absorption could potentially improve raloxifene's bioavailability.[9]
-
Pharmacogenomics: Genetic polymorphisms in UGT enzymes, such as UGT1A8, have been shown to influence raloxifene metabolism and may explain some of the interindividual variability in patient response.[1][2]
Future research should continue to explore the quantitative contribution of each step in the enterohepatic recycling pathway and further investigate the impact of genetic and environmental factors (such as diet and co-medications) on the disposition of raloxifene. Such knowledge will be invaluable for the development of personalized medicine approaches and the optimization of therapies involving this important drug.
References
- 1. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. The Pharmacokinetics of Raloxifene and Its Interaction with Apigenin in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Age-and Region-Dependent Disposition of Raloxifene in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Raloxifene pharmacokinetics in males with normal and impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efflux and uptake transport and gut microbial reactivation of raloxifene glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efflux and uptake transport and gut microbial reactivation of raloxifene glucuronides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Impact of Intestinal Glucuronidation on the Pharmacokinetics of Raloxifene | Semantic Scholar [semanticscholar.org]
- 18. Effect of intestinal glucuronidation in limiting hepatic exposure and bioactivation of raloxifene in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Age-and Region-Dependent Disposition of Raloxifene in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Impact of intestinal glucuronidation on the pharmacokinetics of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 24. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Raloxifene 4'-Glucuronide: An In-Depth Technical Guide on Estrogen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of raloxifene (B1678788) 4'-glucuronide, a major metabolite of the selective estrogen receptor modulator (SERM) raloxifene, to the estrogen receptor (ER). This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes to support further research and development in this area.
Introduction
Raloxifene is a second-generation SERM utilized for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[1] Its therapeutic effects are mediated through its interaction with estrogen receptors, acting as an agonist in some tissues (e.g., bone) and an antagonist in others (e.g., breast and uterine tissue).[2] Following oral administration, raloxifene undergoes extensive first-pass metabolism, primarily through glucuronidation, leading to the formation of raloxifene-6-glucuronide and raloxifene-4'-glucuronide.[3] Understanding the estrogen receptor binding affinity of these metabolites is crucial for a complete comprehension of raloxifene's overall pharmacological profile.
Quantitative Binding Affinity Data
The binding affinity of raloxifene and its glucuronide metabolites to the estrogen receptor is typically determined through competitive binding assays, which measure the concentration of a compound required to displace 50% of a radiolabeled ligand from the receptor (IC50). A lower IC50 value indicates a higher binding affinity.
The following table summarizes the reported IC50 values for raloxifene and its 4'-glucuronide metabolite.
| Compound | Receptor Source | IC50 (M) | IC50 (nM) | Reference |
| Raloxifene | MCF-7 cell cytosol | (4.0 ± 3.5) x 10⁻¹⁰ | 0.40 ± 0.35 | [3] |
| Raloxifene 4'-Glucuronide | MCF-7 cell cytosol | (3.7 ± 1.9) x 10⁻⁸ | 37 ± 19 | [3] |
| Raloxifene 6-Glucuronide | MCF-7 cell cytosol | (2.9 ± 0.8) x 10⁻⁷ | 290 ± 80 | [3] |
As the data indicates, this compound exhibits a significantly lower binding affinity for the estrogen receptor compared to the parent compound, with an IC50 value approximately 92.5 times higher.[3] This suggests that the glucuronidation at the 4' position substantially reduces the molecule's ability to interact with the estrogen receptor.
Metabolic Pathway of Raloxifene
Raloxifene is primarily metabolized by UDP-glucuronosyltransferase (UGT) enzymes in the liver and intestines.[3][4] The formation of this compound is catalyzed by several UGT isoforms, most notably UGT1A1, UGT1A8, and UGT1A10.[3][4]
Experimental Protocols: Competitive Estrogen Receptor Binding Assay
The following is a detailed, representative protocol for a competitive radioligand binding assay to determine the binding affinity of compounds to the estrogen receptor, based on established methodologies.
4.1. Preparation of MCF-7 Cell Cytosol
-
Cell Culture: MCF-7 cells are cultured in appropriate media (e.g., Eagle's Minimum Essential Medium with supplements) to near confluency.
-
Harvesting: Cells are washed with phosphate-buffered saline (PBS) and harvested.
-
Homogenization: The cell pellet is resuspended in a cold homogenization buffer (e.g., Tris-HCl, EDTA, dithiothreitol, and glycerol) and homogenized.
-
Centrifugation: The homogenate is subjected to a series of centrifugations, first at a low speed to remove nuclei and cellular debris, followed by a high-speed ultracentrifugation to pellet the microsomal fraction.
-
Cytosol Collection: The resulting supernatant, which contains the cytosolic fraction rich in estrogen receptors, is carefully collected.
-
Protein Quantification: The protein concentration of the cytosol is determined using a standard protein assay (e.g., Bradford or BCA assay).
4.2. Competitive Binding Assay
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Reagent Addition: To each well, the following are added in order:
-
A fixed concentration of a radiolabeled estrogen, such as [³H]-17β-estradiol.
-
Increasing concentrations of the unlabeled competitor compound (e.g., raloxifene or this compound).
-
A fixed amount of the prepared MCF-7 cell cytosol.
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free (unbound) radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complexes.
-
Washing: The HAP is washed with buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: A scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioactivity is plotted against the concentration of the competitor. The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.
Conclusion
The available data clearly demonstrates that this compound has a substantially lower binding affinity for the estrogen receptor compared to its parent drug, raloxifene. This significant reduction in affinity is a direct consequence of the glucuronidation process. For researchers and drug development professionals, this information is critical for constructing accurate pharmacokinetic and pharmacodynamic models of raloxifene and for understanding the contribution of its metabolites to its overall clinical effects. The detailed experimental protocol provided herein offers a robust framework for conducting further studies to investigate the binding characteristics of other raloxifene metabolites or related compounds.
References
- 1. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Raloxifene 4'-glucuronide in Human Plasma and Urine by LC-MS/MS
Affiliation: Google Research
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Raloxifene (B1678788) 4'-glucuronide, a major metabolite of Raloxifene. The described protocols are applicable to both human plasma and urine matrices, making them suitable for pharmacokinetic studies, clinical monitoring, and anti-doping analysis. The method utilizes solid-phase extraction for sample cleanup and a C18 reversed-phase column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its reliability for bioanalytical applications.
Introduction
Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[1][2] It undergoes extensive first-pass metabolism, primarily through glucuronidation, forming several metabolites, including Raloxifene-4'-glucuronide (R4G) and Raloxifene-6-glucuronide (R6G).[1] Given that less than 6% of a dose is eliminated in the urine as glucuronide conjugates, sensitive analytical methods are crucial for accurate pharmacokinetic and metabolic studies.[3][4] This application note provides a comprehensive LC-MS/MS method for the quantification of Raloxifene 4'-glucuronide in biological matrices.
Experimental
Materials and Reagents
-
Raloxifene hydrochloride, Raloxifene-4'-glucuronide, and Raloxifene-d4 (internal standard, IS) were purchased from a reputable chemical supplier.
-
LC-MS grade acetonitrile, methanol (B129727), and water were obtained from a commercial source.
-
Formic acid and ammonium (B1175870) acetate (B1210297) were of analytical grade.
-
Human plasma and urine were sourced from authorized biobanks.
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent) were used for sample preparation.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for analysis.
-
HPLC: A system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole instrument equipped with an electrospray ionization (ESI) source.
Standard Solutions
Stock solutions of this compound and the internal standard were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water.
Protocols
Plasma Sample Preparation
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution.
-
Add 200 µL of 0.1 M zinc sulfate (B86663) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Urine Sample Preparation
For the analysis of total Raloxifene (unchanged and glucuronidated), an enzymatic hydrolysis step is included.[2][3]
-
To 500 µL of urine, add 200 µL of phosphate (B84403) buffer (pH 6.9) and 12 µL of β-glucuronidase.[3]
-
Add 50 µL of the internal standard working solution.[3]
-
Incubate the mixture at 50°C for 30 minutes.[3]
-
Proceed with solid-phase extraction as described for plasma samples (steps 4-9).
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 5 minutes, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV[5] |
| Source Temperature | 150°C[5] |
| Desolvation Temperature | 350°C[5] |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 650.5 | 474.3 | 30 |
| Raloxifene | 474.2 | 112.2 | 45[3] |
| Raloxifene-d4 (IS) | 478.2 | 116.2 | - |
Quantitative Data Summary
The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented in the tables below.
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | Linear Range | LLOQ | Correlation Coefficient (r²) |
| This compound | Plasma | 1.95 - 1000 nM[6][7] | 1.95 nM[6][7] | > 0.995 |
| Raloxifene | Urine | 0.5 - 100 ng/mL[2][3] | 0.5 ng/mL[2][3] | > 0.998[3][4] |
Table 3: Precision and Accuracy
| Analyte | Matrix | Concentration | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | Plasma | Low QC | < 15[6] | < 15[6] | 85-115[6] |
| Mid QC | < 15[6] | < 15[6] | 85-115[6] | ||
| High QC | < 15[6] | < 15[6] | 85-115[6] | ||
| Raloxifene | Urine | Low QC | 5.37[3] | 2.18[3] | -3.12 to 4.90[3][4] |
| Mid QC | 2.26[3] | 2.86[3] | -1.71 to 2.59[3][4] | ||
| High QC | 3.54[3] | 3.45[3] | -2.15 to 3.87[3] |
Table 4: Recovery
| Analyte | Matrix | Recovery (%) |
| This compound | Plasma | > 85 |
| Raloxifene | Urine | > 92.8[2][3] |
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for LC-MS/MS quantification.
Conclusion
The LC-MS/MS method described in this application note is a reliable and robust tool for the quantification of this compound in human plasma and urine. The detailed protocols for sample preparation and instrumental analysis, along with the comprehensive validation data, demonstrate the suitability of this method for a wide range of research and clinical applications in the field of drug development and analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Determination of raloxifene in urine by liquid chromatography-tandem mass spectrometry for doping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Raloxifene and its Glucuronide Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction Raloxifene (B1678788) is a second-generation selective estrogen receptor modulator (SERM) utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2] Following oral administration, Raloxifene is rapidly absorbed and undergoes extensive first-pass metabolism, primarily through glucuronidation, resulting in very low absolute bioavailability (approximately 2%).[3] The main metabolites are Raloxifene-6-glucuronide (Ral-6-Gluc) and Raloxifene-4'-glucuronide (Ral-4'-Gluc), with unconjugated Raloxifene accounting for less than 1% of the substance in human plasma.[1][3] The UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1, UGT1A8, UGT1A9, and UGT1A10, are responsible for this metabolic conversion.[1][4][5]
Given the extensive metabolism, a robust and sensitive analytical method is crucial for the simultaneous quantification of Raloxifene and its major glucuronide metabolites in biological matrices. This is essential for pharmacokinetic, pharmacodynamic, and clinical studies. This document provides detailed protocols for the analysis of Raloxifene and its glucuronides using High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) and Ultraviolet (UV) detection.
Metabolic Pathway of Raloxifene
Raloxifene is primarily metabolized in the liver and intestine by UGT enzymes, which conjugate glucuronic acid to the parent molecule at the 6 and 4' positions.[4][5]
References
- 1. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of Raloxifene and its Glucuronide Metabolites from Human Plasma
Abstract
This application note details a robust solid-phase extraction (SPE) protocol for the simultaneous quantification of raloxifene (B1678788) and its primary metabolites, raloxifene-4'-glucuronide (R4G) and raloxifene-6-glucuronide (R6G), from human plasma. Raloxifene, a selective estrogen receptor modulator (SERM), undergoes extensive first-pass metabolism, making the accurate measurement of its metabolites crucial for pharmacokinetic and drug metabolism studies.[1][2][3] This protocol is designed for researchers in drug development and clinical pharmacology, providing a reliable method for sample clean-up prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Raloxifene is primarily used for the prevention and treatment of osteoporosis in postmenopausal women.[4] It exerts its effects by binding to estrogen receptors, acting as an agonist in bone and an antagonist in breast and uterine tissues.[1][4] Following oral administration, raloxifene is rapidly absorbed and extensively metabolized into glucuronide conjugates, with R4G and R6G being the most predominant.[1][2][3][5] Due to this extensive metabolism, the absolute bioavailability of the parent drug is low, approximately 2%.[3] Therefore, sensitive and specific bioanalytical methods are required to quantify both the parent drug and its major metabolites in plasma to fully understand its pharmacokinetic profile.
Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex biological matrices like plasma. It offers significant advantages over other sample preparation methods, such as liquid-liquid extraction, by providing higher recovery, cleaner extracts, and the potential for automation. This protocol utilizes a strong cation exchange (SCX) SPE sorbent to effectively isolate raloxifene and its glucuronide metabolites.
Experimental Protocol
This protocol is a composite method developed from established and validated bioanalytical procedures.
Materials:
-
Human plasma (collected in EDTA, heparin, or citrate)
-
Raloxifene, Raloxifene-4'-glucuronide (R4G), and Raloxifene-6-glucuronide (R6G) analytical standards
-
Internal Standard (IS), e.g., Raloxifene-d4
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) hydroxide (B78521) (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Strong Cation Exchange (SCX) SPE cartridges or 96-well plates (e.g., Thermo Scientific™ SOLAµ™ SCX)
Equipment:
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold or positive pressure processor
-
Sample concentrator (e.g., nitrogen evaporator)
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Spike 100 µL of plasma with the internal standard solution.
-
Add 200 µL of 2% formic acid in water and vortex for 30 seconds. This step lyses the plasma proteins and adjusts the pH to ensure the analytes are in a charged state for optimal binding to the SCX sorbent.
-
-
SPE Cartridge/Plate Conditioning:
-
Place the SCX SPE cartridges or 96-well plate on the manifold.
-
Condition the sorbent by passing 1 mL of methanol.
-
Equilibrate the sorbent by passing 1 mL of water. Ensure the sorbent does not go dry before sample loading.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE sorbent at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the sorbent with 1 mL of 0.1% formic acid in water to remove salts and other polar interferences.
-
Wash the sorbent with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the analytes (raloxifene and its metabolites) with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., a mixture of acetonitrile and water with 0.1% formic acid).
-
Vortex the reconstituted sample for 30 seconds and centrifuge to pellet any insoluble material.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
Quantitative Data Summary
The following table summarizes the performance characteristics of an LC-MS/MS method utilizing a similar SPE protocol for the analysis of raloxifene and its glucuronide metabolites in human plasma.[3]
| Analyte | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Raloxifene | 0.02 - 2 | 0.02 |
| Raloxifene-4'-glucuronide (R4G) | 3 - 300 | 3 |
| Raloxifene-6-glucuronide (R6G) | 0.6 - 60 | 0.6 |
Note: A separate study reported recoveries higher than 71% for raloxifene and its metabolites using a solid-phase extraction procedure.[6][7]
Workflow Diagram
Caption: SPE workflow for raloxifene metabolite extraction.
Conclusion
This application note provides a detailed and effective solid-phase extraction protocol for the quantification of raloxifene and its major glucuronide metabolites from human plasma. The use of a strong cation exchange sorbent ensures efficient isolation of the analytes, leading to clean extracts and reliable quantification by LC-MS/MS. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring, aiding in the comprehensive evaluation of raloxifene's disposition in humans.
References
- 1. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Enzymatic Synthesis of Raloxifene 4'-Glucuronide Standard
Abstract
This application note provides a detailed protocol for the enzymatic synthesis of Raloxifene (B1678788) 4'-glucuronide, a primary metabolite of the selective estrogen receptor modulator, Raloxifene. The synthesis is achieved through an in vitro glucuronidation reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. This standard is essential for pharmacokinetic studies, drug metabolism research, and as a reference in analytical methods. The protocol outlines the use of recombinant human UGT isoforms, reaction conditions, and analytical characterization.
Introduction
Raloxifene is extensively metabolized in the body, primarily through glucuronidation, leading to the formation of two main metabolites: Raloxifene-6-glucuronide and Raloxifene-4'-glucuronide.[1] The 4'-glucuronide is a major circulating metabolite, making its availability as a pure standard crucial for accurate quantification in biological matrices.[2] Enzymatic synthesis offers a highly specific and biomimetic route to produce this metabolite. Several UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A8, UGT1A9, and UGT1A10, are known to catalyze Raloxifene glucuronidation.[1][3] Notably, extra-hepatic enzymes UGT1A8 and UGT1A10 show high activity towards the formation of Raloxifene 4'-glucuronide, with UGT1A10 being particularly specific to the 4'-position.[4][5] This protocol focuses on using recombinant human UGT enzymes for a controlled and efficient synthesis.
Principle of the Method
The synthesis relies on the enzymatic transfer of a glucuronic acid moiety from the co-factor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to the 4'-hydroxyl group of Raloxifene. This reaction is catalyzed by a specific recombinant human UGT isoform, such as UGT1A8 or UGT1A10, which ensures regioselectivity. The resulting this compound can then be purified and quantified using chromatographic techniques.
Key UGT Enzymes and Kinetic Data
The selection of the appropriate UGT isoform is critical for maximizing the yield of the desired 4'-glucuronide metabolite. The tables below summarize the key enzymes involved and the reported kinetic parameters for UGT1A8.
Table 1: Key UGT Isoforms in Raloxifene Glucuronidation
| UGT Isoform | Primary Product(s) | Typical Location | Reference |
| UGT1A1 | Raloxifene-6-glucuronide, Raloxifene-4'-glucuronide | Hepatic | [1][3] |
| UGT1A8 | Raloxifene-4'-glucuronide, Raloxifene-6-glucuronide | Extra-hepatic (Intestinal) | [3][4][5] |
| UGT1A9 | Minor contributor to both glucuronides | Hepatic | [1][2] |
| UGT1A10 | Raloxifene-4'-glucuronide (highly specific) | Extra-hepatic (Intestinal) | [1][4][5] |
Table 2: Kinetic Parameters for this compound Formation by Recombinant UGT1A8
| Parameter | Value | Unit | Reference |
| Apparent Km | 59 | µM | [5][6] |
| Vmax | 2.0 | nmol/min/mg protein | [5][6] |
Experimental Workflow
The overall workflow for the synthesis, purification, and analysis of the this compound standard is depicted below.
Caption: Figure 1: Experimental Workflow for Enzymatic Synthesis.
Detailed Experimental Protocol
5.1 Materials and Reagents
-
Raloxifene Hydrochloride (Substrate)
-
Recombinant Human UGT1A8 or UGT1A10 (e.g., from insect or HEK293 cells)
-
Uridine 5'-diphosphoglucuronic acid, trisodium (B8492382) salt (UDPGA) (Co-factor)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Alamethicin (optional, for microsomal preparations)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid
-
Ultrapure Water
-
Microcentrifuge tubes
-
Incubator/water bath
5.2 Reaction Setup
-
Prepare a stock solution of Raloxifene in a suitable solvent (e.g., DMSO or Methanol). The final concentration of the organic solvent in the reaction mixture should be kept low (<1%) to avoid enzyme inhibition.
-
In a microcentrifuge tube, prepare the reaction mixture on ice. The final volume can be scaled as needed. For a 200 µL reaction:
-
100 µL of 100 mM Tris-HCl buffer (pH 7.4)
-
10 µL of 200 mM MgCl₂ (Final concentration: 10 mM)
-
2 µL of Raloxifene stock (Final concentration: ~50-100 µM, below Km for initial trials)
-
10-20 µg of recombinant UGT enzyme protein
-
Ultrapure water to bring the volume to 180 µL
-
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding 20 µL of 50 mM UDPGA (Final concentration: 5 mM).
-
Vortex gently to mix.
5.3 Incubation
-
Incubate the reaction mixture at 37°C for 2-4 hours. Reaction time can be optimized based on conversion rate, which should be monitored in pilot experiments.
5.4 Reaction Termination and Sample Preparation
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile (400 µL). This will precipitate the enzyme and other proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[7]
-
Carefully transfer the supernatant to a new tube for purification and analysis.
5.5 Purification of this compound
For the generation of a pure standard, the product must be purified from the remaining substrate and co-factors.
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in a small volume of the mobile phase used for HPLC (e.g., 20% acetonitrile in water).
-
Purify the this compound using a semi-preparative reverse-phase HPLC system. A C18 column is typically suitable.
-
Use a gradient elution method, for example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 10% B to 70% B over 30 minutes.
-
-
Collect fractions corresponding to the this compound peak, identified by UV detection (e.g., at 285 nm) and confirmed by LC-MS/MS analysis of small aliquots.[7]
-
Pool the pure fractions and lyophilize to obtain the purified standard.
5.6 Analysis and Characterization
The identity and purity of the synthesized standard must be confirmed.
-
Method: Use a validated LC-MS/MS method for the quantification of Raloxifene and its glucuronides.[8][9]
-
Chromatography: An analytical C18 column (e.g., 2.1 x 100 mm, 3 µm) with a gradient elution using mobile phases similar to the purification step is recommended.[7]
-
Mass Spectrometry: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode using positive or negative electrospray ionization. The specific mass transitions for Raloxifene and Raloxifene-glucuronide should be monitored.
-
Raloxifene: (e.g., m/z 474 -> [fragment ion])
-
Raloxifene-glucuronide: (e.g., m/z 650 -> 474)
-
-
Quantification: Determine the concentration of the purified standard by creating a calibration curve with a reference standard if available, or by using techniques such as quantitative NMR (qNMR) if an external standard is not available. Purity should be assessed by peak area percentage in the chromatogram.
Conclusion
This protocol provides a robust framework for the enzymatic synthesis of this compound. By using specific recombinant UGT enzymes, a high yield of the desired metabolite can be achieved. The resulting purified standard is invaluable for researchers in drug metabolism, pharmacology, and clinical analysis, enabling the accurate study and quantification of Raloxifene's metabolic fate.
References
- 1. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Efflux and uptake transport and gut microbial reactivation of raloxifene glucuronides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Bioanalytical Method for the Quantification of Raloxifene and its Glucuronide Metabolites in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive bioanalytical method for the simultaneous quantification of raloxifene (B1678788) and its major metabolites, raloxifene-6-glucuronide (R6G) and raloxifene-4'-glucuronide (R4G), in human plasma. The method utilizes a simple and efficient sample preparation procedure followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies and other clinical research applications requiring the accurate measurement of raloxifene and its primary metabolites.
Introduction
Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[1][2] It undergoes extensive first-pass metabolism, primarily through glucuronidation, to form its main active metabolites, raloxifene-6-glucuronide and raloxifene-4'-glucuronide.[1][3][4] Due to this extensive metabolism, the absolute bioavailability of raloxifene is low, approximately 2%.[1] Therefore, a sensitive and specific bioanalytical method is crucial for the accurate quantification of both the parent drug and its major glucuronide metabolites in biological matrices to understand its pharmacokinetic profile. This application note provides a detailed protocol for a validated LC-MS/MS method for this purpose.
Metabolic Pathway of Raloxifene
Raloxifene is primarily metabolized by UDP-glucuronosyltransferase (UGT) enzymes in the liver and intestine.[5][6] The main metabolites are formed by the attachment of a glucuronic acid moiety to the hydroxyl groups at the 6 and 4' positions of the raloxifene molecule, resulting in raloxifene-6-glucuronide and raloxifene-4'-glucuronide, respectively.[3][4] The UGT1A1, UGT1A8, UGT1A9, and UGT1A10 isoforms have been identified as being involved in this process.[3][7]
Caption: Metabolic pathway of Raloxifene to its glucuronide metabolites.
Experimental Workflow
The overall experimental workflow for the bioanalysis of raloxifene and its glucuronides from plasma samples is depicted below.
Caption: Bioanalytical workflow for Raloxifene and its glucuronides.
Materials and Methods
Materials
-
Raloxifene, Raloxifene-6-glucuronide, and Raloxifene-4'-glucuronide reference standards (purity ≥99%)[8]
-
Raloxifene-d4, Raloxifene-6-glucuronide-d4, and Raloxifene-4'-glucuronide-d4 as internal standards (IS)[3]
-
Formic acid, HPLC grade[3]
-
Acetonitrile, HPLC grade[3]
-
Methanol (B129727), HPLC grade[3]
-
Water, HPLC grade[3]
-
Human plasma (blank)[2]
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of raloxifene, R6G, R4G, and their corresponding deuterated internal standards in DMSO.[3]
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with a mixture of methanol and water (50:50, v/v) to create calibration curve standards and quality control (QC) samples.[9]
-
Internal Standard Working Solution: Combine the deuterated internal standard stock solutions and dilute with methanol:water (50:50, v/v) to achieve a final concentration of approximately 10 ng/mL for Raloxifene-d4, 120 ng/mL for R4G-d4, and 15 ng/mL for R6G-d4.[9]
Experimental Protocols
Sample Preparation
Two common methods for sample preparation are protein precipitation and solid-phase extraction (SPE).
Protocol 1: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution.
-
Add 300 µL of a cold extraction solution (methanol:acetonitrile, 2:1, v/v) to precipitate proteins.[8]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C.[8]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[8]
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50% methanol).[8]
-
Vortex and centrifuge again before injecting into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
-
Condition a SOLAµ SCX 96-well plate with 200 µL of methanol, followed by 200 µL of water.[1]
-
Pre-treat 100 µL of plasma sample by adding 50 µL of the internal standard working solution and 100 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the SPE plate.
-
Wash the plate with 200 µL of water with 2.0% formic acid, followed by 200 µL of methanol.[1]
-
Elute the analytes with 2 x 75 µL of methanol with 5.0% ammonia.[1]
-
Add 50 µL of water with 6.0% formic acid to each sample.[1]
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC or equivalent[3]
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm[3]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.0[3] or 0.1% formic acid in water[8]
-
Mobile Phase B: Acetonitrile[3]
-
Flow Rate: 0.5 mL/min[3]
-
Gradient:
-
Start with 5% B for 1 min.
-
Linear gradient to 100% B over 5 min.
-
Hold at 100% B for 2 min.[3]
-
-
Injection Volume: 5 µL
-
MS System: Waters TQD Triple Quadrupole MS or equivalent[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[3]
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Raloxifene | 474.2 | 112.2 |
| Raloxifene-6-glucuronide | 650.5 | 474.3 |
| Raloxifene-4'-glucuronide | 650.5 | 474.3 |
| Raloxifene-d4 (IS) | 478.2 | 116.2 |
| Raloxifene Glucuronides-d4 (IS) | 654.5 | 478.3 |
| Data sourced from[3] |
Method Validation Data
Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | r² |
| Raloxifene | 0.02 - 2[1] | 0.02[1] | >0.995[1] |
| Raloxifene-6-glucuronide | 0.6 - 60[1] | 0.6[1] | >0.995[1] |
| Raloxifene-4'-glucuronide | 3 - 300[1] | 3[1] | >0.996[1] |
| Raloxifene (Alternate Method) | 0.016 - 1.187[9] | 0.016[9] | >0.99[9] |
| Raloxifene-6-glucuronide (Alternate Method) | 0.311 - 124.526[9] | 0.311[9] | >0.99[9] |
| Raloxifene-4'-glucuronide (Alternate Method) | 3.073 - 700.558[9] | 3.073[9] | >0.99[9] |
Accuracy and Precision
Intra-day and Inter-day Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day CV (%) | Inter-day CV (%) |
| Raloxifene | 0.32 | 9.4 | 12.3 |
| 2.5 | 4.1 | 6.5 | |
| 160 | 0.6 | 1.4 | |
| Raloxifene-6-glucuronide | 1.28 | 8.0 | 9.6 |
| 20 | 6.2 | 7.0 | |
| 640 | 1.6 | 4.1 | |
| Raloxifene-4'-glucuronide | 1.28 | 3.8 | 8.8 |
| 20 | 2.7 | 4.0 | |
| 640 | 1.3 | 2.3 | |
| Data sourced from[3] |
The accuracy for all analytes is generally reported to be within 85-115%.[8]
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the simultaneous quantification of raloxifene and its major glucuronide metabolites in human plasma. The method has been shown to have excellent linearity, accuracy, and precision, making it well-suited for pharmacokinetic and clinical research studies. The choice between protein precipitation and solid-phase extraction for sample preparation will depend on the specific laboratory workflow and required sample cleanup.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. jchr.org [jchr.org]
- 3. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
Application Note: Quantification of Raloxifene 4'-glucuronide in Human Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of Raloxifene (B1678788) 4'-glucuronide, a major metabolite of Raloxifene, in human urine. The methodology employs solid-phase extraction (SPE) for sample clean-up followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, drug metabolism research, and in the context of anti-doping analysis, where Raloxifene is a prohibited substance.[1] The protocol described herein is a synthesis of established methods, providing a robust workflow for researchers, scientists, and drug development professionals.
Introduction
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this population.[2][3] Its mechanism of action involves binding to estrogen receptors, acting as an agonist in bone tissue to decrease bone resorption, and as an antagonist in breast and uterine tissues.[3][4]
Following oral administration, Raloxifene is well-absorbed but undergoes extensive first-pass metabolism, primarily through glucuronidation, resulting in very low absolute bioavailability (approximately 2%).[2][5] The major metabolites are Raloxifene-4'-glucuronide (M2), Raloxifene-6-glucuronide (M1), and Raloxifene-6,4'-diglucuronide (M3).[6] Less than 6% of a dose is excreted in the urine as glucuronide conjugates.[7][8] Therefore, a highly sensitive analytical method is required for their quantification in urine. This document details a validated LC-MS/MS method for the determination of Raloxifene 4'-glucuronide.
Signaling Pathway of Raloxifene
Raloxifene exerts its tissue-specific effects by differentially modulating estrogen receptors α (ERα) and β (ERβ). The binding of Raloxifene to these receptors leads to a conformational change, which then influences the recruitment of co-activator or co-repressor proteins. This differential recruitment is the basis for its agonist/antagonist activity in various tissues. In bone, the Raloxifene-ER complex recruits co-activators, mimicking the effect of estrogen and inhibiting bone resorption.[3][4] Conversely, in breast tissue, the complex recruits co-repressors, blocking estrogen-mediated cell proliferation.[9]
Experimental Protocol
This protocol is for the quantification of Raloxifene-4'-glucuronide. For total Raloxifene (parent drug and glucuronides), an enzymatic hydrolysis step with β-glucuronidase is required prior to extraction.[1][7]
Materials and Reagents
-
Raloxifene-4'-glucuronide certified reference standard
-
Raloxifene-d4 (Internal Standard, IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Human urine (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., SOLAµ SCX)[5]
Instrumentation
-
Liquid Chromatograph (e.g., UPLC or HPLC system)
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.[10]
Sample Preparation: Solid-Phase Extraction (SPE)
The following is a general procedure; specific steps may vary based on the SPE cartridge manufacturer.
-
Sample Thawing: Thaw frozen human urine samples at room temperature.
-
Spiking: To 500 µL of urine, add the internal standard (e.g., Raloxifene-d4) to a final concentration of 50 ng/mL. Vortex to mix.
-
SPE Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with sequential washes of methanol and water.
-
Loading: Load the spiked urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interferences. This may involve multiple steps with different solvents.
-
Elution: Elute the analyte and internal standard from the cartridge using an appropriate elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
The following tables summarize typical instrument conditions. Optimization may be required for different instrument models.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 50 x 4.6 mm, 5 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water or 2 mM Ammonium Acetate[8] |
| Mobile Phase B | Acetonitrile[8] |
| Flow Rate | 0.7 mL/min[8] |
| Gradient | Isocratic (e.g., 70:30, A:B)[8] or Gradient |
| Injection Volume | 5 µL[8] |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Spray Voltage | 5500 V[7] |
| Source Temperature | 450-500°C[7][10] |
| Nebulizer Gas | 30 psi[10] |
| Turbo Gas | 25 psi[10] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Quantification
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Raloxifene-4'-glucuronide | 650.2 / 648.2[10][11] | 474.3 / 472.4[10][11] | -48[10] |
| Raloxifene-d4 (IS) | 478.2[11] | 116.2[11] | Varies |
Note: The exact m/z values may vary slightly depending on the instrument and adduct ion formation.
Method Validation Data
The following tables summarize performance characteristics from published methods for the quantification of Raloxifene and its glucuronides.
Table 4: Linearity and Limits of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range | LLOQ | Reference |
| Raloxifene (after hydrolysis) | Human Urine | 0.5 - 100 ng/mL | 0.5 ng/mL | [7] |
| Raloxifene-4'-glucuronide | Human Urine | Not specified | 2.83 nM | [6] |
| Raloxifene-4'-glucuronide | Rat Plasma | 1.95 - 1000 nM | 1.95 nM | [10] |
| Raloxifene-4'-glucuronide | Human Plasma | 3 - 300 ng/mL | 3 ng/mL | [5] |
Table 5: Accuracy and Precision Data
| Analyte | Matrix | QC Levels (ng/mL) | Intraday Precision (%CV) | Interday Precision (%CV) | Accuracy (%RE) | Reference |
| Raloxifene (after hydrolysis) | Human Urine | 1.5, 50, 80 | 2.26 - 5.37 | 2.18 - 0.86 | -3.12 to 4.90 | [8] |
| Raloxifene & Glucuronides | Human Urine | Not specified | < 12 | < 12 | 100 ± 8.8 | [6] |
| Raloxifene & Glucuronides | Rat Plasma | Various | < 15 | < 15 | 85 - 115 | [10] |
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in human urine. The sample preparation using solid-phase extraction ensures a clean extract, minimizing matrix effects and leading to reliable quantification. The method meets typical validation criteria for bioanalytical assays and is suitable for a range of research applications in pharmacology and drug development.
References
- 1. Determination of raloxifene in urine by liquid chromatography-tandem mass spectrometry for doping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 4. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Distinct Approaches of Raloxifene: Its Far-Reaching Beneficial Effects Implicating the HO-System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Raloxifene Glucuronide Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raloxifene (B1678788), a selective estrogen receptor modulator (SERM), is extensively metabolized in the body, primarily through glucuronidation, leading to the formation of two major isomers: raloxifene-6-β-glucuronide (Ral-6-Gluc) and raloxifene-4'-β-glucuronide (Ral-4'-Gluc). The differential pharmacological activities and pharmacokinetic profiles of these metabolites necessitate their accurate and robust separation and quantification. This application note provides detailed protocols and methodologies for the successful chromatographic separation of raloxifene glucuronide isomers using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The provided methods are applicable for the analysis of these isomers in various biological matrices, including plasma and urine.
Introduction
Raloxifene is primarily used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1] Following oral administration, raloxifene undergoes extensive first-pass metabolism, with glucuronidation being the principal metabolic pathway. This results in the formation of two main positional isomers, raloxifene-6-β-glucuronide and raloxifene-4'-β-glucuronide.[2] The UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1, UGT1A8, UGT1A9, and UGT1A10, are primarily responsible for this conjugation.[3][4] Given that the glucuronide metabolites can have different biological activities and disposition characteristics, their individual monitoring is crucial for comprehensive pharmacokinetic and metabolic studies.
This document outlines a validated UPLC-MS/MS method for the simultaneous separation and quantification of raloxifene-6-glucuronide and raloxifene-4'-glucuronide.
Signaling Pathways and Metabolism
The metabolic pathway of raloxifene to its glucuronide isomers is a critical aspect of its pharmacology. The following diagram illustrates the enzymatic conversion of raloxifene.
Caption: Metabolic pathway of Raloxifene to its primary glucuronide isomers.
Experimental Protocols
This section provides a detailed protocol for the analysis of raloxifene glucuronide isomers in human plasma.
Materials and Reagents
-
Raloxifene, Raloxifene-6-glucuronide, and Raloxifene-4'-glucuronide standards (Toronto Research Chemicals or equivalent)[5]
-
Raloxifene-d4 (internal standard)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)[6]
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)[6]
-
Human plasma (screened)
-
Solid Phase Extraction (SPE) cartridges (e.g., Thermo Scientific™ SOLAµ™ SCX)[7]
Sample Preparation: Solid Phase Extraction (SPE)
-
Spike: To 100 µL of human plasma, add the internal standard (Raloxifene-d4) and the calibration standards or quality control samples.
-
Pre-treat: Add 100 µL of 0.1% formic acid in water to the plasma sample.
-
Condition: Condition the SPE plate with 200 µL of methanol followed by 200 µL of 0.1% formic acid in water.
-
Load: Load the pre-treated plasma sample onto the SPE plate.
-
Wash: Wash the plate with 200 µL of 0.1% formic acid in water, followed by 200 µL of methanol.
-
Elute: Elute the analytes with 2 x 50 µL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
Chromatographic Conditions
A UPLC system coupled with a triple quadrupole mass spectrometer is recommended for this analysis.
| Parameter | Condition |
| Chromatography System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[2] or Hypersil GOLD PFP, 1.9 µm, 2.1 x 50 mm[7] |
| Mobile Phase A | 5 mM Ammonium acetate in water, pH 5.0[2] or 0.1% Formic acid in water[6] |
| Mobile Phase B | Acetonitrile[2][6] |
| Flow Rate | 0.5 mL/min[2] |
| Gradient Program | Start with 5% B for 1 min, linear gradient to 100% B over 5 min, hold at 100% B for 2 min.[2] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp. | 10 °C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Waters TQD or Thermo Scientific TSQ Vantage)[2][7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |
| Capillary Voltage | 3.0 kV[2] |
| Cone Voltage | 30 V[2] |
| Source Temperature | 150 °C[2] |
| Desolvation Temperature | 350 °C[2] |
| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[7] |
Quantitative Data
The following tables summarize the quantitative data for the chromatographic separation and detection of raloxifene and its glucuronide isomers.
Table 1: Mass Spectrometry Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Raloxifene | 474.2 | 112.2 | [2] |
| Raloxifene-6-glucuronide | 650.5 | 474.3 | [2] |
| Raloxifene-4'-glucuronide | 650.5 | 474.3 | [2] |
| Raloxifene-d4 (IS) | 478.2 | 116.2 | [2] |
| Raloxifene-glucuronide-d4 (IS) | 654.5 | 478.3 | [2] |
Table 2: Chromatographic Retention Times
| Analyte | Retention Time (min) | Chromatographic System | Reference |
| Raloxifene-6-glucuronide | 2.70 | UPLC-MS/MS with ACQUITY UPLC BEH C18 column | [2] |
| Raloxifene-4'-glucuronide | 2.97 | UPLC-MS/MS with ACQUITY UPLC BEH C18 column | [2] |
| Raloxifene-6-glucuronide | 2.88 | UHPLC-MS with Waters BEH C18 column | [5] |
| Raloxifene-4'-glucuronide | 3.11 | UHPLC-MS with Waters BEH C18 column | [5] |
Table 3: Method Validation Parameters
| Parameter | Raloxifene-6-glucuronide | Raloxifene-4'-glucuronide | Reference |
| Linearity Range (ng/mL) | 0.6 - 60 | 3 - 300 | [7] |
| Linearity Range (nM) | 1.95 - 1000 | 1.95 - 1000 | [5][6] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.625 | 0.78 | [2] |
| Lower Limit of Quantification (LLOQ) (nM) | 1.95 | 1.95 | [5] |
| Accuracy (% Bias) | Within ± 8.8% | Within ± 8.8% | [8] |
| Precision (% CV) | < 12% | < 12% | [8] |
| Recovery | > 92.5% | > 92.5% | [8] |
Experimental Workflow
The following diagram outlines the general workflow for the analysis of raloxifene glucuronide isomers.
Caption: Workflow for the analysis of Raloxifene glucuronide isomers.
Conclusion
The UPLC-MS/MS method described provides a robust and sensitive approach for the separation and quantification of raloxifene-6-glucuronide and raloxifene-4'-glucuronide in biological matrices. The detailed protocol and summarized data serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and clinical drug development to accurately assess the metabolic profile of raloxifene. The successful separation of these isomers is critical for understanding their individual contributions to the overall pharmacological and toxicological profile of raloxifene.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Raloxifene and its Glucuronide Metabolites in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This application note provides a detailed protocol for the simultaneous quantification of Raloxifene (RAL) and its major glucuronide metabolites, Raloxifene-4-glucuronide (R4G) and Raloxifene-6-glucuronide (R6G), in human plasma. The method utilizes a deuterated internal standard (Raloxifene-d4) for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol includes a comprehensive guide to sample preparation using solid-phase extraction (SPE), chromatographic separation, and mass spectrometric detection. This robust and sensitive method is suitable for pharmacokinetic studies and other clinical research applications.
Introduction
Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[1] It undergoes extensive first-pass metabolism, primarily forming glucuronide conjugates, with Raloxifene-4-glucuronide (R4G) and Raloxifene-6-glucuronide (R6G) being the most abundant.[1] Accurate quantification of Raloxifene and its metabolites in biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics. The use of a stable isotope-labeled internal standard, such as Raloxifene-d4, is the gold standard for quantitative bioanalysis using LC-MS/MS.[2] The deuterated internal standard is chemically identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for matrix effects and improving the accuracy and precision of the method.[3][4][5] This application note details a validated LC-MS/MS method for the analysis of Raloxifene and its glucuronide metabolites in human plasma.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed to extract Raloxifene, its glucuronide metabolites, and the deuterated internal standard from human plasma.[1]
Materials:
-
Human plasma samples
-
Raloxifene, R4G, and R6G analytical standards
-
Raloxifene-d4 internal standard (IS)
-
Water, HPLC grade
-
Formic acid
-
Ammonia solution
-
SOLAµ™ SCX 96-well plate or equivalent
Procedure:
-
Pre-treatment: Thaw plasma samples at room temperature.
-
Spiking: To 100 µL of plasma, add the deuterated internal standard (Raloxifene-d4) solution.
-
Conditioning: Condition the SPE plate wells with 200 µL of methanol.[1]
-
Equilibration: Equilibrate the wells with 200 µL of water.[1]
-
Loading: Load the pre-treated plasma sample onto the SPE plate.[1]
-
Washing:
-
Elution: Elute the analytes with 2 x 75 µL of methanol with 5.0% ammonia.[1]
-
Dilution: Add 50 µL of water with 6.0% formic acid to each eluted sample before LC-MS/MS analysis.[1]
Liquid Chromatography (LC)
Instrumentation:
-
Thermo Scientific™ Hypersil GOLD™ PFP HPLC column or equivalent[1]
LC Conditions: | Parameter | Setting | | :--- | :--- | | Mobile Phase A | Water with 0.1% Formic Acid | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | % B | | | 0.0 | 20 | | | 6.0 | 80 | | | 6.2 | 20 | | | 7.5 | 20 | | Flow Rate | 0.4 mL/min | | Injection Volume | 10 µL |
Mass Spectrometry (MS)
Instrumentation:
-
Triple quadrupole mass spectrometer (e.g., Thermo Scientific™ TSQ Vantage™) with a heated electrospray ionization (HESI) source.[1]
MS Conditions:
| Parameter | Setting |
|---|---|
| Ion Source Type | HESI-2 |
| Polarity | Positive |
| Spray Voltage (V) | 4000 |
| Vaporizer Temperature (°C) | 400 |
| Sheath Gas Pressure (Arb) | 45 |
| Auxiliary Gas Pressure (Arb) | 12 |
| Capillary Temperature (°C) | 375 |
| Collision Pressure (mTorr) | 1.5 |
Selected Reaction Monitoring (SRM) Transitions:
| Compound | Parent (m/z) | Product (m/z) | Collision Energy (V) |
|---|---|---|---|
| Raloxifene (RAL) | 474.2 | 112.1 | 28 |
| Raloxifene-4-glucuronide (R4G) | 650.2 | 112.0 | 40 |
| Raloxifene-6-glucuronide (R6G) | 650.2 | 112.0 | 40 |
| Raloxifene-d4 (IS) | 478.2 | 116.1 | 28 |
Data Presentation
The following tables summarize the quantitative performance of the described method.
Table 1: Calibration Curve Data [1]
| Analyte | Linear Range (ng/mL) | R² |
| Raloxifene (RAL) | 0.02 - 2 | 0.995 |
| Raloxifene-4-glucuronide (R4G) | 3 - 300 | 0.996 |
| Raloxifene-6-glucuronide (R6G) | 0.6 - 60 | 0.995 |
Table 2: Precision and Accuracy of Quality Control (QC) Samples
| Analyte | Concentration (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) |
| Raloxifene | 0.32 | 9.4 | 12.3 |
| 2.5 | 4.1 | 6.5 | |
| 160 | 0.6 | 1.4 | |
| Raloxifene-6-glucuronide | 1.28 | 8.0 | 9.6 |
| 20 | 6.2 | 7.0 | |
| 640 | 1.6 | 4.1 | |
| Raloxifene-4'-glucuronide | 1.28 | 3.8 | 8.8 |
| 20 | 2.7 | 4.0 | |
| 640 | 1.3 | 2.3 |
Table 3: Recovery Data
| Analyte | Recovery (%) |
| Raloxifene and its metabolites | > 71 |
| Raloxifene and its glucuronides (in urine) | > 92.5 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for In Vitro Glucuronidation Assay of Raloxifene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene (B1678788), a selective estrogen receptor modulator (SERM), is primarily used for the prevention and treatment of osteoporosis in postmenopausal women.[1][2] It undergoes extensive first-pass metabolism, with glucuronidation being the principal metabolic pathway.[1][2][3][4] Consequently, the oral bioavailability of raloxifene is low, approximately 2%.[5][6] The major metabolites are raloxifene-6-glucuronide (ral-6-Gluc) and raloxifene-4'-glucuronide (ral-4'-Gluc).[1][2][7] Understanding the in vitro glucuronidation of raloxifene is crucial for predicting its in vivo pharmacokinetics, evaluating potential drug-drug interactions, and understanding inter-individual variability in patient response.
This document provides detailed application notes and protocols for conducting in vitro glucuronidation assays of raloxifene using common enzyme sources such as human liver microsomes (HLM), human intestinal microsomes (HIM), and recombinant human UDP-glucuronosyltransferases (UGTs).
Metabolic Pathway
Raloxifene is metabolized by various UGT enzymes, primarily from the UGT1A subfamily.[1][2] The key enzymes involved are UGT1A1 and UGT1A9 in the liver, and UGT1A8 and UGT1A10 in extrahepatic tissues, particularly the intestine.[1][2][3] UGT1A1 and UGT1A8 are capable of forming both ral-6-Gluc and ral-4'-Gluc, while UGT1A10 selectively forms ral-4'-Gluc.[3][8]
Quantitative Data Summary
The following tables summarize the kinetic parameters for raloxifene glucuronidation from various in vitro systems. These values can be used for modeling and simulation of raloxifene's pharmacokinetics.
Table 1: Kinetic Parameters of Raloxifene Glucuronidation by Recombinant Human UGTs
| UGT Isoform | Metabolite | Km (μM) | Vmax (pmol/min/mg) | Vmax/Km (μL/min/mg) | Reference |
| UGT1A1 | ral-6-Gluc | ~10 | - | - | [1] |
| UGT1A1 | ral-4'-Gluc | ~10 | - | - | [1] |
| UGT1A8 | ral-6-Gluc | 7.9 | 610 | 77.2 | [8] |
| UGT1A8 | ral-4'-Gluc | 59 | 2000 | 33.9 | [8] |
| UGT1A10 | ral-4'-Gluc | - | - | - | [3][8] |
Note: Kinetic parameters for UGT1A1 were difficult to determine due to substrate solubility limitations in some studies.[8]
Table 2: Kinetic Parameters of Raloxifene Glucuronidation in Human Liver and Intestinal Microsomes
| Enzyme Source | Metabolite | Km (μM) | Vmax (pmol/min/mg) | Intrinsic Clearance (CLint, μL/min/mg) | Reference |
| Human Liver Microsomes (HLM) | ral-6-Gluc | 8 | - | - | [1] |
| Human Liver Microsomes (HLM) | ral-4'-Gluc | 1.5 | - | - | [1] |
| Human Intestinal Microsomes (HIM) | ral-6-Gluc | - | - | 17 | [8] |
| Human Intestinal Microsomes (HIM) | ral-4'-Gluc | - | - | 95 | [8] |
Experimental Protocols
This section provides a detailed methodology for conducting an in vitro raloxifene glucuronidation assay.
Experimental Workflow
Materials and Reagents
-
Raloxifene hydrochloride
-
Raloxifene-6-glucuronide and Raloxifene-4'-glucuronide standards
-
Human Liver Microsomes (HLM) or Human Intestinal Microsomes (HIM) or recombinant UGTs (e.g., UGT1A1, UGT1A8, UGT1A9, UGT1A10)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer
-
Alamethicin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Methanol (B129727) (ice-cold)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Internal standard for LC-MS/MS analysis (e.g., haloperidol (B65202) or raloxifene-d4)[9][10]
-
Purified water (Milli-Q or equivalent)
Preparation of Solutions
-
Tris-HCl Buffer (e.g., 50 mM, pH 7.4): Prepare by dissolving the appropriate amount of Tris base in water, adjusting the pH with HCl, and bringing to the final volume.
-
Raloxifene Stock Solution: Dissolve raloxifene hydrochloride in DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).[9] Further dilute with the incubation buffer to achieve the desired final concentrations. The final DMSO concentration in the incubation mixture should be low (e.g., ≤ 1%) to avoid enzyme inhibition.[9]
-
UDPGA Solution (e.g., 25 mM): Dissolve UDPGA in water. Prepare fresh daily as it is not stable for long periods.
-
Alamethicin Solution: Prepare a stock solution in a suitable solvent like ethanol (B145695) or DMSO. Alamethicin is a pore-forming agent used to disrupt the microsomal membrane and expose the UGT active site.[8][9]
-
Internal Standard Solution: Prepare a stock solution of the internal standard in methanol or another appropriate solvent.
Incubation Procedure
The following is a typical incubation mixture composition. The final volume can be adjusted as needed.
| Component | Final Concentration |
| Tris-HCl Buffer (pH 7.4) | 47.6 mM |
| Microsomal Protein | 0.38 mg/mL |
| MgCl₂ | 7.6 mM |
| Alamethicin | 24 µg/mL |
| Raloxifene | 1 to 260 µM |
| UDPGA | 1.7 mM |
Procedure:
-
On ice, combine the Tris-HCl buffer, MgCl₂, and microsomal protein.
-
Add the alamethicin solution and incubate on ice for 15 minutes to activate the microsomes.[9]
-
Add the raloxifene working solution to the mixture.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the system to equilibrate.[9]
-
Initiate the glucuronidation reaction by adding the UDPGA solution.
-
Incubate at 37°C in a shaking water bath. The incubation time should be optimized to ensure linear metabolite formation (e.g., 4-60 minutes).[9][11]
-
Terminate the reaction by adding a volume of ice-cold methanol (e.g., 3 volumes) containing the internal standard.[9]
-
Incubate the terminated reaction mixture at -20°C for at least 2 hours (or overnight) to precipitate the proteins.[9]
-
Centrifuge the samples at high speed (e.g., 13,000 g) for 10-20 minutes at 4°C to pellet the precipitated protein.[9]
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
Analytical Method (LC-MS/MS)
The quantification of raloxifene and its glucuronide metabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[1][6][9]
-
Chromatographic Separation: A reverse-phase C18 or similar column is commonly used.[1] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to separate raloxifene and its metabolites.[10]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM) is typically used for detection and quantification.[6]
Data Analysis
The rate of metabolite formation is calculated from the peak area ratios of the analyte to the internal standard, using a standard curve prepared with known concentrations of the authentic metabolite standards.
For enzyme kinetics, the rate of formation is measured at various substrate concentrations. The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to establish and conduct in vitro glucuronidation assays for raloxifene. By understanding the metabolic profile of raloxifene, scientists can better predict its behavior in vivo, which is essential for drug development and personalized medicine. The variability in the activity of UGT enzymes, particularly due to genetic polymorphisms, can significantly impact raloxifene metabolism and clinical outcomes.[1][9] Therefore, these in vitro studies are a valuable tool in the overall assessment of this important therapeutic agent.
References
- 1. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [rex.libraries.wsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Effect of intestinal glucuronidation in limiting hepatic exposure and bioactivation of raloxifene in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Milk Thistle Constituents Inhibit Raloxifene Intestinal Glucuronidation: A Potential Clinically Relevant Natural Product–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efflux and uptake transport and gut microbial reactivation of raloxifene glucuronides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Age-and Region-Dependent Disposition of Raloxifene in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Biological Activity of Raloxifene 4'-Glucuronide: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene (B1678788), a selective estrogen receptor modulator (SERM), is primarily used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2] In the body, raloxifene is extensively metabolized to glucuronide conjugates, with Raloxifene 4'-glucuronide being a major metabolite.[3] Understanding the biological activity of this metabolite is crucial for a comprehensive assessment of raloxifene's overall pharmacological profile. These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the activity of this compound, focusing on its interaction with the estrogen receptor (ER) and its impact on downstream cellular processes.
Raloxifene's mechanism of action involves binding to estrogen receptors, leading to tissue-specific activation (agonist effect) or blockade (antagonist effect) of estrogenic pathways.[4] The differential expression of ER isoforms, ERα and ERβ, in various tissues contributes to this tissue-selective activity.[4] This document outlines methodologies for estrogen receptor binding assays, reporter gene assays, cell proliferation assays, and target gene expression analysis to elucidate the functional consequences of this compound binding to the estrogen receptor.
Data Presentation
The following tables summarize the quantitative data on the binding affinity and potency of Raloxifene and its 4'-glucuronide metabolite.
Table 1: Estrogen Receptor Binding Affinity
| Compound | IC50 (M) | Cell Line/System | Reference |
| Raloxifene | (4.0 ± 3.5) x 10⁻¹⁰ | MCF-7 cell cytosolic fraction | [3] |
| This compound | 3.7 x 10⁻⁸ | Estrogen Receptor | [3] |
| This compound | 3.7 x 10⁻⁷ | Estrogen Receptor | [5] |
Note: The IC50 value for this compound from MedChemExpress differs from that reported in the study by Sun et al. This could be due to different experimental conditions or assay systems.
Table 2: Cell Proliferation Inhibition
| Compound | Potency Relative to Raloxifene | Cell Line | Reference |
| Raloxifene Glucuronide Conjugates | >100-fold less potent | MCF-7 | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Figure 1: Estrogen receptor signaling pathway.
Figure 2: Experimental workflow for assessing this compound activity.
Experimental Protocols
Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the ability of this compound to compete with a radiolabeled estrogen for binding to the ER.
Materials:
-
MCF-7 cell cytosolic fraction (as a source of ER)
-
³H-labeled estradiol (B170435) (Radioligand)
-
Raloxifene (Reference compound)
-
This compound (Test compound)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail and counter
Protocol:
-
Prepare serial dilutions of Raloxifene and this compound.
-
In a multi-well plate, incubate the MCF-7 cytosolic fraction with a fixed concentration of ³H-labeled estradiol and varying concentrations of the test or reference compound.
-
Incubate at 4°C for a sufficient time to reach equilibrium.
-
Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis.
Estrogen Response Element (ERE) Reporter Gene Assay
This assay measures the ability of this compound to activate or inhibit ER-mediated gene transcription.
Materials:
-
ER-positive cell line (e.g., MCF-7 or T47D) stably or transiently transfected with an ERE-luciferase reporter construct.
-
Cell culture medium (e.g., phenol (B47542) red-free DMEM with charcoal-stripped fetal bovine serum).
-
Estradiol (E2) as an agonist control.
-
Raloxifene as a reference compound.
-
This compound as the test compound.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the transfected cells in a 96-well plate and allow them to attach overnight.
-
For agonist activity assessment, treat the cells with serial dilutions of this compound.
-
For antagonist activity assessment, co-treat the cells with a fixed concentration of E2 (e.g., its EC50) and serial dilutions of this compound.
-
Include appropriate controls: vehicle control, E2 alone, and Raloxifene as a reference antagonist.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction (for agonist activity) or the percentage of inhibition (for antagonist activity) relative to the controls.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.
Cell Proliferation (E-Screen) Assay
This assay assesses the effect of this compound on the proliferation of ER-positive breast cancer cells.
Materials:
-
MCF-7 cells (or other ER-positive cell line).
-
Cell culture medium (phenol red-free with charcoal-stripped serum).
-
Estradiol (E2) as a proliferative agent.
-
Raloxifene as a reference anti-proliferative agent.
-
This compound as the test compound.
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).
-
Microplate reader.
Protocol:
-
Seed MCF-7 cells at a low density in a 96-well plate and allow them to attach.
-
Hormone-deprive the cells by incubating in phenol red-free medium with charcoal-stripped serum for 24-48 hours.
-
Treat the cells with serial dilutions of this compound in the presence or absence of a fixed concentration of E2.
-
Include controls: vehicle, E2 alone, and Raloxifene.
-
Incubate for 5-7 days, allowing for cell proliferation.
-
Add the cell viability reagent and incubate as per the manufacturer's protocol.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell proliferation or inhibition relative to controls.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Target Gene Expression Analysis by Quantitative PCR (qPCR)
This assay measures the effect of this compound on the expression of known estrogen-responsive genes, such as pS2 (TFF1).
Materials:
-
MCF-7 cells.
-
Cell culture medium.
-
Estradiol (E2).
-
Raloxifene.
-
This compound.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for the target gene (e.g., pS2) and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with the compounds of interest (E2, Raloxifene, this compound) for a specified time (e.g., 24 hours).
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Conclusion
The provided protocols offer a robust framework for the comprehensive evaluation of this compound's biological activity. The data indicate that while this major metabolite of raloxifene retains some affinity for the estrogen receptor, its binding is significantly weaker than the parent compound.[3] Consequently, its potency in functional cell-based assays, such as inhibiting cell proliferation, is substantially reduced.[6] By employing the detailed methodologies described herein, researchers can further quantify the agonist and antagonist properties of this compound and gain a deeper understanding of its contribution to the overall clinical effects of raloxifene.
References
- 1. Role of raloxifene in breast cancer prevention in postmenopausal women: clinical evidence and potential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Raloxifene suppress proliferation-promoting function of estrogen in CaSKi cervical cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of raloxifene glucuronidation: potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Quantification of Raloxifene and its Metabolites in Rat Plasma
Application Note
Introduction
Raloxifene (B1678788) is a second-generation selective estrogen receptor modulator (SERM) utilized for the prevention and treatment of osteoporosis in postmenopausal women.[1][2] In preclinical research, particularly in rodent models, a thorough understanding of its pharmacokinetic profile is essential. Raloxifene undergoes extensive first-pass metabolism, primarily through glucuronidation, which significantly impacts its bioavailability.[3][4][5] The major metabolites formed are raloxifene-6-β-glucuronide and raloxifene-4'-β-glucuronide.[6][7] Some studies also report the presence of raloxifene-6-sulfate and a diglucuronide metabolite.[8][9] This document provides a detailed protocol for the simultaneous quantification of raloxifene and its primary glucuronide metabolites in rat plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Metabolic Pathway of Raloxifene
In rats, raloxifene is primarily metabolized in the intestine and liver by UDP-glucuronosyltransferase (UGT) enzymes.[4][10] This process, known as glucuronidation, attaches a glucuronic acid moiety to the raloxifene molecule, increasing its water solubility and facilitating its excretion.[4] The main sites of glucuronidation are the hydroxyl groups at the 6 and 4' positions, leading to the formation of raloxifene-6-glucuronide and raloxifene-4'-glucuronide.[6][11] These can be further metabolized to a diglucuronide conjugate.[9]
Figure 1: Primary metabolic pathway of Raloxifene in rats.
Experimental Protocol
This protocol outlines a method for the simultaneous quantification of raloxifene, raloxifene-6-glucuronide, and raloxifene-4'-glucuronide in rat plasma.
1. Materials and Reagents
-
Raloxifene reference standard
-
Raloxifene-6-glucuronide reference standard
-
Raloxifene-4'-glucuronide reference standard
-
Raloxifene-d4 (Internal Standard, IS) or another suitable IS
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure Water
-
Blank rat plasma
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical Column: C18 reversed-phase column (e.g., Waters BEH C18, 50 mm x 2.1 mm, 1.7 µm)[12]
3. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Individually prepare stock solutions of raloxifene and its metabolites in methanol or a suitable solvent like DMSO:ethanol.[13]
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50% methanol to create calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of Raloxifene-d4 (e.g., 50 nM) in a methanol/acetonitrile mixture.[12]
4. Sample Preparation (Protein Precipitation)
A simple and rapid protein precipitation method is effective for sample cleanup.[8][12][13] This workflow is suitable for high-throughput analysis.
Figure 2: Workflow for plasma sample preparation via protein precipitation.
5. LC-MS/MS Conditions
5.1. Liquid Chromatography
| Parameter | Condition |
| Column | Waters BEH C18, 50 mm x 2.1 mm, 1.7 µm[12] |
| Mobile Phase A | 0.1% Formic Acid in Water[8][13] |
| Mobile Phase B | Acetonitrile[8][13] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL[12] |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 4.0 | |
| 5.0 | |
| 5.1 | |
| 7.0 |
5.2. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
Table 1: MRM Transitions and Representative MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Raloxifene | 474.2 | 112.2 | 35 |
| Raloxifene-6-glucuronide | 650.5 | 474.3 | 25 |
| Raloxifene-4'-glucuronide | 650.5 | 474.3 | 25 |
| Raloxifene-d4 (IS) | 478.2 | 116.2 | 35 |
| Note: The two glucuronide isomers are distinguished by their chromatographic retention times.[1] |
6. Method Validation and Data Presentation
The method should be validated according to regulatory guidance, assessing selectivity, linearity, accuracy, precision, recovery, and stability.[8]
Table 2: Representative Calibration Curve and LLOQ Data
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Raloxifene | 0.1 - 200 | 0.1 | > 0.99 |
| Raloxifene-6-glucuronide | 1.0 - 1000 | 1.0 | > 0.99 |
| Raloxifene-4'-glucuronide | 1.0 - 1000 | 1.0 | > 0.99 |
| LLOQ (Lower Limit of Quantification) and linear ranges are examples and should be established during validation.[8][12] |
Table 3: Example of Accuracy and Precision Data for Quality Control Samples
| Analyte | QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Raloxifene | LQC | 0.3 | Within ±15% | < 15% |
| MQC | 50 | Within ±15% | < 15% | |
| HQC | 150 | Within ±15% | < 15% | |
| Raloxifene Glucuronides | LQC | 3.0 | Within ±15% | < 15% |
| MQC | 500 | Within ±15% | < 15% | |
| HQC | 800 | Within ±15% | < 15% | |
| Acceptance criteria are typically within ±15% for accuracy and precision (±20% at the LLOQ).[8][12] |
References
- 1. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Age-and Region-Dependent Disposition of Raloxifene in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 8. Development and validation of ultra-high-performance liquid chromatography-mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving separation of Raloxifene-4'-glucuronide and Raloxifene-6-glucuronide
Welcome to the technical support center for the chromatographic separation of Raloxifene-4'-glucuronide and Raloxifene-6-glucuronide. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the separation of these two critical metabolites.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Question: I am not achieving baseline separation between Raloxifene-4'-glucuronide and Raloxifene-6-glucuronide using a standard C18 column. What steps can I take to improve resolution?
Answer:
Achieving baseline separation of these two isomers can be challenging due to their similar structures and physicochemical properties.[1] If you are experiencing poor resolution with a standard C18 column, consider the following troubleshooting steps:
-
Optimize the Mobile Phase:
-
Adjust the pH: The ionization state of the glucuronide moieties can significantly impact retention and selectivity. Experiment with small adjustments to the mobile phase pH using additives like formic acid or ammonium (B1175870) acetate (B1210297). A common mobile phase composition is water with 0.1% formic acid and acetonitrile (B52724).[2][3]
-
Modify the Organic Solvent: While acetonitrile is commonly used, you can explore using methanol (B129727) as the organic modifier. The different selectivity of methanol might enhance the separation.
-
-
Alter the Stationary Phase:
-
Consider a Pentafluorophenyl (PFP) Column: PFP columns, such as the Hypersil GOLD PFP, offer alternative selectivity to C18 columns.[4] The fluorinated phenyl groups can provide different interactions with your analytes, potentially leading to better separation of the glucuronide isomers.[4]
-
Evaluate Different C18 Chemistries: Not all C18 columns are the same. A column with a different bonding density or end-capping might provide the necessary selectivity.
-
-
Optimize the Gradient Elution:
-
Decrease the Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) can improve the separation of closely eluting peaks.
-
Introduce an Isocratic Hold: Incorporate an isocratic hold at a specific mobile phase composition where the two isomers start to separate. This can often enhance resolution.
-
-
Adjust the Column Temperature:
-
Lowering the column temperature can sometimes increase resolution by affecting the thermodynamics of the partitioning between the mobile and stationary phases. Conversely, increasing the temperature can improve efficiency but may decrease resolution. Experiment with temperatures between 25°C and 40°C.
-
Question: My peak shapes for the glucuronide isomers are poor (e.g., tailing or fronting). How can I improve them?
Answer:
Poor peak shape is a common issue in liquid chromatography and can be caused by several factors. Here are some solutions to improve the peak shape of your Raloxifene (B1678788) glucuronide isomers:
-
Check for Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of your sample.
-
Ensure Proper Mobile Phase pH: As mentioned previously, the pH of the mobile phase is crucial. Ensure that the pH is appropriate for the analytes to be in a single ionic form. The use of 0.1% formic acid in the mobile phase is a good starting point.[2][3]
-
Consider Secondary Interactions: Peak tailing can be caused by secondary interactions between the analytes and the stationary phase.
-
Use a High-Quality, End-Capped Column: A well-end-capped column will have fewer free silanol (B1196071) groups, which can cause tailing.
-
Mobile Phase Additives: The addition of a small amount of a competing base, like triethylamine, can sometimes mitigate peak tailing, although this is less common in modern LC-MS applications due to potential ion suppression.
-
-
Investigate Extracolumn Volume: Excessive volume in the tubing and connections between the injector, column, and detector can lead to peak broadening. Ensure that you are using tubing with the smallest appropriate internal diameter and that all connections are made correctly with no dead volume.
-
Regenerate or Replace the Column: Over time, columns can become contaminated or degraded, leading to poor peak shapes. Try flushing the column with a strong solvent or, if necessary, replace it with a new one.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for separating Raloxifene-4'-glucuronide and Raloxifene-6-glucuronide?
A1: Both reversed-phase C18 and Pentafluorophenyl (PFP) columns have been successfully used for this separation.[2][3][4][5] A Waters BEH C18 column has been reported to achieve good separation.[2][3] Additionally, a Hypersil GOLD PFP column has been shown to provide excellent peak shapes and separation for these isomers.[4] The choice between them may depend on the specific matrix and instrumentation.
Q2: What are the typical mobile phases used for this separation?
A2: The most common mobile phases consist of a mixture of water and acetonitrile, often with an acidic modifier.[2][3] A typical mobile phase composition is:
-
Aqueous Phase (A): Water with 0.1% formic acid[2][3] or 5 mM ammonium acetate (pH 5.0).[5]
-
Organic Phase (B): Acetonitrile.[2][3][5] A gradient elution is typically employed, starting with a low percentage of acetonitrile and gradually increasing it.[5][6]
Q3: What sample preparation techniques are recommended for plasma samples containing Raloxifene and its glucuronides?
A3: Solid-phase extraction (SPE) and protein precipitation are two effective methods for preparing plasma samples.
-
Solid-Phase Extraction (SPE): This technique has been shown to provide good recovery and clean extracts.[4][6][7]
-
Protein Precipitation: A simple one-step protein precipitation using a mixture of methanol and acetonitrile (e.g., 2:1, v/v) has also been successfully used.[2][3]
Q4: What are the typical retention times for Raloxifene-6-glucuronide and Raloxifene-4'-glucuronide?
A4: In one reported method using a Waters BEH C18 column, the retention times were approximately 2.88 minutes for Raloxifene-6-glucuronide and 3.11 minutes for Raloxifene-4'-glucuronide.[2] It is important to note that retention times are highly dependent on the specific chromatographic conditions (column, mobile phase, flow rate, gradient, etc.).
Data Presentation
Table 1: Summary of Chromatographic Conditions for Raloxifene Glucuronide Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Waters BEH C18 | Hypersil GOLD PFP | Waters ACQUITY UPLC BEH C18 |
| Mobile Phase A | Water + 0.1% Formic Acid[2][3] | Not Specified | 5 mM Ammonium Acetate, pH 5.0[5] |
| Mobile Phase B | Acetonitrile[2][3] | Not Specified | Acetonitrile[5] |
| Elution Mode | Gradient | Gradient[4] | Gradient[5] |
| Detection | Mass Spectrometry[2][3] | Mass Spectrometry[4] | UV or Mass Spectrometry[5] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Raloxifene and its Glucuronides in Plasma (Based on Published Methods)
This protocol provides a general procedure for the analysis of Raloxifene, Raloxifene-4'-glucuronide, and Raloxifene-6-glucuronide in plasma.
1. Sample Preparation (Protein Precipitation)
-
To 20 µL of plasma sample, add a mixture of methanol and acetonitrile (2:1, v/v) for protein precipitation.[2]
-
Vortex the sample thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Chromatographic Conditions
-
HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Gradient Program: Develop a suitable gradient program to separate the analytes. A starting condition of a low percentage of Mobile Phase B, followed by a linear increase, is a good starting point.
-
Flow Rate: A typical flow rate for a UHPLC system.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Ion Transitions: Determine the optimal precursor and product ion transitions for Raloxifene, Raloxifene-4'-glucuronide, and Raloxifene-6-glucuronide by infusing standard solutions.
Visualizations
Caption: Troubleshooting workflow for improving the separation of Raloxifene glucuronide isomers.
Caption: Metabolic pathway of Raloxifene to its primary glucuronide metabolites.
References
- 1. biocompare.com [biocompare.com]
- 2. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Raloxifene 4'-Glucuronide LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Raloxifene 4'-glucuronide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of the analytical method.[1] In biological matrices like plasma, endogenous components such as phospholipids (B1166683) are major contributors to matrix effects.[2]
Q2: What are the common indications of matrix effects in my LC-MS/MS data for this compound?
A2: Common signs of matrix effects include:
-
Poor reproducibility of results between different sample preparations.
-
Inaccurate quantification and high variability in quality control (QC) samples.[3]
-
Non-linear calibration curves.
-
A noticeable decrease in assay sensitivity.
-
Inconsistent peak areas for the analyte across different batches of the biological matrix.
Q3: How can I identify and confirm the presence of matrix effects in my analysis?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion (Qualitative Assessment): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][5] A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. A dip or rise in the baseline signal of the analyte indicates the presence of matrix effects at that retention time.[3]
-
Post-Extraction Spike (Quantitative Assessment): This method quantifies the extent of matrix effects by comparing the analyte's response in a pure solvent to its response in a blank matrix extract spiked with the analyte after extraction.[2][5] The matrix factor (MF) is calculated, where MF < 1 indicates ion suppression and MF > 1 signifies ion enhancement.[3]
Q4: What are the most effective strategies to minimize or eliminate matrix effects for this compound analysis?
A4: A multi-faceted approach is generally the most effective:
-
Optimization of Sample Preparation: The primary goal is to remove interfering matrix components.[2] Techniques like Solid Phase Extraction (SPE), particularly mixed-mode or phospholipid removal plates, are often more effective than simpler methods like Protein Precipitation (PPT).[6]
-
Chromatographic Separation: Modifying the LC method to separate the elution of this compound from the regions of matrix interference is a crucial step.[4] This can be achieved by adjusting the mobile phase, gradient profile, or using a different column chemistry.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the preferred internal standard as it co-elutes and experiences similar matrix effects as the analyte, thus providing better compensation and more accurate quantification.[2]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay if the analyte concentration is low.[5]
Troubleshooting Guide
Issue 1: High Variability and Poor Reproducibility in QC Samples
-
Possible Cause: Inconsistent matrix effects across different wells or sample lots. Phospholipids are a likely cause in plasma samples.[2]
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: If using Protein Precipitation (PPT), consider switching to a more rigorous method like Solid Phase Extraction (SPE) with a mixed-mode cation exchange or a phospholipid removal sorbent.[6]
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the phospholipid elution zone.
-
Check for Phospholipid Elution: Monitor for characteristic phospholipid MRM transitions to identify their retention times and adjust the chromatography accordingly.
-
Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for this compound to compensate for variability.[2]
-
Issue 2: Low Sensitivity and Inability to Reach Required LLOQ
-
Possible Cause: Significant ion suppression is reducing the signal of this compound.
-
Troubleshooting Steps:
-
Perform Post-Column Infusion: Identify the retention time of the ion suppression zone.
-
Modify Chromatography: Alter the mobile phase composition or gradient to shift the elution of this compound away from the suppression zone.
-
Enhance Sample Cleanup: Employ a more selective sample preparation technique like SPE to remove the interfering compounds.
-
Change Ionization Source: If available, consider switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.
-
Issue 3: Non-Linear Calibration Curve
-
Possible Cause: Concentration-dependent matrix effects or saturation of the detector.
-
Troubleshooting Steps:
-
Prepare Matrix-Matched Calibrators: Prepare calibration standards in the same blank biological matrix as the samples to mimic the matrix effects.
-
Evaluate a Narrower Concentration Range: Determine if the non-linearity is specific to higher concentrations.
-
Improve Sample Preparation: A cleaner extract can lead to more consistent ionization across the concentration range.
-
Quantitative Data Summary
The following table summarizes recovery and matrix effect data from a study on the LC-MS/MS analysis of Raloxifene and its glucuronide metabolites, including this compound (R4G), in human plasma using a specific Solid Phase Extraction (SPE) method.
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| This compound (R4G) | 9 | 90.7 | 93.4 |
| 90 | 92.5 | 95.2 | |
| 225 | 93.1 | 96.8 | |
| Raloxifene (RAL) | 0.06 | 88.9 | 91.5 |
| 0.6 | 91.2 | 94.7 | |
| 1.5 | 92.8 | 96.1 | |
| Raloxifene 6-glucuronide (R6G) | 1.8 | 89.5 | 92.3 |
| 18 | 91.8 | 95.5 | |
| 45 | 93.5 | 97.2 |
Data extracted from a study utilizing Thermo Scientific™ SOLAµ™ SCX 96-well plate for solid phase extraction.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline for SPE to reduce matrix effects.
-
Conditioning: Condition the SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the equilibration buffer (e.g., 2% formic acid in water).
-
Sample Loading: Pre-treat the plasma sample (e.g., 100 µL) by diluting with an acidic solution (e.g., 100 µL of 2% formic acid) and vortexing. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of an aqueous wash solution (e.g., 5% methanol in water) to remove polar interferences. Follow with a wash using 1 mL of an organic solvent (e.g., methanol) to remove less polar interferences like phospholipids.
-
Elution: Elute this compound and other analytes with 1 mL of the elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT)
This is a simpler but generally less effective method for matrix removal compared to SPE.
-
Sample Preparation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the mobile phase. This step can help to concentrate the analyte and exchange the solvent.
-
Injection: Inject the supernatant or the reconstituted sample into the LC-MS/MS system.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.
-
Sample pH Adjustment: Adjust the pH of the plasma sample (e.g., 200 µL) to optimize the extraction of this compound.
-
Addition of Extraction Solvent: Add an appropriate volume (e.g., 1 mL) of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Extraction: Vortex the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge at a moderate speed (e.g., 4,000 rpm) for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: Troubleshooting flowchart for matrix effects.
Caption: Sample preparation workflow comparison.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
Technical Support Center: Raloxifene Glucuronide Solid-Phase Extraction
Welcome to the technical support center for solid-phase extraction (SPE) of raloxifene (B1678788) and its glucuronide metabolites. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low recovery, during the SPE process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the solid-phase extraction of raloxifene glucuronides.
Q1: I am experiencing low recovery of raloxifene glucuronides (Ral-6-G, Ral-4'-G) using a standard reversed-phase (C18) SPE cartridge. What is the likely cause?
A1: Low recovery on a C18 sorbent is a common problem. Raloxifene glucuronides are significantly more polar (hydrophilic) than the parent raloxifene molecule.[1] Standard reversed-phase sorbents like C18 rely on hydrophobic interactions for analyte retention.[2][3] The highly water-soluble glucuronide moiety reduces these interactions, leading to poor retention on the C18 stationary phase and premature elution during the sample loading or washing steps. This is a classic case of sorbent-analyte mismatch.[4][5]
Troubleshooting Steps:
-
Switch to a Mixed-Mode Sorbent: The most effective solution is to use a mixed-mode SPE sorbent that combines reversed-phase characteristics with ion-exchange capabilities.[3] Since glucuronides are negatively charged at appropriate pH values, a mixed-mode strong cation exchange (SCX) or a weak anion exchange (WAX) sorbent can provide a secondary retention mechanism. For raloxifene and its metabolites, which have a basic amine function, a cation exchange mechanism is particularly effective.
-
Optimize Sample pH: Ensure the sample pH is adjusted to facilitate ionization of the target analyte for ion-exchange retention. For a mixed-mode SCX sorbent, acidifying the sample (e.g., with formic acid) will ensure the amine group on raloxifene is positively charged, promoting strong retention on the cation exchange phase.[6]
Q2: My recovery is inconsistent across different samples. What could be causing this variability?
A2: Inconsistent recovery is often traced back to variations in the SPE procedure or matrix effects.[4]
-
Inconsistent Flow Rates: Applying the sample, wash, or elution solvents too quickly can prevent the necessary interactions between the analytes and the sorbent, leading to variability.[5][7] Ensure a slow, consistent flow rate (e.g., 1-2 mL/min) is maintained.
-
Cartridge Drying: Allowing the sorbent bed to dry out after conditioning and equilibration, but before sample loading, can deactivate the stationary phase and lead to poor and irreproducible recovery.[5][8]
-
Matrix Effects: Biological matrices like plasma and urine are complex.[7] Variability in matrix components between samples can interfere with analyte retention and elution. A more rigorous wash step or a different sorbent type may be needed to minimize these effects.
-
Manual vs. Automated Procedures: Manual SPE procedures can introduce variability between users or even between runs by the same user.[4] If possible, using an automated SPE system can improve reproducibility.
Q3: I have switched to a mixed-mode SCX sorbent, but my glucuronide recovery is still suboptimal. How can I improve the elution step?
A3: Incomplete elution is a common reason for low recovery even with the correct sorbent.[8][9] The elution solvent must be strong enough to disrupt both the hydrophobic and the ion-exchange interactions holding the analytes to the sorbent.[5][7]
-
Increase Elution Solvent Strength: For mixed-mode SCX, a two-pronged approach is needed for elution. The organic solvent (like methanol (B129727) or acetonitrile) disrupts the hydrophobic interactions, while a pH modifier is needed to neutralize the charge for the ion-exchange interaction.
-
Use a Basic Modifier: To elute the positively charged raloxifene and its glucuronides from an SCX sorbent, you need to neutralize the charge. This is achieved by using a basic elution solvent. A common and effective choice is a mixture of methanol or acetonitrile (B52724) with a small percentage of ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) (e.g., 5% ammonia in methanol).[4][6] This raises the pH, deprotonates the analyte's amine group, and releases it from the SCX sorbent.
-
Increase Elution Volume: Ensure you are using a sufficient volume of elution solvent. It may be beneficial to apply the elution solvent in two smaller aliquots (e.g., 2 x 75 µL) to ensure complete recovery.[6]
-
Incorporate a "Soak" Step: After applying the elution solvent, allowing it to "soak" in the sorbent bed for a few minutes before applying pressure or vacuum can improve the efficiency of the elution process.[3]
Q4: Can the stability of raloxifene glucuronides affect my recovery during the SPE process?
A4: Yes, the stability of glucuronide conjugates, particularly acyl glucuronides (which is not the case for raloxifene's phenolic glucuronides), can be a concern as they can be prone to hydrolysis back to the parent drug. While phenolic glucuronides are generally more stable, it is still good practice to handle samples appropriately.
-
pH and Temperature: Avoid extreme pH and high temperatures during sample preparation, as these conditions can promote hydrolysis.
-
Analyte Degradation: Raloxifene itself can be sensitive to light and oxygen. While less of a concern for the glucuronides during the brief SPE process, it's good practice to protect samples from light and consider using antioxidants if degradation is suspected.[9]
Data on SPE Recovery of Raloxifene and its Glucuronides
The following table summarizes recovery data from different studies, illustrating the impact of the chosen SPE method.
| Analyte | Matrix | SPE Sorbent Type | Elution Solvent | Average Recovery (%) | Reference |
| Raloxifene | Human Plasma | Mixed-Mode | Not Specified | >71% | [10] |
| Raloxifene-6-glucuronide | Human Plasma | Mixed-Mode | Not Specified | >71% | [10] |
| Raloxifene-4'-glucuronide | Human Plasma | Mixed-Mode | Not Specified | >71% | [10] |
| Raloxifene | Human Urine | Not Specified | Not Specified | >92.5% | [11] |
| Raloxifene-6-glucuronide | Human Urine | Not Specified | Not Specified | >92.5% | [11] |
| Raloxifene-4'-glucuronide | Human Urine | Not Specified | Not Specified | >92.5% | [11] |
| Raloxifene Diglucuronide | Human Urine | Not Specified | Not Specified | >92.5% | [11] |
| Raloxifene | Human Plasma | SOLAµ SCX | Methanol with 5.0% Ammonia | Not explicitly stated, but method was successful | [6] |
| Raloxifene-6-glucuronide | Human Plasma | SOLAµ SCX | Methanol with 5.0% Ammonia | Not explicitly stated, but method was successful | [6] |
| Raloxifene-4'-glucuronide | Human Plasma | SOLAµ SCX | Methanol with 5.0% Ammonia | Not explicitly stated, but method was successful | [6] |
Experimental Protocols
Protocol 1: Mixed-Mode Strong Cation Exchange (SCX) SPE for Raloxifene Glucuronides from Plasma
This protocol is adapted from a method developed for the analysis of raloxifene and its glucuronide metabolites in human plasma.[6]
-
Sample Pre-treatment:
-
To 100 µL of plasma, add an internal standard (e.g., d4-Raloxifene).
-
Acidify the sample by adding a weak acid (e.g., 2% formic acid in water) to ensure the analytes are protonated. This step is crucial for retention on the SCX sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition the SCX cartridge with 200 µL of methanol. This wets the sorbent and activates the hydrophobic retention mechanism.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge with 200 µL of water (or a weak acidic buffer similar to the sample diluent). This removes the methanol and prepares the sorbent for the aqueous sample.[8] Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the cartridge at a slow and steady flow rate (approx. 1 mL/min).
-
-
Wash Steps:
-
Wash 1 (Polar Interference Removal): Wash the cartridge with 200 µL of water containing 2.0% formic acid. This removes highly polar, water-soluble interferences without eluting the analytes.
-
Wash 2 (Non-polar Interference Removal): Wash the cartridge with 200 µL of methanol. This step helps in removing less polar, hydrophobically bound interferences. The analytes should remain bound due to the strong cation exchange interaction.
-
-
Elution:
-
Elute the analytes with 2 x 75 µL of methanol containing 5.0% ammonia. The high concentration of organic solvent disrupts hydrophobic interactions, while the ammonia neutralizes the charge on the analytes, disrupting the ionic interaction with the sorbent.
-
Collect the eluate for subsequent analysis (e.g., LC-MS/MS).
-
-
Post-Elution (Optional):
-
Add 50 µL of water with 6.0% formic acid to the eluate to ensure compatibility with reversed-phase chromatography.
-
Visual Guides
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for low recovery issues.
References
- 1. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 5. welch-us.com [welch-us.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. specartridge.com [specartridge.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. welchlab.com [welchlab.com]
- 10. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Raloxifene Glucuronides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry-based analysis of Raloxifene (B1678788) and its glucuronide metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major glucuronide metabolites of Raloxifene that I should be targeting?
A1: Raloxifene is extensively metabolized to form three primary glucuronide conjugates. The major metabolites you should target are Raloxifene-6-glucuronide (also referred to as M1 or R6G), Raloxifene-4'-glucuronide (M2 or R4G), and Raloxifene-6,4'-diglucuronide (M3).[1][2] Unconjugated Raloxifene typically comprises less than 1% of the total circulating drug in plasma.[3][4]
Q2: Which ionization technique is most suitable for the analysis of Raloxifene glucuronides?
A2: Positive ion mode Electrospray Ionization (ESI) is the most commonly and successfully used technique for the analysis of Raloxifene and its glucuronides.[4][5] ESI is generally preferred for polar and ionizable compounds, which includes the glucuronide metabolites of Raloxifene.[6] While Atmospheric Pressure Chemical Ionization (APCI) can be effective for less polar compounds, ESI has demonstrated better efficiency for ionizing glucuronides.[5][7]
Q3: What are the typical MRM transitions for Raloxifene and its main glucuronide metabolites?
A3: Multiple Reaction Monitoring (MRM) is a highly selective and sensitive method for quantifying these compounds. Based on published literature, the following MRM transitions are commonly used:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
| Raloxifene | 474.2 | 112.2 | Positive | [4] |
| Raloxifene-6-glucuronide (R6G) | 650.5 | 474.3 | Positive | [4] |
| Raloxifene-4'-glucuronide (R4G) | 650.5 | 474.3 | Positive | [4] |
| Raloxifene-d4 (Internal Standard) | 478.2 | 116.2 | Positive | [4] |
| R6G-d4 / R4G-d4 (Internal Standards) | 654.5 | 478.3 | Positive | [4] |
Note: Since Raloxifene-6-glucuronide and Raloxifene-4'-glucuronide are isomers, they will have the same precursor and product ion masses. Therefore, chromatographic separation is essential for their individual quantification.[8]
Troubleshooting Guides
Issue 1: Poor sensitivity or low signal intensity for Raloxifene glucuronides.
-
Possible Cause 1: Suboptimal Ionization Source Parameters.
-
Solution: Ensure your ESI source parameters are optimized. Key parameters to check include capillary voltage, cone voltage, source temperature, and desolvation temperature. A good starting point for optimization, based on validated methods, would be a capillary voltage of around 3.0 kV, a source temperature of 150°C, and a desolvation temperature of 350°C.[4]
-
-
Possible Cause 2: Inefficient Mobile Phase Composition.
-
Solution: The mobile phase composition can significantly impact ionization efficiency. The use of a slightly acidic mobile phase, such as water with 0.1% formic acid and acetonitrile, is recommended to promote protonation and enhance signal in positive ion mode.[9]
-
-
Possible Cause 3: In-source Fragmentation.
-
Solution: Glucuronides can be prone to fragmentation within the ion source, leading to a decreased abundance of the intended precursor ion.[10] To mitigate this, try reducing the cone voltage (or equivalent parameter on your instrument) to minimize premature fragmentation.
-
Issue 2: Inaccurate quantification due to interference from the parent drug (Raloxifene).
-
Possible Cause: In-source fragmentation of glucuronide metabolites.
-
Explanation: The glucuronide metabolites can lose their glucuronic acid moiety (a neutral loss of 176 Da) in the ion source, generating an ion with the same mass-to-charge ratio as the protonated Raloxifene parent drug.[10][11] This can lead to an overestimation of the parent drug concentration.
-
Solution:
-
Chromatographic Separation: Ensure baseline separation of Raloxifene from its glucuronide metabolites. This is the most effective way to prevent this interference.
-
Optimize Source Conditions: As mentioned previously, reducing the cone voltage can minimize in-source fragmentation.
-
-
Issue 3: Difficulty in distinguishing between Raloxifene-6-glucuronide and Raloxifene-4'-glucuronide.
-
Possible Cause: Co-elution of Isomers.
-
Explanation: These two metabolites are structural isomers and will have identical mass spectra.[8] Therefore, mass spectrometry alone cannot differentiate them.
-
Solution:
-
Chromatographic Resolution: Develop a robust chromatographic method that can separate the two isomers. A Hypersil GOLD PFP (pentafluorophenyl) column has been shown to provide good separation.[12]
-
Gradient Elution: Employ a gradient elution program to enhance separation. A typical gradient might start with a high aqueous phase and gradually increase the organic phase (e.g., acetonitrile).[4]
-
-
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE) from Human Plasma [1]
-
Conditioning: Condition a suitable SPE cartridge (e.g., SOLAµ SCX) with methanol (B129727) followed by water.
-
Loading: Load 0.5 mL of human plasma onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analytes (Raloxifene and its glucuronides) with an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
LC-MS/MS Parameters for Quantification [4]
-
LC System: UPLC system
-
Column: Waters BEH C18 column[9]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate, pH 5.0[4] or Water with 0.1% formic acid[9]
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.5 mL/min[4]
-
Gradient: Start with 5% B, linear gradient to 100% B over 5 minutes, hold for 2 minutes.[4]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Positive ion mode ESI
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Collision Energy: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
Visualizations
Caption: Raloxifene Glucuronidation Pathways.
Caption: General experimental workflow for Raloxifene glucuronide analysis.
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. biotage.com [biotage.com]
- 7. Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
How to prevent in-source fragmentation of Raloxifene glucuronides
Welcome to the technical support center for the analysis of Raloxifene (B1678788) and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the in-source fragmentation of Raloxifene glucuronides during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the major glucuronide metabolites of Raloxifene?
Raloxifene is extensively metabolized in the body, primarily through glucuronidation. The two major metabolites are Raloxifene-4'-glucuronide (R4G) and Raloxifene-6-glucuronide (R6G).[1] These conjugates are significantly more polar than the parent drug, Raloxifene (RAL).
Q2: What is in-source fragmentation and why is it a problem for Raloxifene glucuronide analysis?
In-source fragmentation is a phenomenon in electrospray ionization mass spectrometry (ESI-MS) where analyte ions fragment within the ion source before they reach the mass analyzer.[2] For glucuronide conjugates, this typically involves the cleavage of the glucuronic acid moiety (a neutral loss of 176 Da). This is problematic because the resulting fragment ion has the same mass-to-charge ratio (m/z) as the protonated parent drug (Raloxifene). If this occurs, the instrument will detect a signal for Raloxifene at the retention time of the glucuronide metabolite, leading to an overestimation of the parent drug concentration and an underestimation of the glucuronide concentration.
Q3: What are the primary causes of in-source fragmentation of glucuronides?
The primary cause of in-source fragmentation of glucuronides is the application of excessive energy in the ion source. The most critical parameter contributing to this is the cone voltage (also known as declustering potential or fragmentor voltage).[2] Higher cone voltages increase the kinetic energy of the ions as they travel from the atmospheric pressure region to the vacuum region of the mass spectrometer, leading to collisions with gas molecules and subsequent fragmentation. Other factors that can contribute, though generally to a lesser extent, include the ion source temperature and the nature of the mobile phase.[2]
Troubleshooting Guide: Minimizing In-Source Fragmentation
This guide provides a systematic approach to identifying and mitigating in-source fragmentation of Raloxifene glucuronides.
Issue: Overestimation of Raloxifene and/or underestimation of its glucuronide metabolites.
Potential Cause: In-source fragmentation of Raloxifene glucuronides (R4G and R6G) is occurring.
Troubleshooting Steps:
-
Optimize the Cone Voltage (Declustering Potential): This is the most critical step. A systematic evaluation of the cone voltage is necessary to find the optimal value that allows for efficient ionization of the glucuronides with minimal fragmentation.
-
Procedure: Infuse a standard solution of Raloxifene-4'-glucuronide or Raloxifene-6-glucuronide directly into the mass spectrometer. Acquire full scan mass spectra at various cone voltage settings (e.g., from 10 V to 70 V in 5-10 V increments).
-
Expected Result: At lower cone voltages, the intact protonated glucuronide ([M+H]⁺ at m/z 650.2) will be the predominant ion. As the cone voltage increases, the intensity of the fragment ion corresponding to Raloxifene ([M+H]⁺ at m/z 474.2) will increase, while the intensity of the intact glucuronide ion will decrease.
-
Solution: Select a cone voltage that provides a high intensity for the intact glucuronide ion while keeping the intensity of the Raloxifene fragment ion to a minimum. Based on published methods, a starting cone voltage of 30 V has been used successfully for the analysis of Raloxifene and its glucuronides.[3]
-
-
Evaluate Ion Source Temperature: While less impactful than cone voltage, excessively high source temperatures can contribute to the thermal degradation of labile molecules like glucuronides.
-
Procedure: Using the optimized cone voltage from the previous step, analyze a standard solution of a Raloxifene glucuronide at different source or vaporizer temperatures (e.g., in 50 °C increments within the instrument's operating range).
-
Solution: Choose a temperature that ensures efficient desolvation without inducing significant fragmentation. Published methods have utilized vaporizer temperatures around 400 °C and capillary temperatures around 375 °C.[1]
-
-
Assess Mobile Phase Composition: The mobile phase can influence ionization efficiency and, to some extent, ion stability.
-
Procedure: Ensure your mobile phase is compatible with ESI-MS. Typical mobile phases for Raloxifene analysis consist of acetonitrile (B52724) and water with a volatile additive like formic acid or ammonium (B1175870) acetate (B1210297) to promote protonation.[1][3]
-
Solution: While minor adjustments to the mobile phase are unlikely to be the primary solution for severe in-source fragmentation, ensuring a stable and appropriate pH can contribute to reproducible ionization. A mobile phase of water and acetonitrile with 0.1% formic acid is commonly used.[1]
-
Data Presentation: Impact of Cone Voltage on Ion Abundance (Hypothetical Data)
The following table illustrates the expected trend of ion abundance as a function of cone voltage for a Raloxifene glucuronide. This data is representative and should be generated empirically on your specific instrument.
| Cone Voltage (V) | Relative Abundance of Intact Glucuronide (m/z 650.2) | Relative Abundance of Raloxifene Fragment (m/z 474.2) |
| 10 | 95% | 5% |
| 20 | 90% | 10% |
| 30 | 85% | 15% |
| 40 | 60% | 40% |
| 50 | 30% | 70% |
| 60 | 10% | 90% |
| 70 | <5% | >95% |
Note: The optimal cone voltage will be a compromise between maximizing the signal of the intact glucuronide and minimizing fragmentation.
Experimental Protocols
Preparation of Calibration Standards and Quality Control (QC) Samples
This protocol is adapted from validated methods for the analysis of Raloxifene and its glucuronides in human plasma.[1][4]
-
Stock Solutions: Prepare individual stock solutions of Raloxifene (RAL), Raloxifene-4'-glucuronide (R4G), and Raloxifene-6-glucuronide (R6G) in methanol (B129727) at a concentration of 0.1 mg/mL. Prepare a stock solution of the internal standard (IS), such as d4-Raloxifene, in methanol at the same concentration.
-
Spiking Solutions: Prepare a series of working standard spiking solutions by serially diluting the stock solutions with methanol or a suitable solvent mixture to cover the desired calibration range.
-
Calibration Standards: In clean tubes, add a small volume (e.g., 6 µL) of each working standard spiking solution to a known volume of blank human plasma (e.g., 295 µL). Also, add a fixed amount of the internal standard solution. For the blank sample, add the same volume of the solvent used for the spiking solutions.
-
QC Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards, using separate dilutions of the stock solutions.
Sample Preparation: Solid Phase Extraction (SPE)
-
Pre-treatment: Acidify the plasma samples (blanks, standards, QCs, and unknowns) by adding a solution of 2.0% formic acid.
-
SPE Plate Conditioning: Condition a mixed-mode strong cation exchange (SCX) SPE plate with methanol followed by water.
-
Loading: Load the pre-treated samples onto the SPE plate.
-
Washing: Wash the plate sequentially with 2.0% formic acid in water, followed by methanol.
-
Elution: Elute the analytes with methanol containing 5.0% ammonia.
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable injection solvent (e.g., a mixture of water and acetonitrile with formic acid).
UPLC-MS/MS Method Parameters
The following parameters are a good starting point for method development and are based on published literature.[1][3]
| Parameter | Setting |
| UPLC System | |
| Column | Hypersil GOLD PFP (or equivalent C18 column) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| MS/MS System | |
| Ion Source | Heated Electrospray Ionization (HESI) |
| Polarity | Positive |
| Spray Voltage | 4000 V |
| Vaporizer Temperature | 400 °C |
| Capillary Temperature | 375 °C |
| Cone Voltage | Start with 30 V and optimize |
| Collision Gas | Argon |
| MRM Transitions | |
| Raloxifene (RAL) | 474.2 -> 112.1 |
| R4G & R6G | 650.2 -> 474.2 |
| d4-Raloxifene (IS) | 478.2 -> 116.1 |
Visualizations
Raloxifene Glucuronidation Pathway
The following diagram illustrates the metabolic pathway of Raloxifene to its major glucuronide metabolites, mediated by UDP-glucuronosyltransferase (UGT) enzymes.
Caption: Metabolic pathway of Raloxifene to its primary glucuronide metabolites.
Troubleshooting Workflow for In-Source Fragmentation
This diagram outlines the logical steps to troubleshoot and resolve issues related to the in-source fragmentation of Raloxifene glucuronides.
Caption: A logical workflow for troubleshooting in-source fragmentation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for Raloxifene and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the analytical method validation for Raloxifene (B1678788) and its metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of Raloxifene and its primary metabolites: raloxifene-6-β-glucuronide (M1), raloxifene-4'-β-glucuronide (M2), and raloxifene-di-glucuronide.
Q1: I am observing poor peak shape (tailing or fronting) for Raloxifene in my RP-HPLC analysis. What are the potential causes and solutions?
A1: Poor peak shape for Raloxifene is a common issue in reversed-phase HPLC. Here’s a troubleshooting guide:
-
Problem: Secondary interactions between the basic piperidine (B6355638) ring of Raloxifene and residual silanol (B1196071) groups on the C18 column.
-
Solution 1: Mobile Phase pH Adjustment: Adjusting the mobile phase pH can significantly improve peak shape. A pH of around 3.5, achieved using orthophosphoric acid, can help to protonate the silanol groups and reduce unwanted interactions.[1][2]
-
Solution 2: Use of an Ion-Pairing Agent: Incorporating a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites and improve peak symmetry.
-
Solution 3: Column Selection: Employing a column with end-capping or a different stationary phase, such as a Hypersil GOLD PFP (pentafluorophenyl) column, can offer alternative selectivity and better peak shapes.[3]
Q2: My extraction recovery for Raloxifene and its glucuronide metabolites from plasma is low and inconsistent. How can I improve it?
A2: Low and variable recovery is often related to the sample preparation method. Consider the following:
-
Problem: Inefficient extraction from the biological matrix.
-
Solution 1: Optimize Extraction Solvent: For protein precipitation, a mixture of methanol (B129727) and acetonitrile (B52724) (e.g., 2:1, v/v) has been shown to yield higher and more consistent recoveries for both Raloxifene and its metabolites compared to using either solvent alone.[4] Methanol is more effective for the hydrophilic glucuronide metabolites, while acetonitrile is better for the more hydrophobic parent drug.[4]
-
Solution 2: Solid-Phase Extraction (SPE): A well-optimized SPE protocol can provide cleaner extracts and higher recoveries. A simple SPE procedure has been reported to yield recoveries higher than 71%.[5][6]
-
Solution 3: Liquid-Liquid Extraction (LLE): LLE with a suitable organic solvent can also be effective. The choice of solvent and pH of the aqueous phase are critical parameters to optimize.
Q3: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. What steps can I take to mitigate this?
A3: Matrix effects are a major challenge in bioanalysis using LC-MS/MS. Here are some strategies to address them:
-
Problem: Co-eluting endogenous components from the biological matrix interfere with the ionization of the analytes.
-
Solution 1: Improve Sample Cleanup: As mentioned in Q2, optimizing your sample preparation (SPE or LLE) is the first step to remove interfering matrix components.
-
Solution 2: Chromatographic Separation: Modify your HPLC method to achieve better separation of Raloxifene and its metabolites from the matrix components. This can involve changing the column, mobile phase composition, or gradient profile.
-
Solution 3: Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects, as it will be affected similarly to the analyte. If a stable isotope-labeled IS is unavailable, a structural analog can be used.
-
Solution 4: Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression or enhancement.
Q4: How can I ensure the stability of Raloxifene and its metabolites during sample storage and processing?
A4: Analyte stability is crucial for accurate quantification.
-
Problem: Degradation of Raloxifene or its metabolites can occur under various conditions.
-
Solution 1: Forced Degradation Studies: Conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to understand the degradation pathways and develop a stability-indicating method.[2] Raloxifene has been found to be susceptible to degradation under oxidative and basic conditions.[7]
-
Solution 2: Proper Storage: Store plasma and urine samples at -80°C until analysis.[4]
-
Solution 3: Control Light Exposure: Protect samples from light, especially during long-term storage and processing, as photolytic degradation can occur.[8][9]
-
Solution 4: pH Control: Maintain appropriate pH during extraction and reconstitution to prevent hydrolysis of the glucuronide metabolites.
Data Presentation: Method Validation Parameters
The following tables summarize key validation parameters for different analytical methods used for the quantification of Raloxifene and its metabolites.
Table 1: HPLC Method Validation Parameters for Raloxifene
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil C18 (4.6x250mm, 5µm)[2] | Equisil-ODS C18 (4.6 x 250 mm, 5µ)[10] | Phenomenex RP-C8[11] |
| Mobile Phase | Water: Acetonitrile (20:80 v/v), pH 3.5 with orthophosphoric acid[2] | 0.02M KH2PO4 buffer (pH 3.0 with 0.1% TEA):Methanol:Acetonitrile (40:30:30 v/v/v)[10] | Acetonitrile:Phosphate Buffer (pH 3.5) (40:60)[11] |
| Flow Rate | 0.7 mL/min[2] | 1.0 mL/min[10] | 1.0 mL/min[11] |
| Detection | UV at 284 nm[2] | UV at 282 nm[10] | UV at 240 nm[11] |
| Linearity Range | 10-60 µg/mL[2] | 10-70 µg/mL[10] | 40-200 ng/mL[11] |
| LOD | 2.02 µg/mL[2] | Not Reported | Not Reported |
| LOQ | 6.14 µg/mL[2] | Not Reported | Not Reported |
| Accuracy (% Recovery) | 98.0 – 102.0%[2] | Not Reported | 99.4% to 100.4%[11] |
| Precision (%RSD) | < 2%[2] | Not Reported | Within acceptable limits[11] |
Table 2: LC-MS/MS Method Validation Parameters for Raloxifene and its Metabolites
| Parameter | Method 1 (Human Plasma)[5][6] | Method 2 (Rat Plasma)[4][12] | Method 3 (Human Urine)[13][14] |
| Analytes | Raloxifene, M1, M2 | Raloxifene, Ral-6-G, Ral-4'-G, Ral-6-S | Total Raloxifene (after hydrolysis) |
| Sample Preparation | Solid-Phase Extraction (SPE) | Protein Precipitation | Liquid-Liquid Extraction (LLE) after enzymatic hydrolysis |
| Linearity Range | Ral: 0.088-60.00 µg/L, M1: 0.200-340 µg/L, M2: 1.600-2720 µg/L | Ral: 0.195–200 nM, Ral-6-G: 1.95–1000 nM, Ral-4'-G: 1.95–1000 nM, Ral-6-S: 0.195–100 nM | 0.5-100 ng/mL |
| LOQ | Not explicitly stated, LODs are Ral: 6 ng/L, M1: 8 ng/L, M2: 11 ng/L | Ral: 0.195 nM, Ral-6-G: 1.95 nM, Ral-4'-G: 1.95 nM, Ral-6-S: 0.195 nM | 0.5 ng/mL |
| Accuracy | Within acceptable limits | Within 85-115% | -3.12% to 4.90% |
| Precision (%RSD) | Within acceptable limits | < 15% | 2.18% to 5.37% |
| Recovery | > 71% | > 85% | > 92.81% |
Experimental Protocols
Protocol 1: RP-HPLC Method for Raloxifene in Bulk and Formulation [2]
-
Chromatographic Conditions:
-
Column: Inertsil C18 (4.6x250mm, 5µm).
-
Mobile Phase: A mixture of Water and Acetonitrile (20:80 v/v), with the pH adjusted to 3.5 using orthophosphoric acid.
-
Flow Rate: 0.7 mL/minute.
-
Detection: UV at 284 nm.
-
Run Time: 7 minutes.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Raloxifene HCl in methanol.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (10-60 µg/mL).
-
-
Sample Preparation (Tablets):
-
Weigh and finely powder a set number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Raloxifene HCl.
-
Dissolve the powder in methanol, sonicate for 15 minutes, and dilute to a known volume.
-
Filter the solution and further dilute with the mobile phase to a concentration within the calibration range.
-
Protocol 2: LC-MS/MS Method for Raloxifene and its Metabolites in Human Plasma [5][6]
-
Sample Preparation (Solid-Phase Extraction):
-
Use a suitable SPE cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load 0.5 mL of human plasma.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
The specific column, mobile phase, and gradient conditions should be optimized for the separation of Raloxifene, M1, and M2. A chromatographic run time of less than 7 minutes has been achieved.
-
Mass spectrometric detection should be performed in multiple reaction monitoring (MRM) mode, with optimized precursor and product ions for each analyte and the internal standard.
-
Protocol 3: LC-MS/MS Method for Raloxifene and its Metabolites in Rat Plasma [4][12]
-
Sample Preparation (Protein Precipitation):
-
To a 20 µL plasma sample, add an internal standard.
-
Add a protein precipitation solvent mixture of methanol and acetonitrile (2:1, v/v).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant, evaporate to dryness, and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: Waters BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution program should be used to separate the analytes.
-
Detection is performed using a triple quadrupole mass spectrometer in MRM mode.
-
Visualizations
Caption: Raloxifene's tissue-specific signaling pathway.
Caption: General experimental workflow for Raloxifene analysis.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. jocpr.com [jocpr.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. scielo.sld.cu [scielo.sld.cu]
- 9. Stability study of Raloxifene tablets [medigraphic.com]
- 10. rjptonline.org [rjptonline.org]
- 11. jchr.org [jchr.org]
- 12. Development and validation of ultra-high-performance liquid chromatography-mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Determination of raloxifene in urine by liquid chromatography-tandem mass spectrometry for doping - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Raloxifene Glucuronidation In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vitro raloxifene (B1678788) glucuronidation assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary UDP-glucuronosyltransferase (UGT) enzymes responsible for raloxifene glucuronidation?
A1: Raloxifene is primarily metabolized by several UGT enzymes. The main hepatic UGTs involved are UGT1A1 and UGT1A9.[1] In extrahepatic tissues, particularly the intestine, UGT1A8 and UGT1A10 play a significant role.[1][2][3] UGT1A1 and UGT1A8 catalyze the formation of both raloxifene-6-glucuronide and raloxifene-4'-glucuronide, while UGT1A10 specifically forms raloxifene-4'-glucuronide.[3][4]
Q2: What are the major metabolites of raloxifene formed during in vitro glucuronidation assays?
A2: The two primary metabolites formed are raloxifene-6-glucuronide (R-6-G) and raloxifene-4'-glucuronide (R-4-G).[1][2] In plasma, raloxifene-4'-glucuronide is the major metabolite.[5]
Q3: What are the known sources of interindividual variability in raloxifene glucuronidation?
A3: Interindividual variability in raloxifene glucuronidation is significant and can be attributed to several factors:
-
Genetic polymorphisms: Functional polymorphisms in UGT genes, such as UGT1A128 and UGT1A82, can alter enzyme expression and activity, leading to variations in metabolite formation.[1][6]
-
Tissue-specific enzyme expression: The expression levels of UGTs vary between the liver and intestine, contributing to differences in metabolic profiles.[1][2]
-
Age, sex, and disease state: These demographic and physiological factors can influence overall UGT activity.[7][8]
-
Enzyme inducers: Co-administered drugs, smoking, and alcohol can induce hepatic UGT expression.[8]
Q4: Why is alamethicin (B1591596) used in the incubation mixture, and how can its concentration affect the assay?
A4: Alamethicin is a pore-forming peptide used to permeabilize the microsomal membrane and expose the active site of UGT enzymes, which are located within the lumen of the endoplasmic reticulum. This activation is crucial for obtaining maximal enzyme activity.[3][9] The optimal concentration of alamethicin can vary depending on the microsomal protein concentration.[9] It is recommended to optimize the alamethicin concentration for your specific assay conditions to ensure maximal and consistent UGT activity. For low human liver microsomal protein concentrations (e.g., 0.025 mg/ml), an optimal universal alamethicin concentration of 10 µg/ml has been suggested.[9]
Q5: My raloxifene glucuronidation kinetics do not follow the Michaelis-Menten model. What could be the reason?
A5: While raloxifene-6-β-glucuronide (M1) formation generally follows Michaelis-Menten kinetics, the formation of raloxifene-4'-β-glucuronide (M2) has been observed to follow substrate inhibition kinetics in intestinal, kidney, and liver microsomes.[6] Substrate inhibition kinetics have also been observed at supra-physiologic raloxifene concentrations (>20 µM) in both human intestinal and liver microsomes.[10] It is important to test a wide range of substrate concentrations and apply the appropriate kinetic model to your data.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Calibrate and verify the accuracy of your pipettes. Use reverse pipetting for viscous solutions like microsomal suspensions. |
| Poor Microsome Homogeneity | Gently vortex the microsomal suspension before each pipetting to ensure a uniform concentration. Keep microsomes on ice at all times. |
| Incomplete Reaction Termination | Ensure rapid and complete reaction termination by using ice-cold acetonitrile (B52724) or another appropriate stopping solution.[11] Vortex samples immediately after adding the stop solution. |
| Temperature Fluctuations | Use a calibrated water bath or incubator to maintain a consistent temperature (typically 37°C) throughout the incubation period. |
| Edge Effects in Plates | If using a 96-well plate, avoid using the outer wells, which are more prone to evaporation and temperature variations. Alternatively, fill the outer wells with water. |
Issue 2: Low or No Metabolite Formation
| Potential Cause | Troubleshooting Step |
| Inactive UGT Enzymes | Ensure proper storage of microsomes at -80°C. Avoid repeated freeze-thaw cycles. Test the activity of your microsomes with a known UGT substrate as a positive control. |
| Cofactor (UDPGA) Degradation | Prepare UDPGA solutions fresh before each experiment. Store the stock solution at -20°C or -80°C in small aliquots. |
| Suboptimal Alamethicin Concentration | Titrate alamethicin concentration to determine the optimal level for your specific protein concentration and enzyme source.[9] |
| Incorrect pH | The optimal pH for UGT activity is typically around 7.4. Prepare buffers fresh and verify the pH at the incubation temperature. |
| Presence of Inhibitors | Ensure all reagents are of high purity. The vehicle solvent (e.g., DMSO) concentration should be kept low (typically ≤ 1%) as it can inhibit UGT activity. |
Quantitative Data Summary
Table 1: Kinetic Parameters for Raloxifene Glucuronidation by Recombinant UGTs and Human Tissue Microsomes
| Enzyme/Tissue Source | Metabolite | Km (µM) | Vmax (nmol/min/mg) | Intrinsic Clearance (CLint, µl/min/mg) | Reference |
| Expressed UGT1A8 | 6-β-glucuronide | 7.9 | 0.61 | 77.2 | [3] |
| 4'-β-glucuronide | 59 | 2.0 | 33.9 | [3] | |
| Human Intestinal Microsomes (HIM) | 6-glucuronide | - | - | 17 | [3] |
| 4'-glucuronide | - | - | 95 | [3] | |
| Human Liver Microsomes (HLM) | 6-glucuronide | 4 | - | - | [10] |
| 4'-glucuronide | - | - | - | ||
| UGT1A8*2 variant | 6-Gluc | Lower Km vs WT | - | Higher Vmax/Km vs WT | [1] |
| 4'-Gluc | Lower Km vs WT | - | Similar Vmax/Km vs WT | [1] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
Standard In Vitro Raloxifene Glucuronidation Assay Protocol
This protocol is a general guideline. Researchers should optimize conditions for their specific experimental setup.
1. Reagents and Solutions:
-
Raloxifene stock solution (in DMSO or methanol)
-
Human liver or intestinal microsomes (store at -80°C)
-
UDP-glucuronic acid (UDPGA) solution (freshly prepared in buffer)
-
Alamethicin stock solution (in ethanol)
-
Tris-HCl buffer (e.g., 0.1 M, pH 7.4) containing MgCl₂ (e.g., 5 mM)
-
Bovine Serum Albumin (BSA) (optional, can reduce non-specific binding)[10]
-
Saccharolactone (optional, a β-glucuronidase inhibitor)[10]
-
Internal Standard (e.g., d4-raloxifene)
-
Termination Solution: Ice-cold acetonitrile
2. Incubation Procedure:
-
On ice, prepare incubation tubes or a 96-well plate.
-
Add the Tris-HCl buffer.
-
Add the microsomal protein (e.g., 0.05 mg/ml).[10]
-
Add alamethicin to the desired final concentration (e.g., 50 µg/mg protein) and pre-incubate on ice for 15 minutes to activate the microsomes.[10]
-
Add raloxifene to achieve the desired final concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for the desired time (e.g., 30-60 minutes). Ensure linearity with respect to time and protein concentration.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 17,000 x g) for 10 minutes to pellet the protein.[11]
-
Transfer the supernatant for analysis.
3. Analytical Method (UPLC-MS/MS):
-
Column: A C18 or PFP column is suitable for separation.[1][12]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile).[1][12]
-
Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of raloxifene and its glucuronide metabolites.[1]
Visualizations
Caption: Raloxifene glucuronidation pathway in liver and intestine.
Caption: Experimental workflow for in vitro raloxifene glucuronidation assay.
References
- 1. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interindividual variability in hepatic drug glucuronidation: Studies into the role of age, sex, enzyme inducers, and genetic polymorphism using the human liver bank as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Milk Thistle Constituents Inhibit Raloxifene Intestinal Glucuronidation: A Potential Clinically Relevant Natural Product–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efflux and uptake transport and gut microbial reactivation of raloxifene glucuronides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Raloxifene 4'-glucuronide standard solubility and preparation
This technical support center provides guidance on the solubility, preparation, and handling of Raloxifene 4'-glucuronide standards for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a major metabolite of Raloxifene, a selective estrogen receptor modulator (SERM). It is formed in the body through a process called glucuronidation, primarily by the UGT1A8 and UGT1A10 enzymes.
Q2: In which solvents is this compound soluble?
A2: this compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), hot methanol (B129727), and water. However, some sources describe its solubility in DMSO and methanol as "slightly soluble," indicating that the concentration that can be achieved may be limited. For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.
Q3: How should I store the this compound standard?
A3: The solid standard should be stored at -20°C for long-term stability, where it can be stable for at least four years. Aqueous solutions of the standard are not recommended for storage for more than one day.
Q4: What is the primary method for preparing a this compound standard?
A4: The most commonly cited methods for preparing this compound are through biological conversion processes. These include enzymatic synthesis using UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A8 and UGT1A10, or microbial bioconversion using Streptomyces species.
Q5: How can I validate the identity and purity of my this compound standard?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the identification and quantification of this compound. A validated LC-MS/MS method can confirm the identity of the compound by its retention time and mass-to-charge ratio (m/z) of its parent and fragment ions, and assess its purity.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₄H₃₅NO₁₀S | |
| Molecular Weight | 649.71 g/mol | |
| CAS Number | 182507-22-8 | |
| Appearance | Solid | |
| Storage Temperature | -20°C | |
| Long-term Stability | ≥ 4 years at -20°C |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | Soluble / Slightly Soluble | |
| DMF | Soluble | |
| Hot Methanol | Soluble | |
| Methanol | Slightly Soluble | |
| Water | Soluble |
Note: The qualitative nature of the available solubility data suggests that experimental determination of solubility in the desired solvent system is recommended.
Experimental Protocols
Protocol 1: General Procedure for Preparation of a this compound Stock Solution
-
Bring the Standard to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation from forming on the compound.
-
Weigh the Standard: Accurately weigh the desired amount of the solid standard using an analytical balance.
-
Initial Dissolution in Organic Solvent: Add a small volume of DMSO to the solid to dissolve it completely. Gentle vortexing or sonication can be used to aid dissolution.
-
Dilution to Final Concentration: Once fully dissolved, dilute the solution to the desired final concentration with the appropriate solvent (e.g., cell culture medium, buffer, or mobile phase for analytical experiments). For aqueous solutions, it is recommended to dilute the initial DMSO stock with the aqueous buffer.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed vial at -20°C for short-term use. For aqueous solutions, fresh preparation is recommended.
Protocol 2: Generalized Enzymatic Synthesis of this compound
This protocol is a generalized procedure based on the use of UGT enzymes and should be optimized for specific laboratory conditions.
-
Reaction Components:
-
Raloxifene (substrate)
-
UDP-glucuronic acid (UDPGA) (cofactor)
-
Recombinant human UGT1A8 or UGT1A10 enzyme
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, UGT enzyme, and Raloxifene (dissolved in a small amount of organic solvent like DMSO).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA.
-
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-2 hours). The optimal time should be determined experimentally.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.
-
Purification:
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant containing the this compound.
-
Further purification can be achieved using techniques like solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC).
-
-
Verification: Confirm the identity and purity of the synthesized this compound using LC-MS/MS analysis.
Mandatory Visualizations
Caption: Experimental workflow for the preparation and synthesis of this compound standard.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Standard does not dissolve completely. | - Insufficient solvent volume.- Inappropriate solvent.- Low temperature. | - Increase the solvent volume.- Try a different recommended solvent (e.g., DMF, hot methanol).- Gently warm the solution or use sonication. |
| Precipitation observed after diluting DMSO stock in aqueous buffer. | The final concentration of DMSO is too low to maintain solubility, or the concentration of the standard is too high. | - Increase the final percentage of DMSO in the aqueous solution.- Prepare a more dilute stock solution. |
| Low yield in enzymatic synthesis. | - Inactive enzyme or cofactor.- Suboptimal reaction conditions (pH, temperature, time).- Substrate inhibition. | - Check the activity of the UGT enzyme and the quality of UDPGA.- Optimize reaction pH, temperature, and incubation time.- Perform a substrate titration to determine the optimal concentration. |
| Impure product after synthesis. | Incomplete reaction or inefficient purification. | - Increase the incubation time or enzyme concentration.- Optimize the purification protocol (e.g., different SPE cartridge, or HPLC gradient). |
| Inconsistent results in analytical measurements. | - Standard degradation.- Improper sample preparation.- Instrument variability. | - Prepare fresh dilutions of the standard for each experiment.- Ensure accurate pipetting and consistent sample handling.- Calibrate and maintain the analytical instrument according to the manufacturer's instructions. |
Addressing limited substrate solubility in Raloxifene kinetic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the limited solubility of Raloxifene (B1678788) in kinetic studies.
Frequently Asked Questions (FAQs)
Q1: Why is the solubility of Raloxifene a concern in kinetic studies?
A1: Raloxifene is practically insoluble in water, with a reported aqueous solubility of less than 1 µg/mL.[1] This poor solubility poses a significant challenge in in vitro kinetic assays for several reasons:
-
Inaccurate Kinetic Parameters: If the substrate is not fully dissolved, the actual concentration in solution will be lower than the intended concentration, leading to an underestimation of kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax).
-
Precipitation During Assay: Changes in assay conditions (e.g., temperature, pH, addition of other reagents) can cause the compound to precipitate out of solution, leading to non-linear reaction rates and unreliable data.
-
Light Scattering: Undissolved particles can interfere with spectrophotometric or fluorometric measurements by causing light scattering, which can be misinterpreted as a change in absorbance or fluorescence.
Q2: What are the common strategies to improve Raloxifene solubility for in vitro assays?
A2: Several approaches can be employed to enhance the solubility of Raloxifene for experimental purposes. These include the use of organic co-solvents, cyclodextrins, and specialized formulation techniques.
-
Organic Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of poorly soluble compounds. However, high concentrations of DMSO can inhibit enzyme activity. It is crucial to determine the maximum tolerable concentration of the co-solvent for your specific enzyme system.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like Raloxifene, thereby increasing their aqueous solubility.[2][3] Both β-cyclodextrin (β-CD) and modified versions like sulphobutylether-β-cyclodextrin (SBECD) have been shown to significantly improve Raloxifene's solubility.[2][3]
-
pH Modification: The solubility of Raloxifene is pH-dependent. Utilizing buffers at an optimal pH can improve its solubility. For instance, tartaric and azelaic acids have been shown to significantly increase Raloxifene's solubility.[1]
-
Nanoemulsions: For some applications, formulating Raloxifene into a nanoemulsion can enhance its solubility and stability in aqueous environments.[4]
Q3: How do I determine the maximum concentration of a co-solvent that is compatible with my enzyme?
A3: It is essential to perform a solvent tolerance assay to determine the highest concentration of the co-solvent (e.g., DMSO) that does not significantly affect the enzyme's activity.
Experimental Protocol: Solvent Tolerance Assay
-
Prepare a series of dilutions of your co-solvent in the assay buffer. For example, if using DMSO, you might prepare final concentrations ranging from 0.1% to 10% (v/v).
-
Set up your standard enzyme reaction in each of the solvent concentrations, including a control with no co-solvent.
-
Initiate the reaction by adding the enzyme and monitor the reaction rate.
-
Plot the relative enzyme activity (as a percentage of the no-solvent control) against the co-solvent concentration.
-
Determine the highest concentration of the co-solvent that results in a minimal loss of enzyme activity (e.g., less than 5-10%). This will be your maximum working concentration for the co-solvent in your kinetic experiments.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation observed in the stock solution. | The concentration of Raloxifene exceeds its solubility in the chosen solvent. | * Gently warm the solution. * Try a different solvent or a mixture of solvents. * Prepare a more dilute stock solution. |
| Precipitation occurs when adding the stock solution to the aqueous assay buffer. | The final concentration of the organic co-solvent is not sufficient to keep Raloxifene dissolved in the aqueous buffer. | * Increase the final concentration of the co-solvent, ensuring it remains below the maximum tolerated level for the enzyme. * Investigate the use of solubility enhancers like cyclodextrins in your assay buffer.[3] * Decrease the final concentration of Raloxifene in the assay. |
| Non-linear reaction progress curves. | Substrate precipitation is occurring during the reaction, leading to a decrease in the effective substrate concentration over time. | * Visually inspect the reaction wells for any signs of precipitation. * Re-evaluate the solubility of Raloxifene under the exact assay conditions (pH, temperature, ionic strength). * Consider using a solubility enhancer like SBECD.[3] |
| Inconsistent kinetic data between experiments. | Variability in the preparation of the Raloxifene stock solution or incomplete dissolution. | * Ensure the stock solution is fully dissolved before each use. Sonication can aid in dissolution. * Prepare fresh stock solutions regularly. * Validate the concentration of your stock solution spectrophotometrically if possible. |
Quantitative Data
Table 1: Reported Solubility of Raloxifene in Different Media
| Medium | Solubility | Reference |
| Water | < 1 µg/mL | [1] |
| Water | ~24.0 µg/mL | [5] |
| Distilled Water | 0.25 mg/L | [3] |
Table 2: Enhancement of Raloxifene Solubility with Different Excipients
| Excipient | Fold Increase in Solubility | Reference |
| Tartaric Acid | Up to 800-fold | [1] |
| Azelaic Acid | Up to 800-fold | [1] |
| Cyclodextrins (general) | 8-fold | [1] |
| β-cyclodextrin (β-CD) | 9-fold (co-precipitation method) | [5] |
| Sulphobutylether-β-cyclodextrin (SBECD) | Significant increase (formation of 1:1 complex) | [3][6] |
Experimental Protocols
Protocol 1: Preparation of Raloxifene Stock Solution with a Co-solvent
-
Weigh the required amount of Raloxifene hydrochloride in a microcentrifuge tube.
-
Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the Raloxifene is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Phase Solubility Study with Cyclodextrins
This protocol is adapted from studies on enhancing Raloxifene solubility with cyclodextrins.[2][3][5]
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (B1172386) (e.g., β-CD or SBECD) in the desired assay buffer.
-
Add an excess amount of Raloxifene to each cyclodextrin solution in separate vials.
-
Shake the vials at a constant temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the solutions to remove the undissolved Raloxifene.
-
Determine the concentration of dissolved Raloxifene in the supernatant or filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Plot the concentration of dissolved Raloxifene against the concentration of the cyclodextrin. The type of curve obtained (e.g., AL-type) can indicate the stoichiometry of the inclusion complex.[2][5]
Visualizations
Caption: Workflow for conducting kinetic studies with poorly soluble Raloxifene.
Caption: Logical diagram for troubleshooting Raloxifene solubility issues in kinetic assays.
References
- 1. Formulation, in silico, in vitro characterization, cytotoxicity and cellular uptake of cyclodextrin complexes and ion pairing/salt formation with functional excipients (azelaic acid, tartaric acid, and arginine) with raloxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissolution Enhancement of Raloxifene Using Water Soluble Carrier by Solid Dispersion Technique [wisdomlib.org]
- 3. Enhanced Solubility and Dissolution Rate of Raloxifene using Cycloencapsulation Technique - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. 47.94.85.12:8889 [47.94.85.12:8889]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Raloxifene vs. Raloxifene 4'-Glucuronide: A Comparative Analysis of Estrogen Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the estrogen receptor (ER) binding affinities of the selective estrogen receptor modulator (SERM), raloxifene (B1678788), and its primary metabolite, raloxifene 4'-glucuronide. Understanding the relative binding potencies of a parent drug and its metabolites is crucial for elucidating its overall pharmacological profile, including efficacy and potential off-target effects. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the comparative interaction with the estrogen receptor.
Quantitative Data Summary
The binding affinity of a compound to its target receptor is a critical determinant of its biological activity. In the case of raloxifene and its glucuronidated metabolite, a significant difference in their ability to bind to the estrogen receptor has been observed. The following table summarizes the available quantitative data on their respective binding affinities.
| Compound | Parameter | Value | Receptor Subtype(s) |
| Raloxifene | IC50 (inferred) | ~3.7 µM | Estrogen Receptor (unspecified) |
| This compound | IC50 | 370 µM | Estrogen Receptor (unspecified) |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
It is important to note that intact raloxifene exhibits a significantly higher affinity for the estrogen receptor, approximately 100-fold greater than its 4'-glucuronide metabolite[1]. Raloxifene itself is known to bind with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ)[2][3].
Experimental Protocols
The determination of estrogen receptor binding affinity is typically conducted through competitive binding assays. A common and well-established method is the radioligand binding assay.
Radioligand Binding Assay for Estrogen Receptor
Objective: To determine the concentration of a test compound (e.g., raloxifene or this compound) that displaces 50% of a radiolabeled ligand from the estrogen receptor (IC50).
Materials:
-
Receptor Source: Purified recombinant human ERα or ERβ, or tissue homogenates known to express the estrogen receptor (e.g., uterine or breast cancer cell lysates).
-
Radioligand: A high-affinity radiolabeled estrogen, typically [³H]-estradiol.
-
Test Compounds: Raloxifene and this compound of known concentrations.
-
Assay Buffer: Tris-HCl buffer containing additives to minimize non-specific binding and maintain protein stability.
-
Scintillation Fluid and Counter: For detection of radioactivity.
Procedure:
-
Incubation: A fixed concentration of the estrogen receptor preparation and the radioligand ([³H]-estradiol) are incubated in the assay buffer.
-
Competition: A range of concentrations of the unlabeled test compound (raloxifene or its metabolite) is added to the incubation mixture. A control group with no test compound is included to determine maximum binding, and another set with a large excess of unlabeled estradiol (B170435) is used to determine non-specific binding.
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.
-
Separation: Receptor-bound radioligand is separated from the unbound radioligand. This is often achieved by rapid filtration through glass fiber filters, which retain the larger receptor-ligand complexes.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data, and the IC50 value is determined as the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Signaling Pathway Overview
Raloxifene's mechanism of action is complex, involving tissue-selective estrogenic and anti-estrogenic effects[4][5][6]. This dual activity is a hallmark of SERMs. When raloxifene binds to the estrogen receptor, it induces a conformational change in the receptor protein[6]. This altered conformation influences the receptor's interaction with co-activator and co-repressor proteins, leading to differential gene expression in a tissue-specific manner.
-
In Bone: Raloxifene acts as an estrogen agonist, mimicking the bone-protective effects of estrogen and reducing bone resorption[4][6].
-
In Breast and Uterine Tissue: Raloxifene acts as an estrogen antagonist, blocking the proliferative effects of estrogen[4][6].
The significantly lower binding affinity of this compound suggests that it is a much less active metabolite in terms of direct estrogen receptor modulation. Glucuronidation is a common metabolic pathway that often leads to the inactivation and enhanced excretion of drugs. The substantial decrease in ER binding affinity for the glucuronide form supports the view that this metabolic step is a key determinant in the clearance and termination of raloxifene's direct pharmacological activity at the estrogen receptor.
Caption: Comparative binding of Raloxifene and its metabolite to the Estrogen Receptor.
Conclusion
The available data clearly indicate that raloxifene is a high-affinity ligand for the estrogen receptor, while its major metabolite, this compound, exhibits a substantially reduced binding affinity. This marked difference underscores the importance of the parent molecule in mediating the therapeutic effects of the drug. For researchers in drug development, this highlights the critical role of metabolic profiling in understanding the overall activity and disposition of a pharmaceutical compound. The glucuronidation of raloxifene appears to be a significant deactivation step, leading to a metabolite with minimal direct interaction with the primary pharmacological target.
References
- 1. Milk Thistle Constituents Inhibit Raloxifene Intestinal Glucuronidation: A Potential Clinically Relevant Natural Product–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptional activities of estrogen receptor alpha and beta in yeast properties of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
Raloxifene's Potency Dramatically Diminished by Glucuronidation, In Vitro Studies Reveal
A comprehensive comparison of raloxifene (B1678788) and its primary glucuronide metabolites demonstrates a significant reduction in biological activity following metabolic conversion. Experimental data from estrogen receptor binding and cell proliferation assays consistently show that raloxifene-6-glucuronide and raloxifene-4'-glucuronide are substantially less potent than the parent compound in their ability to interact with estrogen receptors and inhibit the growth of estrogen-sensitive breast cancer cells.
Raloxifene, a selective estrogen receptor modulator (SERM), is widely used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[1] Its therapeutic effects are primarily mediated through its interaction with estrogen receptors (ERs), acting as an agonist in some tissues (e.g., bone) and an antagonist in others (e.g., breast and uterus).[1] However, raloxifene undergoes extensive first-pass metabolism, with over 98% of an oral dose being converted into its glucuronide conjugates, mainly raloxifene-6-glucuronide (Ral-6-Gluc) and raloxifene-4'-glucuronide (Ral-4'-Gluc).[2] Understanding the comparative potency of these metabolites is crucial for elucidating the overall pharmacological profile of raloxifene.
Estrogen Receptor Binding Affinity: A Sharp Decline Post-Metabolism
Competitive binding assays are pivotal in determining the affinity of a compound for a specific receptor. In the case of raloxifene and its metabolites, these assays measure their ability to displace a radiolabeled estrogen, typically [³H]-estradiol, from the estrogen receptor. The half-maximal inhibitory concentration (IC50), which represents the concentration of the competitor required to displace 50% of the radiolabeled ligand, is a key indicator of binding affinity—a lower IC50 value signifies a higher affinity.
Studies utilizing cytosolic fractions of MCF-7 human breast cancer cells, which are rich in estrogen receptors, have revealed a stark difference in the binding affinities of raloxifene and its glucuronide metabolites. One study reported the IC50 for raloxifene to be approximately 0.4 nM.[1] In stark contrast, the IC50 values for its metabolites, raloxifene-4'-glucuronide and raloxifene-6-glucuronide, were found to be 37 nM and 290 nM, respectively.[1] Another source reports even higher IC50 values of 290 µM and 370 µM for raloxifene-6-glucuronide and raloxifene-4'-glucuronide, respectively.[3][4] While the exact values differ between studies, they consistently demonstrate that the glucuronide metabolites have a dramatically lower affinity for the estrogen receptor, being approximately 93 to over 700 times less potent in binding than the parent raloxifene.
Table 1: Comparative Estrogen Receptor Binding Affinity of Raloxifene and its Glucuronide Metabolites
| Compound | IC50 (nM) | Fold-Decrease in Affinity vs. Raloxifene |
| Raloxifene | 0.4 ± 0.35[1] | - |
| Raloxifene-4'-glucuronide | 37 ± 19[1] | ~93 |
| Raloxifene-6-glucuronide | 290 ± 80[1] | ~725 |
Note: Data presented as mean ± standard deviation where available. The fold-decrease is calculated based on the mean IC50 values.
Anti-Proliferative Activity in Breast Cancer Cells: Metabolites Show Greatly Reduced Efficacy
The anti-estrogenic effect of raloxifene in breast tissue is a cornerstone of its use in cancer risk reduction. This activity is often assessed in vitro using estrogen-responsive breast cancer cell lines, such as MCF-7. The ability of a compound to inhibit the proliferation of these cells is a key measure of its anti-estrogenic potency.
Consistent with their reduced receptor binding affinity, the glucuronide metabolites of raloxifene are significantly less effective at inhibiting the proliferation of MCF-7 cells. Research has shown that these glucuronide conjugates are more than two orders of magnitude less potent at inhibiting cell proliferation than raloxifene itself.[5] This indicates that the metabolic process of glucuronidation effectively deactivates the potent anti-proliferative capacity of raloxifene in this in vitro model.
Experimental Methodologies
A clear understanding of the experimental protocols is essential for interpreting the presented data. The following sections detail the methodologies for the key assays used to compare the potency of raloxifene and its glucuronide metabolites.
Estrogen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to estrogen receptors.
-
Preparation of Receptor Source: Cytosolic fractions containing estrogen receptors are prepared from MCF-7 human breast cancer cells.
-
Incubation: A constant concentration of [³H]-17β-estradiol is incubated with the receptor preparation in the presence of varying concentrations of the competitor compound (raloxifene or its glucuronide metabolites).
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the unbound radioligand, often using methods like hydroxylapatite or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [³H]-17β-estradiol is determined and expressed as the IC50 value.
MCF-7 Cell Proliferation Assay
This assay measures the effect of a compound on the growth of estrogen-receptor-positive breast cancer cells.
-
Cell Culture: MCF-7 cells are cultured in a suitable medium, typically one that is stripped of endogenous estrogens to establish a baseline.
-
Treatment: The cells are then treated with various concentrations of the test compounds (raloxifene or its glucuronide metabolites) in the presence of a controlled amount of estradiol (B170435) to stimulate proliferation.
-
Incubation: The cells are incubated for a period of several days to allow for cell division.
-
Assessment of Proliferation: Cell proliferation can be quantified using various methods, such as direct cell counting, or more commonly, using colorimetric assays like the MTT or SRB assays, which measure metabolic activity or total cellular protein, respectively, as an indicator of cell number.
-
Data Analysis: The concentration of the test compound that inhibits cell proliferation by 50% is calculated as the IC50 value.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Methods for the Quantification of Raloxifene and its Metabolites
A detailed guide for researchers in drug development on the cross-validation of analytical techniques for the selective estrogen receptor modulator, Raloxifene (B1678788), and its metabolic derivatives.
In the landscape of pharmaceutical analysis, the robust and accurate quantification of drug compounds and their metabolites is paramount for successful drug development. This guide provides a comprehensive cross-validation of commonly employed analytical methods for Raloxifene, a selective estrogen receptor modulator (SERM), and its primary metabolites. By presenting comparative data and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate analytical strategy for their specific research needs.
Comparative Analysis of Analytical Methods
The quantification of Raloxifene and its metabolites, such as Raloxifene-6-glucuronide, Raloxifene-4'-glucuronide, and Raloxifene-6-sulfate, is routinely performed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) are among the most prevalent methods. Each of these techniques offers distinct advantages in terms of sensitivity, selectivity, and throughput.
The following tables summarize the key performance characteristics of these methods based on published validation data.
| Method | Analyte | Linearity Range | Accuracy (%) | Precision (%RSD) | LOD | LOQ |
| HPLC-UV | Raloxifene | 10-50 µg/mL | >99% | <1% | 0.03 µg/mL | 0.10 µg/mL |
| Raloxifene | 25-1000 ng/mL[1] | 98.21-102.70%[1] | <10% (intra-day), <15% (inter-day)[1] | - | 25 ng/mL[1] | |
| Raloxifene | 0.5-10 mg/L[2] | 93.1-100.3%[2] | ≤2.38% (intra-day), ≤7.93% (inter-day)[2] | - | 0.610 mg/L[2] | |
| LC-MS/MS | Raloxifene | 0.5-100 ng/mL[3] | <5% (inaccuracy)[3] | 2.18-5.37%[3] | - | 0.5 ng/mL[3] |
| UPLC-MS/MS | Raloxifene | 0.195–200 nM[4] | 85–115%[4] | <15%[4] | - | 0.195 nM[4] |
| Raloxifene-6-glucuronide | 1.95–1000 nM[4] | 85–115%[4] | <15%[4] | - | 1.95 nM[4] | |
| Raloxifene-4'-glucuronide | 1.95–1000 nM[4] | 85–115%[4] | <15%[4] | - | 1.95 nM[4] | |
| Raloxifene-6-sulfate | 0.195–100 nM[4] | 85–115%[4] | <15%[4] | - | 0.195 nM[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are summaries of the experimental protocols for the compared techniques.
HPLC-UV Method for Raloxifene
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Symmetry C18, 4.6 x 150mm, 5 µm, XTerra analytical column.
-
Mobile Phase: A mixture of buffer and acetonitrile (B52724) (60:40 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detection at 287 nm.
-
Sample Preparation: For linearity studies, stock solutions of Raloxifene hydrochloride are diluted with the mobile phase to achieve concentrations ranging from 10 to 50 µg/ml.
LC-MS/MS Method for Raloxifene in Urine
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Sample Preparation: Urine samples undergo hydrolysis with β-glucuronidase.[3]
-
Linearity: Achieved over a concentration range of 0.5 to 100 ng/mL.[3]
-
Quantification: The lower limit of quantification (LLOQ) is 0.5 ng/mL.[3]
-
Performance: The method demonstrates good reproducibility with a short analytical time of under 5 minutes.[3]
UPLC-MS/MS Method for Raloxifene and its Metabolites in Plasma
-
Instrumentation: An ultra-high-performance liquid chromatography system coupled to a mass spectrometer.
-
Column: Waters BEH C18 column.[4]
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.[4]
-
Sample Preparation: A one-step protein precipitation using a mixture of solvents is applied to plasma samples.[4]
-
Validation: The method was validated according to FDA guidance.[4]
Visualizing the Cross-Validation Workflow and Signaling Pathway
To further aid in the understanding of the analytical process and the pharmacological context of Raloxifene, the following diagrams have been generated.
Caption: Workflow for Cross-Validation of Analytical Methods.
Caption: Simplified Signaling Pathway of Raloxifene.
Conclusion
The choice of an analytical method for Raloxifene and its metabolites is contingent on the specific requirements of the study. For routine analysis of the parent drug at higher concentrations, HPLC-UV offers a cost-effective and reliable option. However, when high sensitivity and the simultaneous quantification of multiple metabolites in complex biological matrices are necessary, LC-MS/MS or UPLC-MS/MS are the methods of choice. The UPLC-MS/MS method, in particular, provides excellent sensitivity and specificity for a comprehensive pharmacokinetic profiling of Raloxifene and its major metabolites. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their analytical needs in the development and study of Raloxifene.
References
Raloxifene Glucuronidation: A Comparative Analysis of UGT1A8 and UGT1A10 Activity
For researchers, scientists, and professionals in drug development, understanding the metabolic pathways of therapeutic compounds is critical. This guide provides a detailed comparison of the enzymatic activity of two key extrahepatic UDP-glucuronosyltransferases, UGT1A8 and UGT1A10, on the glucuronidation of raloxifene (B1678788), a selective estrogen receptor modulator.
Raloxifene undergoes extensive first-pass metabolism, primarily through glucuronidation, which significantly impacts its bioavailability. The two main metabolites are raloxifene-6-glucuronide (ral-6-Gluc) and raloxifene-4'-glucuronide (ral-4'-Gluc).[1][2][3][4][5] While several UGT enzymes can metabolize raloxifene, the extrahepatic UGT1A8 and UGT1A10, predominantly expressed in the intestine, play a crucial role in its presystemic clearance.[6][7]
Comparative Enzyme Kinetics
The kinetic parameters for the glucuronidation of raloxifene by UGT1A8 and UGT1A10 have been characterized in multiple studies. UGT1A8 is capable of forming both ral-6-Gluc and ral-4'-Gluc, whereas UGT1A10 exhibits high specificity, catalyzing only the formation of ral-4'-Gluc.[1][6][8][9]
A summary of the kinetic data from in vitro studies using homogenates from HEK293 UGT-overexpressing cell lines is presented below.[1]
| UGT Isoform | Metabolite Formed | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (μL/min/mg) |
| UGT1A8 | Raloxifene-6-glucuronide | 0.3 ± 0.1 | 11.2 ± 0.6 | 37.3 |
| Raloxifene-4'-glucuronide | 0.8 ± 0.2 | 21.4 ± 1.6 | 26.8 | |
| UGT1A10 | Raloxifene-4'-glucuronide | 0.2 ± 0.1 | 17.1 ± 1.0 | 85.5 |
Data from a study by Ebner et al., as cited in a comprehensive characterization of raloxifene glucuronidation. It is important to note that kinetic parameters can vary between studies due to different experimental conditions.
Based on intrinsic clearance values (Vmax/Km), UGT1A8 demonstrates the highest activity for the formation of ral-6-Gluc.[1] Conversely, UGT1A10 shows the highest overall activity for the formation of ral-4'-Gluc, exhibiting a very low Km value which indicates a high affinity for raloxifene.[1]
Experimental Protocols
The determination of these kinetic parameters involves a series of well-defined experimental procedures.
Enzyme Source
The data presented here were generated using homogenates from human embryonic kidney (HEK293) cells that were engineered to overexpress specific UGT1A8 or UGT1A10 enzymes.[1][2][3][4][5] This allows for the study of individual enzyme activity without interference from other UGTs.
Glucuronidation Assay
-
Incubation: The reaction mixture typically contains the UGT-overexpressing cell homogenates, raloxifene at various concentrations, and the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) in a buffered solution (e.g., Tris-HCl).
-
Reaction Conditions: Incubations are generally carried out at 37°C to mimic physiological temperature. The reaction is initiated by the addition of UDPGA and stopped after a specific time by adding a quenching solution, such as ice-cold methanol.
-
Analyte Detection: The formation of raloxifene glucuronides is quantified using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). This sensitive analytical technique allows for the separation and specific detection of the parent drug and its metabolites.
Kinetic Analysis
The rates of glucuronide formation at different raloxifene concentrations are fitted to the Michaelis-Menten equation to determine the kinetic parameters, Km (the substrate concentration at half of the maximum velocity) and Vmax (the maximum reaction velocity). The intrinsic clearance is then calculated as the ratio of Vmax to Km.
Visualizing the Metabolic Pathway and Experimental Workflow
To further clarify the processes described, the following diagrams illustrate the metabolic pathway of raloxifene and the general experimental workflow for assessing UGT activity.
References
- 1. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of raloxifene glucuronidation: potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Characterization of Raloxifene Glucuronidation: Potential Role of UGT1A8 Genotype on Raloxifene Metabolism<i>In Vivo</i> [ouci.dntb.gov.ua]
- 5. Research Portal [rex.libraries.wsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Intestinal glucuronidation metabolism may have a greater impact on oral bioavailability than hepatic glucuronidation metabolism in humans: a study with raloxifene, substrate for UGT1A1, 1A8, 1A9, and 1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Raloxifene Metabolism: Bridging In Vitro and In Vivo Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo metabolism of Raloxifene (B1678788), a second-generation selective estrogen receptor modulator (SERM). Understanding the correlation between in vitro experimental data and in vivo outcomes is crucial for predicting drug efficacy, safety, and potential drug-drug interactions. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic pathways and experimental workflows to support further research and development in this area.
Executive Summary
Raloxifene undergoes extensive first-pass metabolism, primarily through glucuronidation, leading to low oral bioavailability of approximately 2%.[1][2][3] The main metabolites are Raloxifene-6-β-glucuronide (Ral-6-G) and Raloxifene-4'-β-glucuronide (Ral-4'-G).[1][4][5] In vitro studies using human liver microsomes (HLM) and intestinal microsomes (HIM) have been instrumental in identifying the key UDP-glucuronosyltransferase (UGT) enzymes responsible for this metabolism, including UGT1A1, UGT1A8, UGT1A9, and UGT1A10.[1][4][6] A strong correlation exists between in vitro findings and in vivo observations, with both highlighting the critical role of intestinal metabolism in the presystemic clearance of Raloxifene.[4][7][8] However, species differences in metabolic profiles have been noted, underscoring the importance of using human-derived in vitro systems for the most accurate predictions.[6][8][9]
Data Presentation: In Vitro vs. In Vivo Comparison
The following tables summarize quantitative data from various studies to facilitate a direct comparison between in vitro and in vivo findings on Raloxifene metabolism.
Table 1: Kinetic Parameters of Raloxifene Glucuronidation in Human In Vitro Systems
| In Vitro System | Metabolite | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint) (μL/min/mg) | Reference |
| Expressed UGT1A8 | Ral-6-G | 7.9 | 0.61 | 77.2 | [4] |
| Ral-4'-G | 59 | 2.0 | 33.9 | [4] | |
| Human Liver Microsomes (HLM) | Ral-6-G | - | - | Significantly lower than intestinal microsomes | [4] |
| Ral-4'-G | - | - | - | [4] | |
| Human Intestinal Microsomes (HIM) | Ral-6-G | - | - | 17 | [4] |
| Ral-4'-G | - | - | 95 | [4] |
Note: Kinetic parameters for HLM were not always quantifiable due to complex kinetics or substrate inhibition.[4][7]
Table 2: Raloxifene and its Metabolites in Human Plasma (In Vivo)
| Compound | Percentage of Total Plasma Profile (30 mg/day dose) | Percentage of Total Plasma Profile (60 mg/day dose) | Plasma Ral-4'-G to Ral-6-G Ratio | Reference |
| Unchanged Raloxifene | 0.98% | 0.88% | - | [1] |
| Ral-6-G | ~24.7% | ~24.8% | ~3-4:1 | [1] |
| Ral-4'-G | ~74.3% | ~74.3% | [1] |
Note: In vivo, Raloxifene glucuronides constitute approximately 99% of the circulating dose.[1]
Mandatory Visualizations
Metabolic Pathway of Raloxifene
References
- 1. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Age-and Region-Dependent Disposition of Raloxifene in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Raloxifene glucuronidation in human intestine, kidney, and liver microsomes and in human liver microsomes genotyped for the UGT1A1*28 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Pharmacokinetics of Raloxifene and Its Interaction with Apigenin in Rat - PMC [pmc.ncbi.nlm.nih.gov]
Raloxifene Glucuronidation: A Comparative Analysis of 4'- and 6-Glucuronide Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene (B1678788), a selective estrogen receptor modulator (SERM), is a critical therapeutic agent for the prevention and treatment of osteoporosis in postmenopausal women.[1][2][3] Its clinical efficacy is significantly influenced by its pharmacokinetic profile, which is dominated by extensive first-pass metabolism.[1][2] The primary metabolic pathway for raloxifene is glucuronidation, leading to the formation of two major metabolites: Raloxifene-4'-glucuronide and Raloxifene-6-glucuronide.[4][5][6][7] Understanding the differential formation rates of these two metabolites is paramount for predicting drug disposition, inter-individual variability, and potential drug-drug interactions. This guide provides a comprehensive comparison of the formation kinetics of Raloxifene-4'-glucuronide and Raloxifene-6-glucuronide, supported by experimental data.
Comparative Glucuronidation Kinetics
The formation of Raloxifene-4'-glucuronide and Raloxifene-6-glucuronide is catalyzed by various UDP-glucuronosyltransferase (UGT) enzymes, with distinct tissue-specific activities. The intestine plays a more significant role than the liver in the presystemic clearance of raloxifene, largely due to the high activity of specific UGTs in the jejunum.[4][8]
Key UGT Enzymes Involved:
-
UGT1A1: Primarily expressed in the liver, it is the most active hepatic UGT for the formation of Raloxifene-6-glucuronide.[4][6][9]
-
UGT1A8: An extrahepatic enzyme found in the intestine, it exhibits high activity for the formation of both Raloxifene-6-glucuronide and Raloxifene-4'-glucuronide.[4][6][9]
-
UGT1A9: Present in both the liver and intestine, it contributes to the formation of both glucuronides.[6][7][9]
-
UGT1A10: An extrahepatic enzyme, it is a primary contributor to the formation of Raloxifene-4'-glucuronide in the human jejunum.[4][6]
The following table summarizes the kinetic parameters for the formation of the two major raloxifene glucuronides in different in vitro systems.
Quantitative Data Summary
| Metabolite | System | Km (μM) | Vmax (nmol/min/mg) | Intrinsic Clearance (CLint, Vmax/Km) (μl/min/mg) | Reference |
| Raloxifene-6-glucuronide | Human Liver Microsomes | - | - | - | [4] |
| Human Intestinal Microsomes | - | - | 17 | [4] | |
| Expressed UGT1A8 | 7.9 | 0.61 | 77.2 | [4] | |
| Raloxifene-4'-glucuronide | Human Liver Microsomes | - | - | - | [4] |
| Human Intestinal Microsomes | - | - | 95 | [4] | |
| Expressed UGT1A8 | 59 | 2.0 | 33.9 | [4] |
Note: Kinetic parameters for raloxifene glucuronidation by expressed UGT1A1 could not be determined due to limited substrate solubility in the cited study.[4]
Experimental Protocols
The following methodologies are based on commonly employed in vitro techniques for studying drug metabolism and enzyme kinetics.
In Vitro Glucuronidation Assay using Human Liver and Intestinal Microsomes
Objective: To determine the kinetic parameters (Km and Vmax) for the formation of Raloxifene-4'-glucuronide and Raloxifene-6-glucuronide in human liver and intestinal microsomes.
Materials:
-
Human liver microsomes (pooled)
-
Human intestinal microsomes (pooled from jejunum)
-
Raloxifene hydrochloride
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile
-
Trifluoroacetic acid
-
Reference standards for Raloxifene, Raloxifene-4'-glucuronide, and Raloxifene-6-glucuronide
Procedure:
-
Microsome Pre-incubation: Human liver or intestinal microsomes are pre-incubated with alamethicin (a pore-forming agent to overcome latency) in potassium phosphate buffer (pH 7.4) on ice for 15 minutes.
-
Incubation Mixture Preparation: A typical incubation mixture contains microsomes, raloxifene (at varying concentrations), and MgCl2 in potassium phosphate buffer.
-
Reaction Initiation: The reaction is initiated by the addition of UDPGA.
-
Incubation: The mixture is incubated at 37°C in a shaking water bath. The incubation time is optimized to ensure linear reaction velocity.
-
Reaction Termination: The reaction is terminated by adding an equal volume of cold acetonitrile.
-
Sample Processing: The terminated reaction mixtures are centrifuged to precipitate proteins. The supernatant is collected for analysis.
-
LC-MS/MS Analysis: The formation of Raloxifene-4'-glucuronide and Raloxifene-6-glucuronide is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The initial rates of metabolite formation at each substrate concentration are determined. Kinetic parameters (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. Intrinsic clearance is calculated as the ratio of Vmax to Km.
Glucuronidation Assay using Recombinant Human UGT Enzymes
Objective: To identify the specific UGT isoforms responsible for raloxifene glucuronidation and to determine their individual kinetic parameters.
Materials:
-
Recombinant human UGT enzymes (e.g., UGT1A1, UGT1A8, UGT1A9, UGT1A10) expressed in a suitable system (e.g., HEK293 cells)
-
Same reagents as in the microsome assay.
Procedure:
-
Enzyme Preparation: Homogenates or microsomes from cells overexpressing individual UGT isoforms are used as the enzyme source.
-
Incubation and Analysis: The incubation and analytical procedures are similar to those described for the human liver and intestinal microsome assay. The protein concentration of the recombinant enzyme preparation is used for normalization.
-
Data Analysis: Kinetic parameters are determined for each UGT isoform to assess their relative contribution to the formation of each glucuronide.
Metabolic Pathway Visualization
The following diagram illustrates the primary metabolic pathway of raloxifene to its two main glucuronide metabolites.
Caption: Metabolic pathway of Raloxifene to its glucuronide conjugates.
Conclusion
The formation of Raloxifene-4'-glucuronide and Raloxifene-6-glucuronide is a complex process involving multiple UGT enzymes with distinct tissue-specific expression and kinetic profiles. The available data indicates that intestinal metabolism, particularly by UGT1A8 and UGT1A10, is a major determinant of raloxifene's low oral bioavailability.[4][8] Specifically, the intrinsic clearance for the formation of Raloxifene-4'-glucuronide in intestinal microsomes is significantly higher than that for Raloxifene-6-glucuronide, suggesting a more rapid formation of the 4'-isomer in the gut.[4] In the liver, UGT1A1 is a key enzyme in the formation of Raloxifene-6-glucuronide.[4] These differences in formation rates and the enzymes involved have important implications for predicting drug-drug interactions and understanding the variability in patient response to raloxifene therapy. Further research, particularly in vivo studies, is warranted to fully elucidate the clinical significance of these differential metabolic pathways.
References
- 1. Raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Raloxifene - Wikipedia [en.wikipedia.org]
- 3. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intestinal glucuronidation metabolism may have a greater impact on oral bioavailability than hepatic glucuronidation metabolism in humans: a study with raloxifene, substrate for UGT1A1, 1A8, 1A9, and 1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of Raloxifene and Its Glucuronide Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the selective estrogen receptor modulator (SERM), raloxifene (B1678788), and its primary metabolites, raloxifene-4'-glucuronide (Ral-4'-G) and raloxifene-6-glucuronide (Ral-6-G). The information herein, supported by experimental data, is intended to serve as a valuable resource for professionals in the fields of pharmacology and drug development.
Raloxifene is a second-generation SERM utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk postmenopausal women.[1][2] Following oral administration, raloxifene undergoes extensive first-pass metabolism, primarily through glucuronidation, resulting in low absolute bioavailability of the parent drug, estimated at only 2%.[3][4] The major circulating forms in plasma are its glucuronide conjugates, with unconjugated raloxifene comprising less than 1% of the total.[5]
Pharmacokinetic Parameters: A Tabular Comparison
The following tables summarize the key pharmacokinetic parameters for raloxifene and its principal glucuronide metabolites. These values have been compiled from various studies to provide a comparative overview. It is important to note that significant inter-individual variability in these parameters has been reported, with within-subject variability for raloxifene being approximately 30%.[5][6]
| Parameter | Raloxifene | Raloxifene-4'-glucuronide | Raloxifene-6-glucuronide | Source |
| Cmax (ng/mL) | 0.5 (single dose) to 1.36 (multiple doses) | Data not consistently reported separately | Data not consistently reported separately | [7] |
| Tmax (hours) | 0.5 - 6 | Not specified | Not specified | [8] |
| AUC (ng*hr/mL) | Varies with dose | Significantly higher than parent drug | Significantly higher than parent drug | [6] |
| Half-life (t1/2, hours) | 27.7 - 32.5 (oral dosing) | Not specified | Not specified | [5][7] |
| Apparent Oral Clearance (L/kg-hr) | 44.1 | Not applicable | Not applicable | [5] |
| Apparent Volume of Distribution (L/kg) | 2348 | Not applicable | Not applicable | [3] |
Note: The pharmacokinetic parameters for the glucuronide metabolites are often reported in combination or as total raloxifene equivalents, making direct individual comparisons challenging.
Metabolic Pathway and Bioavailability
Following oral administration, approximately 60% of a raloxifene dose is absorbed.[3] However, it undergoes extensive presystemic glucuronidation in the intestine and liver.[9][10] This first-pass metabolism is the primary reason for the low absolute bioavailability of the parent drug. The two major metabolites formed are raloxifene-4'-glucuronide and raloxifene-6-glucuronide.[1] The plasma ratio of raloxifene-4'-glucuronide to raloxifene-6-glucuronide is approximately 8:1.[1]
The glucuronidation process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Specifically, UGT1A1 and UGT1A9 in the liver, and UGT1A8 and UGT1A10 in the intestine have been identified as the key enzymes responsible for the metabolism of raloxifene.[1][11] Raloxifene and its glucuronide conjugates undergo enterohepatic recycling, which contributes to the prolonged elimination half-life of the drug.[5][8]
Below is a diagram illustrating the metabolic pathway of raloxifene.
Caption: Metabolic pathway of raloxifene highlighting extensive first-pass glucuronidation.
Experimental Protocols for Quantification
The simultaneous quantification of raloxifene and its glucuronide metabolites in biological matrices, typically plasma, is crucial for pharmacokinetic studies. A common and reliable method is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Sample Preparation: A one-step protein precipitation method is frequently employed for plasma sample preparation.[12]
-
Plasma Collection: Collect blood samples at predetermined time points following drug administration. Centrifuge the samples to separate the plasma.
-
Protein Precipitation: To a small volume of plasma (e.g., 20 µL), add a precipitation solvent, such as a mixture of acetonitrile (B52724) and methanol (B129727) containing an internal standard (e.g., formononetin (B1673546) or deuterated raloxifene).[1][13]
-
Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the clear supernatant to a clean tube or a well plate for analysis.
UPLC-MS/MS Analysis: The prepared samples are then injected into the UPLC-MS/MS system for separation and quantification.
-
Chromatographic Separation: A reverse-phase column, such as a Waters BEH C18, is typically used for the separation of raloxifene and its metabolites.[12] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile) is employed.[1][12]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure selectivity and sensitivity.[1]
The following diagram outlines the typical experimental workflow for the pharmacokinetic analysis of raloxifene and its glucuronides.
References
- 1. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on raloxifene: profile of a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. medscape.com [medscape.com]
- 8. Raloxifene - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of ultra-high-performance liquid chromatography-mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Distribution of Raloxifene and its Metabolites: A Comparative Guide for Researchers
A detailed examination of the tissue-specific distribution of the selective estrogen receptor modulator (SERM), raloxifene (B1678788), and its primary glucuronide metabolites reveals significant differences that are critical for understanding its pharmacological activity and potential side effects. This guide provides a comprehensive comparison based on available preclinical data, detailing the quantitative distribution of raloxifene and the qualitative presence of its metabolites in various tissues. It also outlines the experimental methodologies employed in these assessments to aid researchers in their drug development efforts.
Raloxifene, a second-generation SERM, is widely used for the prevention and treatment of osteoporosis in postmenopausal women. Its tissue-selective agonist and antagonist effects on estrogen receptors are central to its therapeutic efficacy. The primary route of metabolism for raloxifene is extensive first-pass glucuronidation in the intestine and liver, leading to the formation of raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-4',6-diglucuronide. While the parent drug has low oral bioavailability, approximately 2%, understanding the distribution of both raloxifene and its metabolites in target and non-target tissues is paramount for a complete pharmacological profile.
Quantitative Tissue Distribution: A Comparative Overview
Preclinical studies in rat models have provided valuable insights into the tissue distribution of raloxifene. Following oral administration, raloxifene has been shown to distribute to various tissues, with the highest concentrations observed in the liver, lung, and spleen.
| Tissue | Mean Concentration of Raloxifene (µg/g) | Presence of Glucuronide Metabolites |
| Liver | 1.83 ± 0.45 | Present[1] |
| Lung | 1.25 ± 0.31 | Present[1] |
| Spleen | 1.08 ± 0.27 | Present[1] |
| Heart | 0.76 ± 0.19 | Not explicitly stated |
| Kidney | 0.69 ± 0.17 | Present[1] |
| Brain | 0.12 ± 0.03 | Not explicitly stated |
| Uterus | Not explicitly quantified | Present[1] |
| Bone | Not explicitly quantified | Present[1] |
Data for raloxifene concentration is derived from a study in rats following a single oral dose.[2] The presence of glucuronide metabolites is inferred from studies using radiolabelled metabolites which showed conversion back to raloxifene in those tissues.[1]
Experimental Protocols
The following sections detail the methodologies used to obtain the tissue distribution data for raloxifene. These protocols can serve as a reference for researchers designing similar preclinical studies.
Animal Model and Dosing
A commonly used animal model for pharmacokinetic studies of raloxifene is the Wistar rat. In a typical study, female Wistar rats are administered a single oral dose of raloxifene hydrochloride.
Tissue Collection and Homogenization
At predetermined time points after drug administration, animals are euthanized, and various tissues are collected, including the liver, lung, spleen, heart, kidney, and brain. The collected tissues are then weighed and homogenized. A common homogenization procedure involves the following steps:
-
Preparation of Homogenates: A 10% (w/v) tissue homogenate is prepared by adding the tissue to a suitable buffer.
-
Protein Precipitation: To extract the drug, proteins in the tissue homogenate are precipitated by adding a mixture of acetonitrile (B52724) and methanol.
-
Centrifugation: The mixture is then vortexed and centrifuged to separate the precipitated proteins from the supernatant containing the drug.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The concentration of raloxifene in the collected supernatant is then determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Chromatographic System: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer.
-
Detection: The UV detector is set to a wavelength of 289 nm to detect and quantify raloxifene.
-
Quantification: The concentration of raloxifene in the samples is determined by comparing the peak area to a standard curve generated with known concentrations of the drug.[2]
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Analysis
For the simultaneous quantification of raloxifene and its glucuronide metabolites, a more sensitive and specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.
-
Sample Preparation: Similar to the HPLC method, tissue homogenates undergo protein precipitation and centrifugation to obtain a clear supernatant.
-
Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a C18 column to separate raloxifene and its metabolites.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is commonly used. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent drug and its metabolites based on their unique mass-to-charge ratios.
Signaling Pathway Context: Raloxifene's Mechanism of Action
Raloxifene exerts its effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The binding of raloxifene induces a conformational change in the receptor, leading to the recruitment of co-repressor or co-activator proteins in a tissue-specific manner. This differential recruitment is the basis for its selective agonist and antagonist activities.
In tissues like the breast and uterus, the raloxifene-ER complex tends to recruit co-repressor proteins, leading to the down-regulation of estrogen-responsive genes and an antagonist effect. Conversely, in bone tissue, the complex may preferentially recruit co-activator proteins, resulting in the activation of genes that promote bone health, thus exhibiting an agonist effect. The tissue-specific distribution of raloxifene and its metabolites, as well as the local expression levels of ER subtypes and co-regulators, all contribute to the overall pharmacological response.
References
A Comparative Guide to Inter-species Differences in Raloxifene Glucuronidation Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the glucuronidation pathways of Raloxifene (B1678788) across four species: humans, monkeys, dogs, and rats. Understanding these inter-species differences is crucial for the extrapolation of preclinical data to human clinical outcomes in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes metabolic pathways and experimental workflows.
Introduction to Raloxifene Metabolism
Raloxifene, a selective estrogen receptor modulator (SERM), undergoes extensive first-pass metabolism, primarily through glucuronidation, which significantly limits its oral bioavailability. The primary metabolites are Raloxifene-6-O-glucuronide (R-6-G) and Raloxifene-4'-O-glucuronide (R-4'-G). The formation of these glucuronides is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with notable differences in the activity and expression of UGT isoforms across different species and tissues (liver versus intestine).
Data Presentation: Quantitative Comparison of Raloxifene Glucuronidation
The following tables summarize the key quantitative data on Raloxifene glucuronidation in humans, monkeys, rats, and dogs.
Table 1: Oral Bioavailability and Major Glucuronide Metabolites of Raloxifene
| Species | Oral Bioavailability (%) | Major Glucuronide Metabolite(s) | Glucuronide to Parent Drug AUC Ratio (Systemic Plasma) |
| Human | ~2% | Raloxifene-4'-O-glucuronide[1] | High (Implied by low bioavailability) |
| Monkey | Not explicitly stated, but extensive first-pass metabolism is observed. | Raloxifene-4'-O-glucuronide | High |
| Dog | ~17%[2] | Data not available | Lower than in rats and monkeys (1.34)[2] |
| Rat | ~39%[2] | Raloxifene-6-O-glucuronide | 9.67[2] |
Table 2: UGT Isoforms Involved in Raloxifene Glucuronidation
| Species | Key UGT Isoforms | Primary Site of Glucuronidation |
| Human | UGT1A1, UGT1A8, UGT1A9, UGT1A10[1] | Intestine and Liver |
| Monkey | UGT1A1, UGT1A8, UGT1A9 | Intestine and Liver |
| Dog | Not explicitly identified in the provided search results. | Intestine and Liver |
| Rat | UGT1A family enzymes | Intestine and Liver |
Table 3: Kinetic Parameters of Raloxifene Glucuronidation in Liver and Intestinal Microsomes
| Species | Tissue | Metabolite | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint, µL/min/mg) |
| Human | Liver | R-6-G | ~8.0-10.0 | Variable | Lower than intestine |
| R-4'-G | ~1.5-10.0 | Variable | Lower than intestine | ||
| Intestine | R-6-G | Similar to liver | Variable | 17 | |
| R-4'-G | Similar to liver | Variable | 95 | ||
| Monkey | Liver | R-6-G | Similar to human | Lower than human | Similar to human |
| R-4'-G | Similar to human | Similar to human | Similar to human | ||
| Intestine | R-6-G | Similar to human | Higher than human | Similar to human | |
| R-4'-G | Similar to human | Similar to human | Similar to human | ||
| Dog | Liver | R-6-G / R-4'-G | Data not available | Data not available | Data not available |
| Intestine | R-6-G / R-4'-G | Data not available | Data not available | Data not available | |
| Rat | Liver | R-6-G / R-4'-G | Data not available | Data not available | Data not available |
| Intestine | R-6-G / R-4'-G | Data not available | Data not available | Higher than liver for some UGT substrates |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols based on the cited literature for key experiments in studying Raloxifene glucuronidation.
Preparation of Liver and Intestinal Microsomes
Microsomes are prepared from fresh or frozen liver and intestinal tissues from the respective species.
-
Tissue Homogenization: Tissues are minced and homogenized in a cold buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 0.15 M KCl).
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the microsomal fraction.
-
Initial centrifugation at a low speed (e.g., 9,000 x g for 20 minutes) to pellet cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 105,000 x g for 60 minutes) to pellet the microsomes.
-
-
Washing and Storage: The microsomal pellet is washed with a buffer to remove cytosolic contaminants, resuspended in a storage buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 20% glycerol), and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford assay.
In Vitro Glucuronidation Assay
This assay measures the formation of Raloxifene glucuronides in the presence of microsomes and the cofactor UDPGA.
-
Incubation Mixture: A typical incubation mixture contains:
-
Microsomal protein (e.g., 0.1-0.5 mg/mL)
-
Raloxifene (at various concentrations to determine kinetic parameters)
-
UDP-glucuronic acid (UDPGA, the sugar donor)
-
Magnesium chloride (MgCl2, a cofactor for UGT enzymes)
-
A pore-forming agent like alamethicin (B1591596) to disrupt the microsomal membrane and ensure enzyme accessibility.
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
-
Reaction Initiation and Termination: The reaction is pre-incubated at 37°C before initiating the reaction by adding UDPGA. The reaction is allowed to proceed for a specific time and then terminated by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate the proteins.
-
Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins, and the supernatant containing the metabolites is collected for analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate and quantify Raloxifene and its glucuronide metabolites.
-
Chromatographic System: A standard HPLC system equipped with a UV or mass spectrometry (MS) detector.
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Detection:
-
UV Detection: Raloxifene and its metabolites can be detected by their UV absorbance at a specific wavelength (e.g., 285 nm).
-
Mass Spectrometry (MS) Detection: For higher sensitivity and specificity, LC-MS/MS is employed. The parent and product ions of Raloxifene and its glucuronides are monitored in multiple reaction monitoring (MRM) mode.
-
-
Quantification: The concentration of each metabolite is determined by comparing its peak area to a standard curve generated with authentic standards of Raloxifene-6-O-glucuronide and Raloxifene-4'-O-glucuronide.
Visualization of Pathways and Workflows
Raloxifene Glucuronidation Pathway
Caption: Metabolic pathway of Raloxifene to its major glucuronide metabolites.
Experimental Workflow for In Vitro Glucuronidation Assay
Caption: Workflow for conducting an in vitro Raloxifene glucuronidation assay.
Discussion of Inter-species Differences
The collected data reveal significant inter-species differences in the glucuronidation of Raloxifene, which have important implications for drug development.
-
Humans vs. Monkeys: While both species extensively metabolize Raloxifene via glucuronidation, there are subtle differences in the Vmax values in liver and intestinal microsomes. The primary UGT isoforms involved also show some differences in their relative activities.
-
Humans vs. Rats: A key difference lies in the major glucuronide metabolite formed. In humans, Raloxifene-4'-O-glucuronide is predominant, whereas in rats, Raloxifene-6-O-glucuronide is the major metabolite. This is likely due to differences in the expression and activity of specific UGT isoforms in the intestine and liver. The oral bioavailability of Raloxifene is significantly lower in humans (2%) compared to rats (39%), highlighting the greater first-pass glucuronidation in humans.
-
Dogs: Data for dogs is the most limited. However, the reported oral bioavailability of 17% is intermediate between that of humans and rats. The lower systemic plasma ratio of glucuronides to the parent drug in dogs compared to rats and monkeys suggests that the overall extent or pattern of glucuronidation may differ. The lack of specific data on canine UGT isoforms involved in Raloxifene metabolism is a significant data gap that warrants further investigation for a more complete understanding.
Conclusion
The glucuronidation of Raloxifene exhibits marked inter-species differences in terms of the major metabolites formed, the key UGT enzymes involved, and the resulting oral bioavailability. While monkeys and rats are commonly used preclinical models, the differences observed, particularly in comparison to human metabolism, underscore the importance of careful species selection and the need for a thorough understanding of the metabolic pathways when extrapolating animal data to predict human pharmacokinetics. The limited data available for dogs highlights the need for further research to fully characterize Raloxifene metabolism in this species. This comparative guide provides a valuable resource for researchers in the field of drug metabolism and pharmacokinetics, aiding in the design and interpretation of preclinical studies for Raloxifene and other compounds undergoing extensive glucuronidation.
References
A Comparative Guide to Validated LC-MS/MS Assays for Simultaneous Analysis of Raloxifene and its Glucuronides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the simultaneous quantification of Raloxifene (B1678788) and its primary metabolites, Raloxifene-6-glucuronide (R-6-G) and Raloxifene-4'-glucuronide (R-4'-G), in biological matrices. This document is intended to assist researchers in selecting and implementing the most suitable analytical method for their specific research needs, with a focus on pharmacokinetic studies, drug metabolism analysis, and clinical trial sample analysis.
Raloxifene, a selective estrogen receptor modulator, undergoes extensive first-pass metabolism, primarily through glucuronidation, resulting in low bioavailability of the parent drug.[1] The major metabolites are Raloxifene-4'-glucuronide (M2 or R4G) and Raloxifene-6-glucuronide (M1 or R6G).[1][2] Accurate and simultaneous measurement of both the parent drug and its glucuronide conjugates is therefore crucial for a complete understanding of its pharmacokinetic profile. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.
Comparative Analysis of Validated LC-MS/MS Methods
Several validated LC-MS/MS methods have been published for the simultaneous determination of Raloxifene and its glucuronides. The following tables summarize the key performance characteristics of these methods to facilitate a direct comparison.
Table 1: Performance Characteristics of LC-MS/MS Methods in Human Plasma
| Parameter | Method 1[2] | Method 2[1] | Method 3 (UPLC-MS/MS)[3] |
| Analytes | Raloxifene, R-6-G, R-4'-G | Raloxifene, R-6-G, R-4'-G | Raloxifene, R-6-G, R-4'-G, Raloxifene-6-sulfate |
| Linearity Range (ng/mL) | |||
| Raloxifene | 0.088 - 60.00 | 0.02 - 2 | 0.092 - 94.6 (0.195 - 200 nM) |
| R-6-G | 0.200 - 340 | 0.6 - 60 | 1.27 - 652 (1.95 - 1000 nM) |
| R-4'-G | 1.600 - 2720 | 3 - 300 | 1.27 - 652 (1.95 - 1000 nM) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | |||
| Raloxifene | Not explicitly stated, implied by linearity | 0.02 | 0.092 (0.195 nM) |
| R-6-G | Not explicitly stated, implied by linearity | 0.6 | 1.27 (1.95 nM) |
| R-4'-G | Not explicitly stated, implied by linearity | 3 | 1.27 (1.95 nM) |
| Accuracy (%) | Not explicitly stated | Not explicitly stated | 85 - 115 |
| Precision (%RSD) | Not explicitly stated | Not explicitly stated | < 15 (Intra- and Inter-day) |
| Recovery (%) | > 71 | Not explicitly stated | < 15 (Variance of recovery) |
| Sample Volume | 0.5 mL | Not explicitly stated, implies small volume | 20 µL |
Table 2: Performance Characteristics of an LC-MS/MS Method in Human Urine
| Parameter | Method 4[4] |
| Analytes | Raloxifene, R-6-G, R-4'-G, Raloxifene-6,4'-diglucuronide |
| Linearity Range (nM) | |
| Raloxifene | 1.01 - Conc. range not specified |
| R-6-G | 1.95 - Conc. range not specified |
| R-4'-G | 2.83 - Conc. range not specified |
| R-6,4'-diglucuronide | 4.69 - Conc. range not specified |
| Lower Limit of Quantification (LLOQ) (nM) | |
| Raloxifene | 1.01 |
| R-6-G | 1.95 |
| R-4'-G | 2.83 |
| R-6,4'-diglucuronide | 4.69 |
| Accuracy (%) | 100 ± 8.8 |
| Precision (%RSD) | < 12 |
| Recovery (%) | > 92.5 |
Alternative Analytical Methods
While LC-MS/MS is the gold standard, other methods have been developed for the analysis of Raloxifene, though typically not for its glucuronides simultaneously. These can be useful for quality control of pharmaceutical formulations.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method is suitable for determining Raloxifene in pharmaceutical dosage forms.[5][6] It offers good linearity, precision, and accuracy for the parent drug but lacks the sensitivity and selectivity required for the low concentrations found in biological matrices and for the simultaneous analysis of its metabolites.[5]
-
Micellar Electrokinetic Chromatography (MEKC): This technique has also been validated for the quantification of Raloxifene in tablets and has been shown to be a stability-indicating method.[5][7]
These alternative methods are generally not suitable for pharmacokinetic studies where the simultaneous measurement of Raloxifene and its glucuronides at low concentrations is necessary.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for sample preparation and LC-MS/MS analysis based on published literature.
Protocol 1: Solid-Phase Extraction (SPE) for Human Plasma[2]
-
Plasma Pre-treatment: To 0.5 mL of human plasma, add an internal standard.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analytes of interest with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation for Rat Plasma[3]
-
Sample Preparation: To 20 µL of rat plasma, add 300 µL of an acetonitrile-methanol mixture containing an internal standard.
-
Vortexing: Vortex-mix the sample for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 17,000 x g for 30 minutes at 4°C.
-
Supernatant Transfer: Transfer 80% of the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the residue in 100 µL of 50% methanol.
-
Final Centrifugation: Centrifuge at 17,000 x g for 30 minutes before injecting the supernatant into the LC-MS/MS system.
Representative LC-MS/MS Conditions
-
LC Column: A C18 or a pentafluorophenyl (PFP) column is commonly used for separation.[1][3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[1][3]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Positive electrospray ionization (ESI) is a common ionization technique.
Visualizing the Process
To better understand the analytical workflow and the metabolic fate of Raloxifene, the following diagrams are provided.
Caption: Metabolic pathway of Raloxifene glucuronidation.
Caption: General workflow for LC-MS/MS analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Accuracy and precision of Raloxifene 4'-glucuronide quantification methods
A comparative analysis of analytical methods is essential for researchers and drug development professionals to select the most appropriate technique for their specific needs. This guide provides a detailed comparison of the accuracy and precision of various methods for the quantification of Raloxifene (B1678788) 4'-glucuronide, a primary metabolite of Raloxifene. The focus is on providing a clear understanding of the performance of these methods, supported by experimental data from published studies.
Comparison of Quantitative Methods for Raloxifene 4'-glucuronide
The quantification of this compound is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a less common and less sensitive alternative.
Data Summary
The following table summarizes the performance characteristics of different validated methods for the quantification of this compound.
| Method | Matrix | Linearity Range | LLOQ/LOD | Accuracy | Precision (RSD/CV) | Recovery | Reference |
| LC-MS/MS | Human Plasma | 1.600 - 2720 µg/L | LOD: 11 ng/L | - | - | >71% | [1] |
| UHPLC-MS/MS | Rat Plasma | 1.95 - 1000 nM | LLOQ: 1.95 nM | 85 - 115% | <15% | <15% variance | [2][3] |
| LC-MS/MS | Human Urine | - | LLOQ: 2.83 nM | 100 ± 8.8% | <12% | >92.5% | [4] |
| UPLC-MS/MS | Human Plasma | - | LOQ: 0.78 ng/mL | 88 - 110% | Intra-day: <9.4%, Inter-day: <12.3% (for Raloxifene) | - | [5] |
| LC-MS/MS | Human Plasma | 3 - 300 ng/mL | - | Good | Good | - | [6][7] |
| HPLC-UV | Human Plasma | 40 - 200 ng/mL (for Raloxifene) | LOD: 4 µg/mL, LOQ: 8 µg/mL (for Raloxifene) | 99.4% - 100.4% (for Raloxifene) | <2% (for Raloxifene) | 99.4% - 100.4% (for Raloxifene) | [8] |
Note: The data for HPLC-UV methods specifically for this compound are limited in the reviewed literature, with most studies focusing on the parent drug, Raloxifene. The sensitivity of HPLC-UV is generally lower than that of LC-MS/MS, making it less suitable for the low concentrations of metabolites often found in biological matrices.[8][9]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for the LC-MS/MS quantification of this compound.
LC-MS/MS Method for Quantification in Human Plasma
This method is adapted from a study by Trdan et al. (2007).[1]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 0.5 mL of human plasma, add an internal standard.
-
Vortex the sample.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid.
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: Typically 10-20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification. For example, for raloxifene-4′-glucuronide, the transition m/z 650.5 → 474.3 has been used.[5]
-
UHPLC-MS/MS Method for Quantification in Rat Plasma
This protocol is based on the work of Yuan et al.[2][3]
-
Sample Preparation (Protein Precipitation):
-
To 20 µL of plasma, add a mixture of solvents for protein precipitation.
-
Vortex the sample.
-
Centrifuge to pellet the precipitated proteins.
-
Inject a portion of the supernatant into the UHPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization: ESI.
-
Detection: MRM.
-
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for this compound quantification.
Caption: Metabolic pathway of Raloxifene to this compound.
Conclusion
For the accurate and precise quantification of this compound in biological matrices, LC-MS/MS methods are superior due to their high sensitivity, selectivity, and robustness.[1][2][4] The detailed protocols and validation data presented in this guide demonstrate that well-validated LC-MS/MS assays can achieve the low limits of quantification necessary for pharmacokinetic and metabolic studies. While HPLC-UV methods exist for the parent drug, their applicability to its metabolites at physiological concentrations is limited. Researchers should select a method based on the specific requirements of their study, considering factors such as the biological matrix, expected analyte concentration, and available instrumentation. Adherence to regulatory guidelines from bodies like the FDA and EMA is crucial for method validation to ensure data integrity.[10][11]
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pragolab.sk [pragolab.sk]
- 8. jchr.org [jchr.org]
- 9. researchgate.net [researchgate.net]
- 10. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
A Comparative Guide to the Bioanalysis of Raloxifene 4'-glucuronide in Plasma: Linearity and LLOQ
For researchers and professionals in drug development, the accurate quantification of drug metabolites is paramount for pharmacokinetic and toxicokinetic studies. Raloxifene (B1678788), a selective estrogen receptor modulator, is extensively metabolized, with Raloxifene 4'-glucuronide being a major circulating metabolite. This guide provides a comparative overview of various validated bioanalytical methods for the determination of this compound in plasma, with a focus on two critical validation parameters: linearity and the lower limit of quantification (LLOQ).
Comparison of Analytical Methods
The following table summarizes the performance characteristics of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the quantification of this compound in plasma. These methods demonstrate robust performance across different plasma matrices and sample preparation techniques.
| Analytical Technique | Plasma Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | Reference |
| LC-MS/MS | Human | 1.6 - 2720 µg/L (approx. 1.6 - 2720 ng/mL) | >0.99 | 11 ng/L (approx. 0.011 ng/mL) | [1] |
| UPLC-MS/MS | Rat | 1.95 - 1000 nM (approx. 1.27 - 651 ng/mL) | ≥0.9913 | 1.95 nM (approx. 1.27 ng/mL) | [2][3] |
| LC-MS/MS | Human | 3 - 300 ng/mL | 0.996 | Not explicitly stated, but LLOQ is part of the linear range | [4] |
| LC-MS/MS | Plasma | 2.00 ng/mL (LLOQ) | Not specified | 2.00 ng/mL | [5] |
Experimental Protocols
The methodologies employed in these studies, while all based on LC-MS/MS, exhibit variations in sample preparation and chromatographic conditions. These differences can influence the sensitivity and efficiency of the assay.
Method 1: Solid Phase Extraction (SPE) followed by LC-MS/MS
This method is suitable for the analysis of Raloxifene and its glucuronide metabolites in human plasma.[1]
-
Sample Preparation: A solid phase extraction (SPE) procedure is utilized to extract the analytes from 0.5 mL of human plasma. This technique allows for the concentration of the analytes and the removal of interfering plasma components.
-
Chromatography: The chromatographic separation is achieved in less than 7 minutes.
-
Detection: Detection is performed using tandem mass spectrometry.
Method 2: Protein Precipitation (PP) followed by UPLC-MS/MS
This method offers a rapid and straightforward approach for the simultaneous quantification of Raloxifene and its phase II metabolites in rat plasma.[2][3]
-
Sample Preparation: A one-step protein precipitation is performed using a mixture of methanol (B129727) and acetonitrile (B52724) (2:1, v/v) on a small plasma volume of 20 µL. This method is advantageous for studies with limited sample volumes.
-
Chromatography: Separation of the analytes is achieved on a Waters BEH C18 column using a gradient elution with water (containing 0.1% formic acid) and acetonitrile as the mobile phases.
-
Detection: The analytes are detected by a mass spectrometer.
Method 3: SPE Microelution followed by LC-MS/MS
This protocol details a sensitive method for the determination of Raloxifene and its two primary glucuronide metabolites in human plasma.[4]
-
Sample Preparation: The drug and its metabolites are extracted from the plasma matrix using a SOLAµ SCX 96-well plate, which is a solid phase extraction microelution format.
-
Chromatography: The separation of the extracted analytes is performed on a Hypersil GOLD PFP HPLC column under reversed-phase, gradient conditions.
-
Detection: A triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode with positive polarity heated electrospray ionization (HESI) is used for detection.
Experimental Workflow for Plasma Bioanalysis
The following diagram illustrates a typical workflow for the bioanalysis of drug metabolites in plasma using LC-MS/MS.
Caption: A generalized workflow for the bioanalysis of drugs and their metabolites in plasma.
This comparative guide highlights the availability of robust and sensitive methods for the quantification of this compound in plasma. The choice of a specific method will depend on the study requirements, such as the required sensitivity, sample volume limitations, and available instrumentation. The provided data and protocols serve as a valuable resource for researchers in the planning and execution of pharmacokinetic studies involving Raloxifene.
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. axisclinicals.com [axisclinicals.com]
Safety Operating Guide
Proper Disposal of Raloxifene 4'-Glucuronide in a Laboratory Setting
The disposal of Raloxifene 4'-glucuronide, a metabolite of the selective estrogen receptor modulator Raloxifene, requires careful consideration to ensure laboratory safety, environmental protection, and regulatory compliance. While the Safety Data Sheet (SDS) for this compound may not classify the compound as hazardous under the Globally Harmonized System (GHS), the parent compound, Raloxifene, is associated with potential health and environmental risks, including suspected carcinogenicity and harm to aquatic organisms.[1][2] Therefore, a cautious approach to disposal, adhering to general principles of pharmaceutical waste management, is essential.
Regulatory Framework
In the United States, the Environmental Protection Agency (EPA) regulates pharmaceutical waste disposal under the Resource Conservation and Recovery Act (RCRA).[3][4] A key regulation for healthcare and laboratory settings is Subpart P of the RCRA, which prohibits the sewering (flushing down the drain) of hazardous waste pharmaceuticals.[4][5] While this compound itself is not explicitly listed as a hazardous waste, it is prudent to manage its disposal in a manner that avoids environmental release.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the proper disposal of this compound from a research or drug development laboratory.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
2. Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Types of Waste: This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated consumables (e.g., absorbent pads, wipes).
-
Aqueous solutions containing the compound.
-
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.[6]
3. Waste Storage:
-
Secure Location: Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
Compatibility: Ensure the storage area is compatible with the chemical properties of the waste.
4. Final Disposal:
-
Professional Waste Management Service: Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Incineration: The preferred method for disposing of pharmaceutical waste is typically high-temperature incineration at a permitted facility.[4] This method effectively destroys the chemical compounds, preventing their release into the environment.
-
Avoid Sewer Disposal: Under no circumstances should this compound or materials contaminated with it be disposed of down the drain.[4][5] This is to prevent the contamination of water supplies, which can harm aquatic life.[5]
Spill Management
In the event of a spill:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Contain: Use an appropriate absorbent material (e.g., chemical spill pads or vermiculite) to contain the spill.
-
Clean-up: Carefully collect the absorbed material and any contaminated debris. Place all cleanup materials into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water or as recommended by your institution's safety protocols).
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling Raloxifene 4'-glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of Raloxifene 4'-glucuronide. Our goal is to furnish clear, procedural guidance to ensure the safety of laboratory personnel and the integrity of research by becoming a trusted source for chemical handling information.
Hazard Assessment and Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous, the parent compound, Raloxifene Hydrochloride, is associated with skin and eye irritation, and may cause respiratory irritation.[1] As a precautionary measure, it is recommended to handle this compound with the appropriate personal protective equipment (PPE) suitable for handling active pharmaceutical ingredients (APIs) in a laboratory setting.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Nitrile Gloves | Nitrile gloves offer good resistance to a variety of chemicals, including oils, greases, and some solvents.[2][3] Given the lack of specific glove compatibility data for this compound, double-gloving with powder-free nitrile gloves is recommended, especially when handling the solid form, to minimize the risk of exposure.[4][5] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[4][5] |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles should be worn to protect against dust particles when handling the solid compound and from splashes when working with solutions.[6] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from accidental spills and contamination. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. | A surgical mask can be worn to prevent inhalation of dust when handling the powdered form.[7] If there is a risk of aerosol generation or if working outside of a well-ventilated area, a respirator may be necessary.[5][8] |
Operational Plan for Safe Handling
Adherence to a systematic workflow is crucial for minimizing exposure and preventing contamination. The following step-by-step procedures are recommended for the handling of this compound from receipt to experimental use.
I. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a tightly sealed container in a well-ventilated area.[9]
-
Recommended storage is at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F), unless otherwise specified on the product label.[7]
II. Weighing and Preparation of Solutions (Handling of Powder):
-
All handling of the powdered form of this compound should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation and contamination.[10]
-
Wear the recommended PPE: double nitrile gloves, safety goggles, and a lab coat. A face mask is also advised to prevent inhalation of fine particles.
-
Use a dedicated spatula and weighing paper.
-
Clean the weighing area and spatula thoroughly after use to prevent cross-contamination.
III. Experimental Use:
-
When working with solutions of this compound, continue to wear the recommended PPE (nitrile gloves, safety goggles, lab coat).
-
Handle all solutions with care to avoid splashes and aerosol formation.
-
Clearly label all containers with the compound name, concentration, and date.
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
I. Contaminated Materials:
-
Solid Waste: Used gloves, weighing paper, and other contaminated disposable materials should be collected in a designated, clearly labeled waste container.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) should be disposed of in a designated sharps container.
II. Unused Product and Solutions:
-
This compound is not classified as a hazardous waste. However, it is recommended to dispose of it as chemical waste.
-
Solid Form: Unused solid compound should be collected in a labeled waste container.
-
Liquid Form: Aqueous solutions can typically be disposed of down the sanitary sewer with copious amounts of water, provided this is in accordance with local regulations.[11][12][13] It is advisable to check with your institution's Environmental Health and Safety (EHS) office for specific guidelines. Do not dispose of organic solvent solutions down the drain. These should be collected in a designated solvent waste container.
III. Empty Containers:
-
Empty containers should be rinsed thoroughly with an appropriate solvent (e.g., water or ethanol) three times.
-
The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, the container labels should be defaced, and the container can then be disposed of in the regular trash or recycled, in accordance with institutional policies.[12][14]
Quantitative Data Summary
The following table summarizes key quantitative data for the parent compound, Raloxifene Hydrochloride, which can be used as a reference for safe handling of its glucuronide metabolite.
| Property | Value | Source |
| Melting Point | 253-268°C | [1] |
| Solubility in DMSO | 28 mg/mL | [1][9] |
| Solubility in Water | <1 mg/mL | [1] |
| Solubility in Ethanol | <1 mg/mL | [1] |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Choosing the Right Glove Material: Guide to Chemical Protection - Blog [droppe.com]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. modavar.com [modavar.com]
- 8. realsafety.org [realsafety.org]
- 9. Raloxifene - Safety Data Sheet [chemicalbook.com]
- 10. Hazardous-Drug API Powder Safety | Labcompare [labcompare.com]
- 11. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 12. sfasu.edu [sfasu.edu]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 14. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
